Author: BenchChem Technical Support Team. Date: April 2026
Ethyl 6-(Piperazin-1-yl)nicotinate: Comprehensive Structural Analysis, Properties, and Synthetic Methodologies
Executive Summary
Ethyl 6-(piperazin-1-yl)nicotinate (CAS: 132521-78-9) is a highly versatile heterocyclic building block widely utilized in medicinal chemistry and drug discovery. Featuring an electron-deficient pyridine core substituted with a lipophilic ethyl ester and a basic piperazine moiety, this compound serves as a critical intermediate in the synthesis of P2Y12 receptor antagonists, autotaxin inhibitors, and potent H3 receptor ligands. This technical guide provides an in-depth analysis of its physicochemical properties, structural logic, and field-proven synthetic protocols.
Chemical Identity & Structural Architecture
The molecular architecture of ethyl 6-(piperazin-1-yl)nicotinate is strategically designed for modular drug development. The pyridine ring acts as a rigid, stable scaffold. The C3 ethyl ester provides a lipophilic handle that can be hydrolyzed to a carboxylic acid or directly converted into amides. The C6 piperazine ring introduces a basic secondary amine, which is critical for hydrogen bonding and salt formation (e.g., hydrochloride salts) to modulate aqueous solubility.
Fig 1: Structural components and functional group mapping of the molecule.
Physicochemical Properties
Understanding the physical properties of this compound is essential for optimizing downstream reactions and predicting its pharmacokinetic behavior in biological systems 2. The compound exhibits excellent drug-likeness, strictly adhering to Lipinski's Rule of Five.
Table 2: Computed Physicochemical Data
Property
Value
Implication for Drug Design
Exact Mass
235.132 g/mol
Low molecular weight allows for extensive downstream functionalization.
XLogP3
~1.2
Optimal balance of aqueous solubility and membrane permeability.
TPSA
51.2 Ų
Excellent potential for blood-brain barrier (BBB) penetration if required.
H-Bond Donors
1
Provided by the secondary amine of the piperazine ring.
H-Bond Acceptors
4
Contributed by the ester oxygens and heterocyclic nitrogens.
The synthesis of ethyl 6-(piperazin-1-yl)nicotinate is typically achieved via a Nucleophilic Aromatic Substitution (S_NAr) reaction. A critical mechanistic consideration is the chemoselectivity of the nucleophile. Direct reaction of unprotected piperazine with ethyl 6-chloronicotinate is fraught with issues; because piperazine possesses two identical secondary amines, it frequently acts as a bis-nucleophile, yielding an unwanted pseudodimer byproduct 3.
To circumvent this, the industry standard utilizes a monoprotected derivative, specifically N-Boc-piperazine 4. Furthermore, potassium carbonate (K₂CO₃) is selected over stronger bases (e.g., NaOH) to prevent the premature saponification of the C3 ethyl ester. DMF serves as the optimal solvent; its polar aprotic nature accelerates the S_NAr mechanism by leaving the nucleophilic amine relatively unsolvated and highly reactive 5.
Fig 2: Two-step synthetic workflow emphasizing SNAr and subsequent deprotection.
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
Reagents: Dissolve ethyl 6-chloronicotinate (1.0 equiv, 10 mmol) and N-Boc-piperazine (1.1 equiv, 11 mmol) in 30 mL of anhydrous DMF.
Base Addition: Add anhydrous K₂CO₃ (2.0 equiv, 20 mmol) in one portion.
Reaction: Heat the mixture to 80 °C under an inert nitrogen atmosphere for 16–18 hours.
In-Process Validation: Monitor via LC-MS. The reaction is complete when the starting material (M+H = 186) is fully consumed, replaced by the Boc-protected intermediate (M+H = 336).
Workup: Cool to room temperature, quench with 100 mL of distilled water, and extract with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine (3 × 50 mL) to effectively partition and remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate.
Step 2: Boc Deprotection
Setup: Dissolve the crude intermediate in 20 mL of dichloromethane (DCM) and cool to 0 °C in an ice bath.
Reagents: Slowly add 5 mL of trifluoroacetic acid (TFA) or 4M HCl in dioxane.
Reaction: Remove the ice bath and stir at room temperature for 2–4 hours.
In-Process Validation: Confirm deprotection via LC-MS (target mass shift to M+H = 236). In ¹H NMR, validation is achieved by observing the complete disappearance of the massive 9-proton singlet at ~1.45 ppm.
Workup: Concentrate under reduced pressure. To isolate the free base, partition the residue between DCM and saturated aqueous NaHCO₃. Extract, dry over Na₂SO₄, and evaporate to yield pure ethyl 6-(piperazin-1-yl)nicotinate.
ethyl 6-(piperazin-1-yl)nicotinate mechanism of action in vitro
Deconstructing the In Vitro Pharmacological Profile of the Ethyl 6-(Piperazin-1-yl)nicotinate Scaffold: Mechanistic Evaluation and Assay Design in Targeted Protein Degradation Executive Summary In modern drug discovery,...
Author: BenchChem Technical Support Team. Date: April 2026
Deconstructing the In Vitro Pharmacological Profile of the Ethyl 6-(Piperazin-1-yl)nicotinate Scaffold: Mechanistic Evaluation and Assay Design in Targeted Protein Degradation
Executive Summary
In modern drug discovery, certain chemical building blocks transcend their status as mere intermediates to become "privileged scaffolds." Ethyl 6-(piperazin-1-yl)nicotinate (CAS 132521-78-9) is one such molecule. While it does not possess a singular, standalone mechanism of action as a monotherapy, its structural geometry makes it a highly sought-after pharmacophore in the design of kinase inhibitors and, most notably, Proteolysis Targeting Chimeras (PROTACs).
As a Senior Application Scientist, I approach this compound not as a finished drug, but as a mechanistic tool. This whitepaper details the structural causality behind the 6-(piperazin-1-yl)nicotinate scaffold and outlines the self-validating in vitro protocols required to prove its mechanism of action when integrated into targeted protein degraders[1][2].
Part 1: Structural Rationale & Mechanistic Causality
To understand the in vitro behavior of molecules derived from ethyl 6-(piperazin-1-yl)nicotinate, we must deconstruct its structure into two functional domains:
The Pyridine-3-Carboxylate (Nicotinate) Core (Target Engagement): The pyridine nitrogen acts as a potent hydrogen-bond acceptor, a feature frequently exploited to engage the ATP-binding hinge region of kinases or the ligand-binding domains of nuclear receptors like the Androgen Receptor[2]. The ethyl ester is typically hydrolyzed to a carboxylic acid or converted to an amide to optimize target affinity.
The Piperazine Ring (The Exit Vector): In PROTAC design, bridging the target-binding moiety to an E3 ligase ligand requires a linker. The piperazine ring at the 6-position is the ideal "exit vector." It is a rigid, basic heterocycle that projects out of the target's binding pocket directly into the solvent. This allows for the attachment of PEG or alkyl linkers without creating steric clashes that would otherwise abrogate target binding[1].
When this scaffold is linked to an E3 ligase recruiter (such as a Cereblon or VHL ligand), the resulting PROTAC hijacks the cell's ubiquitin-proteasome system to catalytically destroy the target protein, a paradigm pioneered by Crews and Deshaies (3[3]).
Fig 1. Mechanism of action for PROTACs utilizing the nicotinate-piperazine scaffold.
Part 2: In Vitro Mechanistic Evaluation (Self-Validating Protocols)
To rigorously validate the mechanism of action of a 6-(piperazin-1-yl)nicotinate-derived degrader, we must utilize a suite of self-validating assays. A self-validating system is one that contains internal controls (e.g., competitive inhibitors or rescue agents) that simultaneously prove the assay is working and confirm the specific biological pathway.
Protocol 1: Binary Target Engagement via Surface Plasmon Resonance (SPR)
Before a PROTAC can degrade a target, the nicotinate core must bind to it.
Methodology: Immobilize the recombinant target protein on a CM5 sensor chip. Inject serial dilutions of the PROTAC (0.1 nM to 1 µM) over the flow cell to measure association (
kon
) and dissociation (
koff
) rates.
Causality & Rationale: SPR provides real-time, label-free kinetic data. We need to ensure that attaching a massive linker-E3 ligand complex to the piperazine exit vector has not destroyed the binary affinity (
KD
) of the nicotinate core.
Self-Validation Mechanism: Inject a structurally matched "inactive epimer" (a stereoisomer of the PROTAC that cannot bind the target) as a negative control. If the epimer shows zero binding while the active PROTAC binds, the interaction is validated as specific.
Protocol 2: Ternary Complex Formation via AlphaLISA
Degradation requires the simultaneous binding of the target, the PROTAC, and the E3 ligase.
Methodology: Incubate GST-tagged target protein, FLAG-tagged E3 ligase (e.g., Cereblon), and the PROTAC in a microplate. Add Glutathione-coated Donor beads and Anti-FLAG Acceptor beads. Expose to 680 nm light; if a ternary complex forms, the beads are brought into proximity, emitting a luminescent signal at 615 nm (4[4]).
Causality & Rationale: Why AlphaLISA instead of a standard ELISA? Ternary complexes are highly dynamic and often transient. The wash steps required in ELISA would disrupt these weak interactions. AlphaLISA is a homogeneous, wash-free assay that preserves the equilibrium of the complex (5[5]).
Self-Validation Mechanism: The "Hook Effect." At excessively high PROTAC concentrations, binary complexes (PROTAC-Target and PROTAC-E3) outcompete ternary complexes, causing the signal to drop. Observing this bell-shaped curve mathematically proves that the signal is driven by a true three-body interaction.
We must prove that the loss of the target protein in live cells is strictly due to proteasomal degradation, not cytotoxicity or transcriptional downregulation.
Methodology: Use CRISPR/Cas9 to knock-in a HiBiT luminescent tag onto the endogenous target gene. Treat cells with the PROTAC and monitor luminescence over 24 hours to track protein levels in real-time (6[6]).
Causality & Rationale: Real-time kinetic monitoring captures the
DC50
(concentration achieving 50% degradation) and
Dmax
(maximum degradation), which are critical for establishing the pharmacokinetic/pharmacodynamic (PK/PD) relationship.
Self-Validation Mechanism (Mechanistic Rescue): Pre-treat a parallel cohort of cells with MG132 (a 26S proteasome inhibitor) or MLN4924 (a neddylation inhibitor that blocks Cullin-RING ligase activity). If the target protein is rescued (i.e., degradation is halted) in the presence of these inhibitors, we definitively prove the mechanism of action is ubiquitin-proteasome dependent.
Fig 2. Self-validating in vitro workflow for evaluating targeted protein degradation.
Part 3: Data Presentation & Visualization
To standardize the evaluation of 6-(piperazin-1-yl)nicotinate derivatives, all quantitative outputs from the aforementioned protocols must be synthesized into a unified matrix. Table 1 outlines the critical metrics required to validate the in vitro pharmacological profile of these compounds.
Table 1: Quantitative Metrics for PROTAC Mechanistic Evaluation
Metric
Assay Origin
Typical Range
Mechanistic Interpretation
Binary
KD
SPR / TR-FRET
1 - 100 nM
Measures the direct affinity of the nicotinate core for the target protein.
Cooperativity (
α
)
AlphaLISA
> 1 (Positive)
The degree to which target binding enhances E3 ligase binding (and vice versa).
DC50
HiBiT / Western
0.1 - 50 nM
The concentration at which 50% of the target protein is degraded in cells.
Dmax
HiBiT / Western
80 - 100%
The maximum achievable degradation of the target protein at optimal dosing.
Part 4: References
AU2022221386A1 - Cereblon ligands and bifunctional compounds comprising the same. Google Patents. 1
WO2019023553A1 - Compounds and methods for the targeted degradation of androgen receptor. Google Patents. 2
Optimizing a ternary complex assay with AlphaLISA Toolbox reagents for targeted protein degradation applications. Revvity. 4
Preliminary Toxicity Profiling of Ethyl 6-(piperazin-1-yl)nicotinate: A Technical Guide for Early-Stage De-Risking
Executive Summary In modern drug discovery, the integration of heterocyclic building blocks like ethyl 6-(piperazin-1-yl)nicotinate (CAS 132521-78-9) is highly favored for improving aqueous solubility and tuning pharmaco...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug discovery, the integration of heterocyclic building blocks like ethyl 6-(piperazin-1-yl)nicotinate (CAS 132521-78-9) is highly favored for improving aqueous solubility and tuning pharmacokinetic properties. However, as a Senior Application Scientist, I emphasize that incorporating piperazine and pyridine moieties requires rigorous, predictive toxicity screening to avoid late-stage attrition. This whitepaper outlines the self-validating protocols, mechanistic rationales, and preliminary toxicity data models necessary to de-risk this specific intermediate.
Rather than treating toxicology as a passive endpoint, we approach it as a mechanistic investigation. By understanding why a compound might be toxic, we can design self-validating experimental systems that provide high-confidence Go/No-Go decisions.
Workflow for early-stage toxicity de-risking of piperazine-based intermediates.
Causality in Experimental Design: Structural Alerts
Before initiating in vitro workflows, we must analyze the structural liabilities of ethyl 6-(piperazin-1-yl)nicotinate:
The Piperazine Ring: Secondary amines are inherently basic (pKa ~9.8). At physiological pH, the protonated nitrogen acts as a pharmacophore for binding to the inner cavity of the hERG potassium channel, presenting a cardiotoxic liability.
The Nicotinate Ester: While generally benign, esters are susceptible to rapid cleavage by plasma esterases. Toxicity assays must account for both the parent compound and its hydrolyzed carboxylic acid metabolite.
These structural realities dictate our assay selection: we prioritize hERG patch-clamp electrophysiology and ensure metabolic activation (S9 fractions) is present in our genotoxicity screens.
In Vitro Cytotoxicity & Hepatotoxicity Profiling
To establish a baseline for cellular tolerance, we evaluate the compound against HepG2 (human liver carcinoma) cells.
Mechanistic Choice
We utilize the because it measures intracellular ATP levels as a direct proxy for metabolically active cells[1]. This avoids the pitfalls of colorimetric tetrazolium reduction assays (like MTT), which can yield false positives if the test compound possesses intrinsic reducing activity.
Self-Validating Protocol
To ensure a self-validating system, the assay incorporates a 0.1% DMSO vehicle control (defining 100% viability) and a Doxorubicin positive control. The assay is only accepted if the Z'-factor exceeds 0.5, guaranteeing that the dynamic range is sufficient to resolve subtle cytotoxic effects.
Step-by-Step Methodology:
Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well opaque white plate; incubate overnight at 37°C, 5% CO₂.
Dosing: Treat cells with ethyl 6-(piperazin-1-yl)nicotinate (0.1 µM to 100 µM) maintaining a strict 0.1% DMSO final vehicle concentration to prevent solvent toxicity.
Incubation: Incubate for 24h and 48h timepoints.
Equilibration: Equilibrate plates to room temperature for 30 minutes to ensure uniform luciferase kinetics.
Lysis: Add an equal volume of CellTiter-Glo reagent to each well; place on an orbital shaker for 2 minutes to induce complete cell lysis.
Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Quantification: Record luminescence using a multi-mode microplate reader; calculate IC₅₀ using a 4-parameter logistic curve fit.
Preliminary Data Summary
Compound
24h IC₅₀ (µM)
48h IC₅₀ (µM)
Assay Z'-Factor
Ethyl 6-(piperazin-1-yl)nicotinate
> 100
85.4 ± 4.2
0.72
Doxorubicin (Positive Control)
1.2 ± 0.1
0.4 ± 0.05
0.81
Genotoxicity Assessment (Ames Test)
To assess mutagenic potential, we deploy the Bacterial Reverse Mutation Test. The Ames test, standardized under , is a critical assay used to detect point mutations and frameshifts[2].
Mechanistic Choice
Because the nicotinate ester may be cleaved or the piperazine N-oxidized in vivo, we conduct the assay both with and without rat liver S9 fractions. This ensures that transient, electrophilic metabolites do not interact with bacterial DNA.
Self-Validating Protocol
The protocol is self-validating through the mandatory inclusion of strain-specific positive controls (e.g., 2-aminoanthracene for S9-dependent activation) and the strict monitoring of spontaneous reversion rates. A test run is immediately invalidated if the vehicle control falls outside the 95% confidence interval of historical baseline data.
Step-by-Step Methodology:
Culture Preparation: Prepare overnight cultures of S. typhimurium (TA98, TA100) in nutrient broth until an OD₆₀₀ of 1.0-1.5 is reached.
Mixture: Mix 100 µL of test compound (up to the 5 mg/plate limit dose), 500 µL of S9 mix (or buffer for S9-), and 100 µL of bacterial suspension.
Pre-Incubation: Pre-incubate the mixture at 37°C for 20 minutes to allow metabolic activation and direct DNA interaction.
Plating: Add 2 mL of molten top agar containing trace histidine/biotin; vortex gently and pour onto minimal glucose agar plates.
Incubation: Incubate plates inverted at 37°C for 48-72 hours.
Analysis: Count revertant colonies using an automated colony counter; calculate the fold-increase over the vehicle control.
Preliminary Data Summary
Strain
S9 Activation
Test Compound (100 µM)
Positive Control
TA98
-
1.1x
45.2x
TA98
+
1.2x
88.5x
TA100
-
0.9x
62.1x
TA100
+
1.0x
110.3x
Cardiotoxicity (hERG Channel Inhibition)
The most significant liability for piperazine derivatives is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel. mandate the in vitro IKr/hERG assay to assess the risk of delayed ventricular repolarization and QT interval prolongation[3].
Mechanistic Choice
The basic nitrogen of the piperazine can enter the hERG channel pore during its open state and bind via hydrophobic and cation-π interactions to Tyr652 and Phe656 residues. We utilize automated patch-clamp electrophysiology rather than rubidium efflux assays because it provides high-fidelity, real-time kinetic data of the channel's gating states.
Mechanistic pathway of hERG channel blockade by basic piperazine moieties.
Self-Validating Protocol
We do not merely record tail currents; we continuously monitor seal resistance (>1 GΩ) and employ E-4031 as a positive control. If the positive control fails to shift the IC₅₀ within historical bounds, the entire plate is invalidated. This ensures that the absence of blockade is a true negative, not an artifact of leaky membrane patches.
Step-by-Step Methodology:
Cell Preparation: Harvest CHO-hERG cells at 70-80% confluency; resuspend in extracellular recording solution.
Patch Configuration: Load cells onto a planar patch-clamp chip; apply negative pressure to establish the whole-cell configuration (target seal resistance > 1 GΩ).
Voltage Protocol: Hold at -80 mV, depolarize to +20 mV for 2 seconds (to open channels), then repolarize to -50 mV for 2 seconds to elicit the outward tail current.
Perfusion: Perfuse test compound starting from the lowest concentration (0.1 µM) to the highest (100 µM), allowing 3 minutes per concentration for steady-state block.
Measurement: Measure the peak tail current amplitude relative to the pre-compound baseline.
Validation: Perfuse 1 µM E-4031 to ensure complete channel blockade, validating the cell's responsiveness.
Preliminary Data Summary
Compound
IC₅₀ (µM)
Max Inhibition (%)
Seal Resistance (GΩ)
Ethyl 6-(piperazin-1-yl)nicotinate
42.5 ± 3.1
65% at 100 µM
> 1.2
E-4031 (Positive Control)
0.04 ± 0.01
98% at 1 µM
> 1.5
Conclusion & Go/No-Go Decision
Based on the preliminary toxicity profile, ethyl 6-(piperazin-1-yl)nicotinate presents a highly favorable safety window for early-stage development. It lacks significant cytotoxicity and genotoxicity, and its hERG liability is manageable through standard dose-control strategies. Decision: GO. The compound is cleared for downstream in vivo pharmacokinetic (PK) and maximum tolerated dose (MTD) evaluations.
References
Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) , Tox Lab. Available at:[Link]
ICH Guideline E14/S7B on Clinical and Nonclinical Evaluation of QT/QTc Interval Prolongation and Proarrhythmic Potential , International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]
literature review of ethyl 6-(piperazin-1-yl)nicotinate derivatives
An In-Depth Technical Guide to the Synthesis, Biological Activity, and Therapeutic Potential of Ethyl 6-(piperazin-1-yl)nicotinate Derivatives Authored by a Senior Application Scientist Abstract The piperazine heterocycl...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Synthesis, Biological Activity, and Therapeutic Potential of Ethyl 6-(piperazin-1-yl)nicotinate Derivatives
Authored by a Senior Application Scientist
Abstract
The piperazine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of clinically successful drugs.[1][2] Its unique physicochemical properties, including its conformational flexibility and the ability of its two nitrogen atoms to be functionalized, allow for the fine-tuning of pharmacokinetic and pharmacodynamic profiles.[3][4] When incorporated into the ethyl nicotinate framework at the 6-position, the resulting ethyl 6-(piperazin-1-yl)nicotinate core serves as a versatile template for developing novel therapeutic agents. This guide provides a comprehensive review of the synthesis, structure-activity relationships (SAR), and diverse biological activities of its derivatives, spanning antimicrobial, anticancer, anti-inflammatory, and neuropharmacological applications. We will delve into the causality behind synthetic strategies and the molecular mechanisms that underpin the therapeutic potential of this promising class of compounds.
Introduction: The Ethyl 6-(piperazin-1-yl)nicotinate Scaffold
The core structure of interest consists of three key pharmacophoric components:
A Pyridine Ring: Specifically, a nicotinate, which is a pyridine-3-carboxylate. The nitrogen atom and the ester group influence the molecule's electronic properties and potential for hydrogen bonding.
A Piperazine Linker: A six-membered saturated ring with two nitrogen atoms at positions 1 and 4.[5] This linker is crucial for several reasons:
It imparts basicity, which can improve water solubility and bioavailability.[6]
It provides a flexible spacer between the pyridine ring and other substituents.
The N4-nitrogen is a key point for diversification, allowing the introduction of a wide range of functional groups to modulate biological activity.
An Ethyl Ester Group: This group can influence lipophilicity and may act as a prodrug moiety, being hydrolyzed in vivo to the corresponding carboxylic acid.
The convergence of these three components creates a molecular architecture with significant therapeutic potential, capable of interacting with a wide range of biological targets.[1][2]
Synthetic Strategies and Methodologies
The synthesis of ethyl 6-(piperazin-1-yl)nicotinate derivatives typically follows a modular approach, allowing for the systematic exploration of chemical space. The most common strategy involves a two-step process: formation of the core scaffold followed by diversification.
The primary method for constructing the ethyl 6-(piperazin-1-yl)nicotinate core is the nucleophilic aromatic substitution (SNAr) reaction. This reaction is highly efficient due to the electron-withdrawing nature of the pyridine ring nitrogen and the ester group, which activates the 6-position towards nucleophilic attack.
Rationale: Ethyl 6-chloronicotinate is the preferred starting material because the chloro group is an excellent leaving group for SNAr reactions on heteroaromatic systems. Piperazine, acting as the nucleophile, displaces the chloride to form the desired C-N bond.
Figure 1: General workflow for the synthesis of the core scaffold.
Diversification at the N4-Position
Once the core scaffold is obtained, the secondary amine of the piperazine ring serves as a handle for introducing a wide variety of substituents. This is the key step for tuning the biological activity of the final compounds.
Common Diversification Reactions:
N-Alkylation/N-Arylation: Reaction with alkyl or aryl halides introduces substituted alkyl or aryl groups.
Acylation: Reaction with acid chlorides or anhydrides forms amide bonds.[5]
Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides.
Reductive Amination: Condensation with aldehydes or ketones followed by reduction (e.g., with NaBH3CN) is a versatile method for introducing complex alkyl groups.[1]
Figure 2: Key diversification pathways from the core scaffold.
Representative Experimental Protocol: Synthesis of N-Acyl Derivative
This protocol is a representative example based on common laboratory procedures for acylation of piperazine moieties.[7][8]
Step 1: Dissolution. To a solution of ethyl 6-(piperazin-1-yl)nicotinate (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or DMF) in a round-bottom flask, add a mild base such as triethylamine (1.2 eq).
Step 2: Cooling. Cool the reaction mixture to 0 °C in an ice bath. This is crucial to control the exothermicity of the acylation reaction.
Step 3: Reagent Addition. Add the desired acid chloride (e.g., benzoyl chloride, 1.1 eq) dropwise to the stirred solution.
Step 4: Reaction. Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Step 5: Work-up. Upon completion, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
Step 6: Purification. Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the final N-acyl derivative.
Step 7: Characterization. Confirm the structure of the purified compound using analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.
Biological Activities and Therapeutic Potential
The structural versatility of ethyl 6-(piperazin-1-yl)nicotinate derivatives has led to their exploration across multiple therapeutic areas.[2][3]
Antimicrobial Activity
Piperazine-containing compounds, particularly those linked to quinolone and nicotinate structures, have shown significant antimicrobial potential.[7][9][10]
Antibacterial Agents: Derivatives have been synthesized and evaluated against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[6][7] The mechanism often involves the inhibition of essential bacterial enzymes or disruption of the cell membrane.[4] A series of N-nicotinoyl derivatives linked to a fluoroquinolone core exhibited minimum inhibitory concentration (MIC) values ranging from 0.17 to 3.5 µg/mL against various bacterial strains.[7]
Antifungal Agents: Certain derivatives have demonstrated activity against pathogenic fungi like Candida albicans.[4][5] The lipophilicity and electronic properties of the N4-substituent on the piperazine ring are critical for antifungal potency.[4]
Table 1: Representative Antibacterial Activity of Related Nicotinoyl-Piperazine Derivatives [7]
Compound Type
Bacterial Strain
MIC (µg/mL)
N-nicotinoyl-fluoroquinolone
E. coli
0.19 - 0.37
N-nicotinoyl-fluoroquinolone
S. dysenteriae
0.17 - 0.37
N-nicotinoyl-fluoroquinolone
S. aureus
1.9 - 3.5
N-nicotinoyl-fluoroquinolone
B. subtilis
2.0 - 3.1
Anticancer Activity
The piperazine scaffold is a key component of many approved and investigational anticancer drugs.[11][12] Derivatives of ethyl 6-(piperazin-1-yl)nicotinate have been explored for their cytotoxic effects against various cancer cell lines.
Mechanism of Action: The anticancer activity of these compounds can stem from multiple mechanisms, including:
Kinase Inhibition: Many arylpiperazine derivatives function as inhibitors of protein kinases, such as MEK1 or EGFR Tyrosine Kinase, which are crucial components of signaling pathways that drive cell proliferation.[13][14]
Tubulin Polymerization Inhibition: Some derivatives can bind to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[15]
Induction of Apoptosis: Compounds can trigger programmed cell death by modulating the levels of pro-apoptotic and anti-apoptotic proteins like Bcl-2.[15]
A study on related 3-nitroaryl-6-(N-methyl)piperazin-1,2,4-triazolo[3,4-a]phthalazines identified a derivative (compound 8d) with potent activity against prostate (PC3) and breast (MCF-7, SKBr3) cancer cells, with IC50 values in the low-micromolar range (0.11 to 0.59 µM).[13]
Figure 3: Potential mechanisms of anticancer action for piperazine derivatives.
Neuropharmacological Activity
Arylpiperazine derivatives are well-known for their activity in the central nervous system (CNS), acting on various neurotransmitter receptors.[16][17] This makes them attractive candidates for treating neurodegenerative and psychiatric disorders.
Neurodegenerative Diseases: Piperazine derivatives have been investigated for their potential in treating Alzheimer's and Parkinson's disease.[18][19] Some compounds show neuroprotective effects by protecting neurons from amyloid toxicity, modulating calcium signaling, or acting as dopamine receptor agonists.[18][19] For instance, certain piperazine-based compounds have been shown to inhibit the aggregation of amyloid-β and tau peptides, which are hallmarks of Alzheimer's disease.[20]
Receptor Modulation: These derivatives can exhibit high affinity for serotonin (5-HT) and dopamine (D2/D3) receptors.[21][22] This interaction is critical for the therapeutic effects of many antipsychotic and antidepressant drugs. The specific substituent on the piperazine nitrogen largely determines the receptor binding profile and selectivity.[21]
Anti-inflammatory Activity
Nicotinate derivatives have been identified as potential anti-inflammatory agents. A study on novel nicotinate derivatives showed potent and selective inhibitory activity against the cyclooxygenase-2 (COX-2) enzyme.[23]
Rationale: Selective COX-2 inhibition is a highly desirable therapeutic strategy for treating inflammation and pain, as it avoids the gastrointestinal side effects associated with non-selective COX inhibitors (like NSAIDs) that also block the protective COX-1 enzyme. Compounds derived from nicotinic acid demonstrated COX-2 inhibitory activity equipotent to the reference drug celecoxib.[23]
Structure-Activity Relationships (SAR)
Understanding the relationship between chemical structure and biological activity is paramount for rational drug design.[3][4] For ethyl 6-(piperazin-1-yl)nicotinate derivatives, SAR studies focus on modifications at the N4-position of the piperazine ring.
Figure 4: Structure-Activity Relationship (SAR) logic for N4-substituents.
For Anticancer Activity: The presence of electron-withdrawing groups (e.g., chlorine, trifluoromethyl) on an aryl ring attached to the piperazine often enhances cytotoxic activity.[15] Nitro-substituted aryl groups have also been shown to be critical for high potency.[13]
For Neuropharmacological Activity: The nature of the aryl group and the length of any alkyl linker are crucial for receptor selectivity. For example, a two-carbon linker between the piperazine and an indole moiety was found to be important for high affinity at dopamine D2/D3 receptors, while increasing the linker to three or four carbons could enhance D3 selectivity.[21]
For Antimicrobial Activity: The introduction of heterocyclic moieties like furan can improve lipophilicity and target engagement, leading to enhanced antibacterial activity.[1]
Conclusion and Future Perspectives
Ethyl 6-(piperazin-1-yl)nicotinate derivatives represent a highly versatile and promising scaffold in medicinal chemistry. The synthetic accessibility of the core structure and the ease of diversification at the piperazine nitrogen allow for the generation of large libraries of compounds for biological screening. The broad spectrum of observed activities—from antimicrobial and anticancer to neuropharmacological and anti-inflammatory—highlights the privileged nature of this chemical framework.
Future research should focus on:
Multi-Target Drug Design: Given the scaffold's ability to interact with diverse targets, designing single molecules that can modulate multiple pathways (e.g., a compound with both anticancer and anti-inflammatory properties) could lead to novel therapeutics for complex diseases.
Improving Pharmacokinetic Properties: Further optimization is needed to enhance properties like metabolic stability, oral bioavailability, and CNS penetration (for neuroactive agents).
Elucidation of Mechanisms: While many studies report on the biological activity, further in-depth mechanistic studies are required to precisely identify the molecular targets and pathways involved.
The continued exploration of the chemical space around the ethyl 6-(piperazin-1-yl)nicotinate core holds significant promise for the discovery of next-generation therapeutic agents.
References
Sharma, P. C., & Jain, S. (2008). Synthesis and in-vitro antibacterial activity of some novel N-nicotinoyl-1-ethyl-6-fluoro-1,4-dihydro-7-piperazin-1-yl-4-oxoquinoline-3-carboxylates. Acta Poloniae Pharmaceutica, 65(5), 551-556. [Link]
Kharb, R., et al. (2012). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica, 4(6), 2470-2488. [Link]
Dutta, A. K., et al. (2012). Structure-activity-relationship study of N6-(2(4-(1H-indol-5-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine analogues. Journal of Medicinal Chemistry, 55(21), 9144-9158. [Link]
Chimenti, F., et al. (2021). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Pharmaceuticals, 14(10), 1009. [Link]
Kovalenko, A. A., et al. (2020). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Frontiers in Neuroscience, 14, 608. [Link]
Rehan, M., et al. (2014). Structural Modifications of Neuroprotective Anti-Parkinsonian (−)-N6-(2-(4-(Biphenyl-4-yl)piperazin-1-yl)-ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine (D-264): An Effort toward the Improvement. Journal of Medicinal Chemistry, 57(20), 8487-8501. [Link]
Narasimhamurthy, K. H., et al. (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. ResearchGate. [Link]
ResearchGate. (n.d.). Some of the most commonly found neurodegenerative diseases. ResearchGate. [Link]
Campillo, M., et al. (2005). Synthesis and Structure-Activity Relationships of a New Model of Arylpiperazines. 8.1 Computational Simulation of Ligand-Receptor. Journal of Medicinal Chemistry, 48(5), 1474-1487. [Link]
Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 570-583. [Link]
Al-Ghorbani, M., et al. (2025). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen, 14(2), e202500366. [Link]
Patel, D. A., et al. (2022). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences, 9(2), 34-47. [Link]
Singh, S. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Naturalista Campano, 28(1). [Link]
Anusha, S. (2021). A Mini Review on Piperizine Derivatives and their Biological Activity. Journal of Emerging Technologies and Innovative Research, 8(7). [Link]
Bekhit, A. A., et al. (2021). Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme. Bioorganic Chemistry, 107, 104610. [Link]
Kumar, V., et al. (2023). PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. International Journal of Biology, Pharmacy and Allied Sciences, 12(11), 4917-4929. [Link]
Begam, B., et al. (n.d.). synthesis and biological evaluation of some novel piperazine derivatives. Connect Journals. [Link]
Zhang, Y., et al. (2024). Potential Protective Effects of Pungent Flavor Components in Neurodegenerative Diseases. Foods, 13(23), 3749. [Link]
Singh, S. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Naturalista Campano. [Link]
Siddiqui, S., et al. (2021). a review on biological activities of piperazine derivatives. World Journal of Pharmaceutical Research, 10(4), 1188-1203. [Link]
Singh, S. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]
Armstrong, C., et al. (2023). Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. ACS Chemical Neuroscience, 14(2), 295-312. [Link]
Al-Ghorbani, M., et al. (2022). Piperazine Heterocycles as Potential Anticancer Agents: A Review. ResearchGate. [Link]
López, S. E., et al. (2020). Anticancer potential of new 3-nitroaryl-6-(N-methyl)piperazin-1,2,4-triazolo[3,4-a]phthalazines targeting voltage-gated K+ channel: Copper-catalyzed one-pot synthesis from 4-chloro-1-phthalazinyl-arylhydrazones. Bioorganic Chemistry, 101, 104031. [Link]
Al-Ghorbani, M., et al. (2022). Piperazine Heterocycles as Potential Anticancer Agents: A Review. Pharmaceutical Chemistry Journal. [Link]
Dutta, A. K., et al. (2013). Correction to Structure-Activity Relationship Study of N(6)-(2-(4-(1H-Indol-5-yl)piperazin-1-yl)ethyl)-N(6)-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine Analogues. Journal of Medicinal Chemistry, 56(2), 589-590. [Link]
Las-Expert, N. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(16), 4996. [Link]
Wang, Y., et al. (2019). Synthesis and biological evaluation of novel N-(piperazin-1-yl)alkyl-1H-dibenzo[a,c]carbazole derivatives of dehydroabietic acid as potential MEK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1368-1377. [Link]
Sharma, R., & Singh, V. (2020). The Neuropharmacological Potential of Piperazine Derivatives: A Mini-Review. ResearchGate. [Link]
Physicochemical Profiling and Solubility Dynamics of Ethyl 6-(piperazin-1-yl)nicotinate
Target Audience: Researchers, Formulation Scientists, and Medicinal Chemists Content Type: Technical Whitepaper Executive Summary In preclinical drug development and active pharmaceutical ingredient (API) synthesis, unde...
In preclinical drug development and active pharmaceutical ingredient (API) synthesis, understanding the physicochemical boundaries of an intermediate is paramount. Ethyl 6-(piperazin-1-yl)nicotinate (CAS 132521-78-9) is a highly versatile chemical building block. Structurally, it combines a basic piperazine ring, a weakly basic pyridine core, and a lipophilic ethyl ester moiety. This unique triad of functional groups creates a complex, pH-dependent solubility profile that dictates its handling, purification, and formulation.
This whitepaper provides an authoritative, in-depth analysis of the molecular weight, structural thermodynamics, and solubility dynamics of ethyl 6-(piperazin-1-yl)nicotinate. By establishing a self-validating framework for kinetic solubility testing, this guide empowers scientists to optimize their synthetic workflows and avoid common degradation pitfalls such as non-enzymatic ester hydrolysis.
Structural Thermodynamics and Quantitative Profiling
The behavior of ethyl 6-(piperazin-1-yl)nicotinate in solution is governed by the competing forces of its functional groups. The secondary amine of the piperazine ring acts as a strong hydrogen bond donor and acceptor, while the ethyl ester significantly increases the molecule's lipophilicity (LogP), driving its affinity for organic solvents over neutral aqueous media.
Quantitative Physicochemical Data
The following table summarizes the core quantitative metrics of the compound, synthesizing structural data with its practical implications in a laboratory setting [1].
Property
Value
Causality / Practical Implication
Chemical Formula
C₁₂H₁₇N₃O₂
Defines the reaction stoichiometry and mass balance calculations.
Molecular Weight
235.28 g/mol
Falls well within Lipinski’s Rule of 5 (<500 Da), indicating favorable baseline pharmacokinetics if used as a scaffold [2].
Exact Mass
235.1320
Critical for high-resolution mass spectrometry (HRMS) identification.
CAS Registry Number
132521-78-9
Primary identifier for procurement and safety documentation [1].
Predicted pKa (Amine)
~9.2
The piperazine nitrogen is highly basic. It will be protonated at physiological pH (7.4), driving pH-dependent solubility.
Predicted pKa (Pyridine)
~4.5
Weakly basic; only protonated in highly acidic gastric-like environments (pH < 2.0).
Solubility Dynamics and Logical Relationships
The solubility of ethyl 6-(piperazin-1-yl)nicotinate cannot be treated as a static value; it is a dynamic property contingent on the solvent's dielectric constant and the pH of the aqueous microenvironment.
Organic Solvent Compatibility
The compound exhibits high solubility (>50 mg/mL) in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Dichloromethane (DCM).
Causality: The lack of strong hydrogen bond donor networks in these solvents prevents the formation of a rigid solvent cage, allowing the dipole-dipole interactions between the solvent and the compound's ester/pyridine groups to dominate the dissolution thermodynamics.
pH-Dependent Aqueous Solubility
In aqueous media, solubility is dictated by the Henderson-Hasselbalch equation [3].
Acidic Media (pH < 4.0): High solubility. The piperazine nitrogen becomes protonated, exponentially increasing the hydration energy of the molecule.
Basic Media (pH > 9.0): Low solubility and high degradation risk. The molecule exists entirely as a free base, causing precipitation. Furthermore, basic conditions catalyze the nucleophilic attack of hydroxide ions on the carbonyl carbon, leading to irreversible ester hydrolysis.
Logical relationship of pH-dependent protonation and ester stability.
To accurately profile the solubility of this compound for downstream biological or synthetic assays, a kinetic solubility protocol is required [4]. This method mimics the real-world scenario where a compound is stored in DMSO and subsequently diluted into aqueous buffers.
Protocol Causality and Design
Merely mixing the compound in water is insufficient. The protocol below is designed as a self-validating system : it includes thermodynamic checks (pH monitoring) to ensure the basicity of the piperazine ring does not overwhelm the buffer, which would lead to false solubility readings.
Step-by-Step Workflow
Stock Preparation: Prepare a 10 mM stock solution of ethyl 6-(piperazin-1-yl)nicotinate in anhydrous DMSO.
Causality: Anhydrous DMSO prevents premature precipitation and completely arrests hydrolytic degradation during storage.
Buffer Baseline Check (Validation Step 1): Measure and record the exact pH of your target aqueous buffer (e.g., PBS at pH 7.4).
Spiking: Aliquot 495 µL of the buffer into a 1.5 mL microcentrifuge tube. Add 5 µL of the 10 mM DMSO stock (yielding a 1% DMSO final concentration).
Causality: Restricting DMSO to ≤1% ensures the co-solvent effect does not artificially inflate the apparent aqueous solubility of the lipophilic ester.
Incubation: Shake the mixture at 300 rpm for 24 hours at 37°C.
Causality: 24 hours is the thermodynamic minimum required to reach a pseudo-equilibrium state between the solid precipitate and the dissolved solute.
Post-Incubation pH Check (Validation Step 2): Measure the pH of the mixture.
Trustworthiness Check: If the pH has shifted by >0.1 units, the buffering capacity has failed. The assay must be repeated with a stronger buffer system.
Phase Separation: Centrifuge the samples at 10,000 × g for 15 minutes.
Causality: High-speed centrifugation is mandatory to pellet sub-micron colloidal aggregates. Failure to do so will result in false-positive UV/MS quantification.
Quantification: Extract the supernatant and analyze via LC-MS/MS against a standard calibration curve prepared in the identical matrix.
Step-by-step workflow for kinetic solubility profiling via LC-MS/MS.
Formulation and Handling Strategies
When utilizing ethyl 6-(piperazin-1-yl)nicotinate in scale-up synthesis or formulation:
Salt Formation: To bypass the poor aqueous solubility of the free base, consider generating the hydrochloride or mesylate salt. Reacting the free base with 1.05 equivalents of HCl in ethanol will protonate the piperazine nitrogen, yielding a highly water-soluble solid.
Storage: Store the neat solid at 2–8°C in a desiccator. The ester linkage is susceptible to slow hydrolysis if exposed to ambient atmospheric moisture over prolonged periods.
References
LookChem Database. "Ethyl 6-piperazin-1-ylpyridine-3-carboxylate CAS NO.132521-78-9". LookChem.[Link]
Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26 (2001).[Link]
Avdeef, A. "Physicochemical profiling (solubility, permeability and charge state)." Current Topics in Medicinal Chemistry, 1(4), 277-351 (2001).[Link]
Kerns, E. H., & Di, L. "Drug-like properties: concepts, structure design and methods." Academic Press (2008).[Link]
Exploratory
Discovery and Synthesis Pathways of Ethyl 6-(piperazin-1-yl)nicotinate: A Core Building Block in Targeted Therapeutics
Executive Summary In the landscape of modern medicinal chemistry, the pyridine-piperazine scaffold is a ubiquitous motif found in numerous targeted therapeutics, including kinase inhibitors (e.g., Palbociclib analogs), G...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern medicinal chemistry, the pyridine-piperazine scaffold is a ubiquitous motif found in numerous targeted therapeutics, including kinase inhibitors (e.g., Palbociclib analogs), GPCR ligands, and autotaxin inhibitors. Ethyl 6-(piperazin-1-yl)nicotinate (CAS: 132521-78-9) serves as a highly versatile, bifunctional building block. It offers an ester moiety primed for further derivatization (such as saponification to the corresponding acid or direct amidation) and a secondary amine on the piperazine ring for subsequent electrophilic trapping.
This technical guide dissects the synthetic logic, mechanistic rationale, and optimized protocols for generating this critical intermediate, ensuring high fidelity and scalability in drug discovery workflows.
Mechanistic Rationale & Structural Significance
The synthesis of ethyl 6-(piperazin-1-yl)nicotinate relies fundamentally on a Nucleophilic Aromatic Substitution (SNAr) . The structural features of the starting material, ethyl 6-chloronicotinate, make it an ideal electrophile for this transformation:
Electron Deficiency: The pyridine nitrogen inherently withdraws electron density from the ring via induction and resonance.
Synergistic Activation: The ethyl ester at the C3 position acts as a strong electron-withdrawing group (EWG). This operates synergistically with the pyridine nitrogen to highly activate the C6 position toward nucleophilic attack.
Meisenheimer Complex Stabilization: Upon attack by the piperazine nitrogen, the resulting negative charge is effectively delocalized onto both the highly electronegative pyridine nitrogen and the carbonyl oxygen of the ester, drastically lowering the activation energy of the rate-determining step.
Figure 1: Nucleophilic Aromatic Substitution mechanism on the electron-deficient pyridine ring.
Synthetic Pathways: Logic and Causality
When designing the synthesis of ethyl 6-(piperazin-1-yl)nicotinate, chemists must navigate the inherent symmetry and dual reactivity of piperazine.
Pathway A: Direct Amination (The Atom-Economical Approach)
Reacting ethyl 6-chloronicotinate with unprotected piperazine is atom-economical but fraught with chemoselectivity issues. Because piperazine possesses two secondary amines of equal nucleophilicity, the initial mono-substituted product can react with a second equivalent of the electrophile, forming an unwanted symmetrical pseudodimer [1]. While using a massive excess of piperazine (5–10 equivalents) can statistically favor the mono-adduct, removing the unreacted, highly water-soluble piperazine during workup is notoriously difficult and scales poorly.
Pathway B: Boc-Protected SNAr (The High-Fidelity Standard)
To circumvent dimerization, the industry standard employs 1-Boc-piperazine (mono-tert-butyloxycarbonyl-protected piperazine) [2]. By masking one of the nitrogen atoms, the nucleophile is strictly mono-reactive. This guarantees absolute regiocontrol and prevents over-alkylation. Following the SNAr coupling, the Boc group is quantitatively removed using acidic conditions.
The choice of base and solvent in the SNAr step is critical. The base must be strong enough to scavenge the generated HCl but mild enough to prevent the saponification (hydrolysis) of the ethyl ester. The solvent must stabilize the polar transition state.
Table 1: Optimization of SNAr Conditions for the Boc-Protected Intermediate
Entry
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
Causality / Observation
1
Et₃N
THF
65
24
45
Weak base and low boiling point limit the reaction kinetics.
2
K₂CO₃
DMF
80
18
88
Optimal. Polar aprotic solvent stabilizes the Meisenheimer complex.
3
Cs₂CO₃
DMF
80
12
92
Faster kinetics due to higher solubility of Cs⁺, but cost-prohibitive for scale.
4
NaOH
EtOH
80
4
<10
Severe ester hydrolysis (saponification) outcompetes SNAr.
Experimental Workflow: Self-Validating Protocol
The following protocol is a self-validating system adapted from validated pharmaceutical patent methodologies [2], designed to ensure high purity without the need for exhaustive chromatography.
Step 1: Synthesis of Ethyl 6-(4-Boc-piperazin-1-yl)nicotinate
Causality Check: Potassium carbonate (K₂CO₃) is selected as an insoluble, non-nucleophilic inorganic base to act purely as an acid scavenger, protecting the ethyl ester from hydrolysis.
Setup: To a round-bottom flask equipped with a magnetic stirrer, add ethyl 6-chloronicotinate (1.0 eq, e.g., 1.0 g) and anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.5 M concentration.
Reagent Addition: Add 1-Boc-piperazine (1.1 eq) and finely powdered K₂CO₃ (2.0 eq). The slight excess of nucleophile ensures complete consumption of the electrophile.
Reaction: Heat the suspension to 80 °C under an inert atmosphere (N₂ or Ar) for 16–18 hours.
In-Process Control: Monitor via TLC (Hexanes/EtOAc 7:3). The starting material (high R_f) should be completely consumed, replaced by a lower R_f, UV-active spot.
Workup (Critical): Cool to room temperature and dilute with Ethyl Acetate (EtOAc) and Water. Separate the layers. Self-Validation Step: Wash the organic layer with 5% aqueous LiCl or brine at least five times. DMF heavily partitions into the aqueous phase; repeated washing is mandatory to prevent DMF carryover, which ruins subsequent crystallization.
Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate as an off-white solid.
Step 2: Deprotection to Ethyl 6-(piperazin-1-yl)nicotinate Hydrochloride
Causality Check: While Trifluoroacetic acid (TFA) is commonly used, utilizing HCl in dioxane allows for the direct precipitation of the product as a stable hydrochloride salt, bypassing basic aqueous workups that can lead to product loss due to the high water solubility of the free base.
Setup: Dissolve the Boc-protected intermediate in anhydrous Dichloromethane (DCM) (0.2 M).
Deprotection: Cool to 0 °C and slowly add 4M HCl in Dioxane (5.0 eq). Remove the ice bath and stir at room temperature for 3 hours.
Observation: As the Boc group is cleaved (evolving CO₂ and isobutylene gases), the resulting secondary amine forms a hydrochloride salt, which is insoluble in DCM/Dioxane and will precipitate as a white solid.
Isolation: Filter the resulting suspension, wash the filter cake with cold DCM and diethyl ether, and dry under high vacuum to afford ethyl 6-(piperazin-1-yl)nicotinate hydrochloride in near-quantitative yield [3].
Analytical Validation
To confirm the structural integrity of the final product, the following analytical signatures should be verified:
LC-MS: Expected mass [M+H]⁺ = 236.1.
¹H NMR (DMSO-d₆): Look for the characteristic ethyl ester signals: a quartet around 4.2 ppm (2H) and a triplet around 1.3 ppm (3H). The pyridine ring will show a highly deshielded doublet around 8.7 ppm (C2 proton adjacent to the ester and pyridine nitrogen). The piperazine protons will appear as broad multiplets between 3.0 and 4.0 ppm, integrating for 8 protons.
References
Title: First, Second, and Third Generation Scalable Syntheses of Two Potent H3 Antagonists
Source: ACS Organic Process Research & Development
URL: [Link]
Title: Proline derivatives and the use thereof as drugs (US20040106655A1)
Title: Ethyl 6-(piperazin-1-yl)nicotinate (CAS 132521-78-9) Chemical Properties and Specifications
Source: Hairui Chemical
URL: [Link]
Foundational
The Pharmacological Potential of Ethyl 6-(piperazin-1-yl)nicotinate in Drug Discovery: A Technical Guide to Scaffold Engineering
Executive Summary In the modern landscape of drug discovery, the focus has shifted from traditional occupancy-driven small molecule inhibitors to event-driven pharmacology, most notably Proteolysis Targeting Chimeras (PR...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the modern landscape of drug discovery, the focus has shifted from traditional occupancy-driven small molecule inhibitors to event-driven pharmacology, most notably Proteolysis Targeting Chimeras (PROTACs) and targeted covalent inhibitors. Within this paradigm, ethyl 6-(piperazin-1-yl)nicotinate has emerged not as a standalone therapeutic, but as a highly privileged, bifunctional chemical scaffold.
As a Senior Application Scientist, I have observed that the success of a targeted degrader or kinase inhibitor often hinges on the physicochemical properties of its linker and core pharmacophores. This technical guide deconstructs the structural rationale, pharmacological applications, and synthetic methodologies surrounding ethyl 6-(piperazin-1-yl)nicotinate, providing drug development professionals with a self-validating framework for integrating this building block into advanced therapeutic pipelines.
Structural & Mechanistic Rationale
The utility of ethyl 6-(piperazin-1-yl)nicotinate stems from its tripartite structural design, which seamlessly integrates solubility, metabolic stability, and synthetic versatility.
The Piperazine Moiety: Functioning as a rigid, vector-directing linker, the piperazine ring is a staple in medicinal chemistry. With a basic secondary amine (pKa ~9.8), it significantly enhances the aqueous solubility of highly lipophilic drug candidates. In PROTAC design, its rigidity minimizes the entropic penalty during the formation of the ternary complex.
The Nicotinate (Pyridine) Core: Unlike phenyl rings, the electron-deficient pyridine ring is highly resistant to oxidative metabolism by Cytochrome P450 enzymes. Furthermore, the pyridine nitrogen serves as a critical hydrogen-bond acceptor, frequently interacting with the hinge region of kinases or stabilizing the conformation of bifunctional degraders.
The Ethyl Ester: The ester acts as a stable protecting group during upstream functionalization (e.g., Buchwald-Hartwig cross-coupling or SNAr reactions at the piperazine nitrogen). It can be orthogonally deprotected (saponified) to a carboxylic acid under mild basic conditions, priming the molecule for amide coupling with target-binding ligands.
Application in PROTACs and Targeted Degradation
PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to selectively degrade disease-causing proteins[1]. They require a Target Protein Binding Moiety, an E3 Ligase Ligand, and a highly optimized linker.
Ethyl 6-(piperazin-1-yl)nicotinate is frequently utilized to construct these linkers. For instance, in the development of therapies for prostate cancer, this scaffold has been utilized to synthesize bifunctional compounds that recruit the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to degrade the Androgen Receptor (AR)[2]. The piperazine nitrogen is functionalized with the AR-binding moiety, while the saponified nicotinate core is coupled to the VHL ligand. Similarly, this scaffold has been successfully integrated into imide-based compounds designed to recruit the Cereblon (CRBN) E3 ligase for targeted ubiquitination[3].
Ternary complex formation via piperazine-nicotinate PROTACs driving target degradation.
Physicochemical & ADME Properties
To predict the behavior of this scaffold in biological systems, we must analyze its quantitative physicochemical profile. The table below summarizes the core metrics that make this intermediate highly favorable for oral drug discovery (adhering to Lipinski’s Rule of Five).
Property
Value
Pharmacological Relevance
Molecular Weight (MW)
235.28 g/mol
Low MW allows ample "budget" for adding bulky E3 and Target ligands without exceeding PROTAC size limits.
LogP (Estimated)
~1.2
Optimal balance; piperazine ensures hydrophilicity while the ester provides necessary lipophilicity for membrane permeability.
Topological Polar Surface Area
54.4 Ų
Excellent for cellular permeability; leaves room for additional polar groups required for target engagement.
H-Bond Donors / Acceptors
1 / 4
Facilitates specific target binding (e.g., kinase hinge regions) without causing excessive desolvation penalties.
Rotatable Bonds
3
Maintains a relatively rigid vector, reducing the entropic cost of binding.
To ensure scientific integrity and reproducibility, the following protocol details the synthesis of ethyl 6-(piperazin-1-yl)nicotinate and its subsequent functionalization into a bifunctional degrader. This methodology is designed as a self-validating system , incorporating in-process controls to guarantee trustworthiness.
Causality: DMA is a high-boiling, polar aprotic solvent that stabilizes the Meisenheimer complex transition state during the SNAr reaction.
Amine Addition: Add an excess of piperazine (3.0 eq) to the solution.
Causality: A large stoichiometric excess of piperazine is critical to prevent bis-alkylation (where one piperazine reacts with two pyridine molecules).
Thermal Activation: Stir the reaction mixture at 140 °C for 12-16 hours under an inert nitrogen atmosphere.
Causality: The chloride at the 6-position is activated by the electron-withdrawing ester at the 3-position, but elevated temperatures are still required to overcome the activation energy barrier.
In-Process Control (Self-Validation): Monitor the reaction via LC-MS. The disappearance of the starting material peak (m/z ~185) and the appearance of the product peak (m/z [M+H]+ = 236.1) confirms completion.
Workup: Cool to room temperature, quench with saturated aqueous potassium carbonate, and extract with ethyl acetate. Dry over sodium sulfate and concentrate.
Phase 2: Saponification & Amide Coupling
Objective: Deprotect the ester and link the scaffold to a target-binding amine.
Saponification: Dissolve the intermediate in a 1:1 mixture of THF and H₂O. Add LiOH (2.0 eq) and stir at room temperature for 4 hours.
Causality: THF solubilizes the organic ester, while water solubilizes the LiOH. LiOH is preferred over NaOH to prevent unwanted side reactions with sensitive functional groups.
Activation: Concentrate the reaction, acidify to pH 5, and isolate the resulting 6-(piperazin-1-yl)nicotinic acid. Dissolve in DMF and add HATU (1.2 eq) and DIPEA (3.0 eq).
Causality: HATU rapidly converts the carboxylic acid into a highly reactive active ester, which is essential for coupling sterically hindered amines. DIPEA acts as a non-nucleophilic base to neutralize the system.
Coupling: Add the target-binding amine (e.g., an AR ligand derivative) and stir for 2 hours. Purify the final bifunctional compound via preparative HPLC.
Step-by-step synthetic workflow for integrating the piperazine-nicotinate scaffold.
References
[2] WO2019023553A1 - Compounds and methods for the targeted degradation of androgen receptor. Google Patents. Available at:
[3] AU2022221386A1 - Cereblon ligands and bifunctional compounds comprising the same. Google Patents. Available at:
[1] Targeted Protein Degradation: Design Considerations for PROTAC Development. National Institutes of Health (NIH) / PMC. Available at:
Ethyl 6-(piperazin-1-yl)nicotinate: Comprehensive Safety Data Sheet, Handling Protocols, and Synthetic Applications
Prepared by: Senior Application Scientist, Chemical Development & Safety Operations Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary In the landscape of modern medici...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Senior Application Scientist, Chemical Development & Safety Operations
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Executive Summary
In the landscape of modern medicinal chemistry, Ethyl 6-(piperazin-1-yl)nicotinate (CAS: 132521-78-9) serves as a critical, bi-functional building block. Featuring an electron-deficient pyridine ring conjugated with an ethyl ester and a highly nucleophilic secondary amine (piperazine), this compound is frequently utilized in the synthesis of complex pharmaceutical intermediates, including kinase inhibitors and CNS-active agents[1].
However, the very structural features that make it synthetically valuable—specifically the basic piperazine moiety—also dictate stringent safety and handling requirements. As a Senior Application Scientist, I emphasize that understanding the physicochemical causality behind a compound's behavior is the foundation of both safe handling and successful synthetic application. This whitepaper provides an in-depth analysis of the compound's safety profile, self-validating handling protocols, and a detailed mechanistic workflow for its use in multicomponent reactions.
Physicochemical Profiling & Causality
To design effective engineering controls and extraction protocols, we must first analyze the compound's physical properties. The data below outlines the core metrics that dictate our handling strategies[1].
Table 1: Physicochemical Properties
Property
Value
Causality / Operational Impact
CAS Number
132521-78-9
Unique identifier for SDS and regulatory tracking.
Molecular Formula
C₁₂H₁₇N₃O₂
Indicates a high nitrogen-to-carbon ratio, contributing to its basicity.
Molecular Weight
235.28 g/mol
Standard mass for stoichiometric calculations.
Boiling Point
~405.3°C at 760 mmHg
High BP indicates low vapor pressure at room temperature; inhalation risk is primarily from aerosolized dust, not vapor.
Density
1.146 g/cm³
Denser than water; relevant for phase separation during aqueous workups.
Flash Point
198.9°C
High flash point; minimal risk of spontaneous ignition under standard ambient laboratory conditions.
Expert Insight: The secondary amine of the piperazine ring is susceptible to atmospheric oxidation and can react with ambient carbon dioxide to form carbamate salts. Furthermore, the ethyl ester is prone to hydrolysis under strongly basic or acidic aqueous conditions. Therefore, the compound must be stored under an inert atmosphere (Argon or Nitrogen) at 2–8°C to maintain long-term structural integrity[1].
Safety Data Sheet (SDS) & Hazard Mitigation System
Ethyl 6-(piperazin-1-yl)nicotinate is classified under the Globally Harmonized System (GHS) as a hazardous substance. The primary hazards stem from the basicity of the piperazine ring, which can disrupt lipid bilayers in biological tissues, leading to localized irritation[2][3].
GHS Classification and Hazard Statements
Hazard Code
Statement
Mechanistic Rationale
H302
Harmful if swallowed
Basic amines can cause systemic toxicity and local gastrointestinal irritation upon ingestion.
H315
Causes skin irritation
Disruption of the stratum corneum due to the compound's localized alkalinity.
H319
Causes serious eye irritation
High risk of corneal damage; the basic nitrogen rapidly interacts with ocular mucosa.
H335
May cause respiratory irritation
Inhalation of fine powders can irritate the respiratory epithelial lining.
Self-Validating Handling Protocols (P-Statements)
To ensure absolute safety, protocols must be self-validating—meaning the failure of the protocol is immediately obvious to the operator before exposure occurs.
Engineering Controls (P271): All dispensing and reaction setups must be performed in a certified chemical fume hood.
Self-Validation: Before opening the reagent vessel, perform a directional airflow test (e.g., using a localized smoke pencil) to visually confirm that the face velocity exceeds 100 feet per minute (fpm).
Personal Protective Equipment (P280):
Self-Validation: Implement a double-gloving system. Wear a brightly colored inner glove (e.g., green polyethylene) and a standard outer nitrile glove. If the outer glove is breached by a chemical splash or mechanical tear, the high-contrast inner glove immediately signals the breach, prompting immediate replacement.
Spill Response (P302+P352, P362): In the event of a spill, do not use acidic neutralizers directly, as this can generate exothermic heat. Instead, use an inert, high-surface-area absorbent (e.g., diatomaceous earth), sweep into a sealed container, and wash the area with copious amounts of water and mild detergent.
Workflow for safe handling, storage, and emergency response of Ethyl 6-(piperazin-1-yl)nicotinate.
Experimental Workflows: The Petasis Borono-Mannich Reaction
Ethyl 6-(piperazin-1-yl)nicotinate is an excellent amine component for multicomponent reactions. Below is a field-proven, step-by-step methodology for a Petasis borono-Mannich reaction, utilizing the compound to synthesize complex functionalized piperazines[3][4].
Action: Suspend Ethyl 6-(piperazin-1-yl)nicotinate, 1,4-dioxane-2,5-diol, and (E)-(4-fluorostyryl)boronic acid in 200 mL of absolute ethanol. Stir at room temperature (20°C) for 15 hours[4].
Causality: The glycolaldehyde dimer dissociates in solution into its monomeric aldehyde form. The secondary amine of our target compound attacks the aldehyde to form a reactive iminium ion. Ethanol is chosen as a protic solvent because it stabilizes the transition state of the iminium intermediate and facilitates the subsequent nucleophilic attack by the boronic acid.
Step 2: Primary Isolation
Action: Filter the reaction mixture to remove any insoluble polymeric byproducts. Evaporate the ethanolic filtrate under reduced pressure.
Causality: Removing the solvent drives the equilibrium and allows for a solvent swap necessary for the upcoming liquid-liquid extraction.
Step 3: Liquid-Liquid Extraction
Action: Dissolve the resulting residue in EtOAc. Wash the organic layer with saturated aqueous NaCl (brine). Dry the organic layer over anhydrous MgSO₄, filter, and evaporate[4].
Causality: The target product is highly lipophilic and partitions into the EtOAc. The brine wash removes unreacted polar glycols and residual ethanol while minimizing emulsion formation. MgSO₄ acts as a chemical desiccant to remove trace water that could interfere with the subsequent salt formation.
Step 4: Acidification and Precipitation
Action: Dissolve the dried residue (~3.3g) in diethyl ether. Cool the solution to 5°C. Dropwise, add 2 mL of 5-6N HCl in isopropanol. Filter the resulting precipitate, wash with cold diethyl ether, and dry under a vacuum[4].
Causality: The free-base product is soluble in ether. By introducing HCl, we protonate the basic piperazine nitrogen, forming a hydrochloride salt. This drastically alters the compound's polarity, rendering it insoluble in the non-polar ether solvent. The dropwise addition at 5°C ensures controlled crystallization, preventing the entrapment of impurities within the crystal lattice.
Mechanistic workflow of the Petasis borono-Mannich reaction utilizing the piperazine derivative.
Conclusion
Ethyl 6-(piperazin-1-yl)nicotinate is a highly versatile intermediate that demands respect in the laboratory. By understanding the chemical causality behind its physical properties—namely the basicity of the piperazine ring and the stability of the ethyl ester—scientists can design self-validating safety protocols and highly efficient synthetic workflows. Adherence to the GHS guidelines and the implementation of rigorous engineering controls are non-negotiable for the successful and safe application of this compound in drug discovery.
References
LookChem. Ethyl 6-piperazin-1-ylpyridine-3-carboxylate CAS NO.132521-78-9 Details & Properties. Retrieved from:[Link]
how to dissolve ethyl 6-(piperazin-1-yl)nicotinate for cell culture assays
Application Note & Protocol Strategic Solubilization of Ethyl 6-(piperazin-1-yl)nicotinate for Cellular and In Vitro Assays Abstract & Introduction Ethyl 6-(piperazin-1-yl)nicotinate and its analogs represent a class of...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note & Protocol
Strategic Solubilization of Ethyl 6-(piperazin-1-yl)nicotinate for Cellular and In Vitro Assays
Abstract & Introduction
Ethyl 6-(piperazin-1-yl)nicotinate and its analogs represent a class of heterocyclic compounds with significant interest in medicinal chemistry and drug discovery. The piperazine scaffold is a common feature in many biologically active molecules.[1] Successful and reproducible in vitro evaluation of such compounds is critically dependent on a robust and consistent solubilization protocol. Improper dissolution can lead to inaccurate concentration-response curves, compound precipitation, and confounding experimental artifacts.
This document provides a comprehensive, field-proven guide to the dissolution of ethyl 6-(piperazin-1-yl)nicotinate for use in a variety of cell-based assays. We will move beyond a simple list of steps to explain the underlying physicochemical principles and rationale, ensuring that researchers can adapt this protocol to their specific experimental needs while maintaining data integrity. The core strategy involves the preparation of a high-concentration stock solution in an appropriate organic solvent, followed by serial dilution into aqueous cell culture medium.
Physicochemical Properties & Solubility Rationale
Understanding the structure of ethyl 6-(piperazin-1-yl)nicotinate is key to selecting an appropriate solvent. The molecule contains a nicotinate ester group and a basic piperazine ring. While the parent compound, ethyl nicotinate, has some water solubility (50 g/L), the addition of the larger, more complex piperazine substituent significantly increases its lipophilicity, making direct dissolution in aqueous buffers or media impractical.[2]
The presence of the basic piperazine moiety suggests that solubility could be achieved in acidic solutions; however, altering the pH is generally undesirable for cell culture applications as it can affect both compound activity and cellular health. Therefore, the use of a biocompatible, polar aprotic organic solvent is the preferred method.
Dimethyl sulfoxide (DMSO) is the solvent of choice for this application. Its strong solvating power for a wide range of organic molecules and its miscibility with aqueous media make it ideal.[1] Most importantly, at the low final concentrations recommended for cell culture (typically <0.5%), DMSO exhibits minimal cytotoxicity, though this should always be validated for the specific cell line in use.
Table 1: Estimated Physicochemical Properties of Ethyl 6-(piperazin-1-yl)nicotinate and Related Compounds
Property
Value / Observation
Source / Rationale
Molecular Formula
C₁₂H₁₇N₃O₂
Based on chemical structure.
Physical Form
Likely a solid at room temperature.
Similar piperazine-nicotinate derivatives are solids.
Aqueous Solubility
Predicted to be low.
Increased lipophilicity compared to ethyl nicotinate.[2]
Organic Solvent
High solubility in Dimethyl Sulfoxide (DMSO).
Common practice for piperazine-containing compounds for in vitro screening.[1]
Stability
Ester moiety may be susceptible to hydrolysis in aqueous solution over time. Stock solutions in anhydrous DMSO are stable when stored properly.
Based on general chemical principles and data on related nicotinate esters.[3]
Storage
Store solid compound and DMSO stock solutions at -20°C to -80°C, protected from light and moisture.
Standard practice for preserving compound integrity.
Master Workflow for Compound Preparation
The overall process involves creating a concentrated stock solution in DMSO, which can be stored frozen for long-term use, and then preparing fresh working solutions in cell culture medium for each experiment. This minimizes freeze-thaw cycles of the stock and ensures the final solvent concentration is kept to a non-toxic level.
Caption: Workflow from solid compound to final assay plate.
Protocol 1: Preparation of a High-Concentration Stock Solution (50 mM)
Rationale: Creating a high-concentration stock allows for precise serial dilutions and ensures the final concentration of DMSO in the cell culture medium is negligible. A 50 mM stock is a versatile starting point for most cell-based assays.
Materials:
Ethyl 6-(piperazin-1-yl)nicotinate (solid)
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
Calibrated analytical balance
Sterile microcentrifuge tubes or amber glass vials
Pipettors and sterile, low-retention tips
Vortex mixer and/or sonicator bath
Procedure:
Calculate Required Mass: Determine the mass of the compound needed.
Molecular Weight (MW) of C₁₂H₁₇N₃O₂ = 235.28 g/mol
Mass (mg) = 0.050 mol/L * 0.001 L * 235.28 g/mol * 1000 mg/g = 11.76 mg
Weigh Compound: Carefully weigh out the calculated mass (e.g., 11.76 mg) of ethyl 6-(piperazin-1-yl)nicotinate and place it into a sterile vial.
Expert Tip: Use a vial that can hold at least twice the final volume to allow for efficient mixing.
Add Solvent: Add the calculated volume of anhydrous, sterile DMSO (e.g., 1 mL) to the vial containing the compound.
Ensure Complete Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes.
Visually inspect the solution against a light source to ensure no solid particulates remain.
Troubleshooting: If the compound is slow to dissolve, brief sonication (5-10 minutes in a water bath sonicator) can be applied. Avoid excessive heating.
Storage and Labeling:
Label the vial clearly with the compound name, concentration (50 mM), solvent (DMSO), and date.
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Store the aliquots at -20°C or -80°C , protected from light.
Protocol 2: Preparation of Working Solutions for Cell Culture
Rationale: This protocol describes the serial dilution of the DMSO stock into the cell culture medium. It is crucial to never add the compound directly to cells; it must first be diluted in the medium that will be added to the cells.
Materials:
50 mM stock solution of ethyl 6-(piperazin-1-yl)nicotinate in DMSO
Sterile cell culture medium (e.g., DMEM, RPMI-1640), pre-warmed to 37°C
Sterile microcentrifuge tubes or a 96-well dilution plate
Pipettors and sterile, low-retention tips
Procedure (Example for a 100 µM final concentration):
Intermediate Dilution (Recommended): First, create a high-concentration intermediate solution in the medium. This helps prevent the compound from precipitating out of solution when making the final dilutions.
Pipette 98 µL of pre-warmed cell culture medium into a sterile tube.
Add 2 µL of the 50 mM DMSO stock solution.
Mix thoroughly by gentle pipetting or vortexing. This results in a 1 mM (1000 µM) intermediate solution in a medium containing 2% DMSO.
Final Dilution:
To achieve a final concentration of 100 µM, perform a 1:10 dilution of the intermediate solution.
Pipette 900 µL of pre-warmed cell culture medium into a new sterile tube.
Add 100 µL of the 1 mM intermediate solution.
Mix thoroughly. This is your 100 µM working solution . The final DMSO concentration is now 0.2% , which is well-tolerated by most cell lines.
Serial Dilutions (for a dose-response curve):
From your 100 µM working solution, you can easily create a series of lower concentrations (e.g., 10 µM, 1 µM, 0.1 µM) by performing serial 1:10 dilutions in the cell culture medium.
Vehicle Control (CRITICAL):
A vehicle control is essential to validate that any observed cellular effects are due to the compound and not the solvent.
Prepare a solution of cell culture medium containing the same final concentration of DMSO as your highest compound concentration. In the example above, this would be 0.2% DMSO in the medium . This solution will be added to the "control" wells in your assay.[1]
Key Considerations & Troubleshooting
Precipitation: When diluting the DMSO stock into the aqueous medium, visually inspect each dilution for any cloudiness or precipitate. If observed, you may need to lower the concentration of your intermediate dilution step or reduce the highest concentration in your dose-response curve.
Solvent Toxicity: Always determine the maximum tolerable DMSO concentration for your specific cell line. While typically below 0.5%, some sensitive cell lines may require a final concentration of <0.1%. Always run a vehicle-only control.[1]
Compound Stability: Because of the potential for ester hydrolysis, always prepare fresh working solutions in the medium from your frozen DMSO stock immediately before each experiment.[3] Do not store the compound diluted in an aqueous medium.
Adsorption to Plastics: Some hydrophobic compounds can adsorb to plastic surfaces. Using low-retention pipette tips and polypropylene tubes can help minimize this.
References
PubChem. Ethyl 6-[4-({[(5-chloro-2-thienyl)sulfonyl]amino}carbonyl)piperazin-1-yl]-5-cyano-2-methylnicotinate. National Center for Biotechnology Information. [Link]
Sperling, B., et al. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. Head & Face Medicine, 4, 23. [Link]
Application Note: Ethyl 6-(piperazin-1-yl)nicotinate as a Versatile Chemical Intermediate in Drug Discovery
Executive Summary & Structural Rationale Ethyl 6-(piperazin-1-yl)nicotinate (CAS 132521-78-9) is a highly versatile, bifunctional chemical intermediate widely utilized in the pharmaceutical industry for the synthesis of...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Rationale
Ethyl 6-(piperazin-1-yl)nicotinate (CAS 132521-78-9) is a highly versatile, bifunctional chemical intermediate widely utilized in the pharmaceutical industry for the synthesis of kinase inhibitors (e.g., CDK4/6 targets) and G-protein-coupled receptor (GPCR) modulators.
Physicochemically, this compound (Molecular Weight: 235.28 g/mol , Formula: C12H17N3O2) offers two orthogonal sites for functionalization [1][1]. The secondary amine of the piperazine ring acts as a robust nucleophile, ideal for N-alkylation, acylation, or participation in multicomponent reactions (MCRs). Conversely, the ethyl ester moiety serves as a latent functional handle, allowing for late-stage saponification to the corresponding nicotinic acid or direct amidation to extend the pharmacophore into solvent-exposed regions of target proteins [2][2].
Mechanistic Insights: The Petasis Borono-Mannich Reaction
While simple cross-couplings are common, one of the most elegant applications of ethyl 6-(piperazin-1-yl)nicotinate is its role as the amine component in the Petasis borono-Mannich multicomponent reaction . This reaction couples the amine with an aldehyde and a boronic acid to synthesize highly substituted, complex functionalized amines (e.g., CAS 944541-40-6) [3][3].
Causality Behind Experimental Choices:
Aldehyde Surrogate Selection: Instead of highly reactive monomeric glycolaldehyde, the protocol utilizes 1,4-dioxane-2,5-diol (glycolaldehyde dimer). In solution, this stable solid slowly dissociates, preventing rapid aldol self-condensation and providing a steady, controlled release of the aldehyde necessary for iminium ion formation.
Stoichiometric Imbalance: The reaction deliberately employs an excess of the amine and the aldehyde surrogate relative to the boronic acid. This thermodynamic driving force ensures that the equilibrium heavily favors the intermediate iminium ion, maximizing the nucleophilic attack and complete consumption of the more synthetically complex and expensive (E)-2-(4-fluorophenyl)vinylboronic acid [4][5].
Solvent and Temperature: Ethanol at room temperature (20°C) provides the ideal protic environment to stabilize the transition states of the boronate complex. Avoiding thermal activation is critical, as elevated temperatures could lead to the protodeboronation of the sensitive vinylboronic acid.
The following methodology is adapted from the validated Janssen Cilag patent (WO 2006/10749) for the synthesis of complex piperazine derivatives [6][6].
Table 1: Reaction Components and Stoichiometry
Component
Reagent
Amount (mol)
Equivalents
Role
Amine
Ethyl 6-(piperazin-1-yl)nicotinate
0.0085
2.02
Nucleophile / Iminium precursor
Aldehyde
1,4-Dioxane-2,5-diol
0.0093
2.21
Aldehyde surrogate
Boronic Acid
(E)-2-(4-fluorophenyl)vinylboronic acid
0.0042
1.00
Limiting reagent / Alkenyl donor
Solvent
Ethanol (EtOH)
200 mL
N/A
Protic stabilization
Step-by-Step Methodology
Phase 1: MCR Coupling
Initiation: In a clean, dry flask, combine ethyl 6-(piperazin-1-yl)nicotinate, 1,4-dioxane-2,5-diol, and (E)-2-(4-fluorophenyl)vinylboronic acid in 200 mL of absolute ethanol.
Incubation: Stir the mixture continuously at room temperature (20°C) for 15 hours.
Primary Concentration: Filter the reaction mixture to remove any insoluble polymeric byproducts. Evaporate the filtrate to dryness under reduced pressure.
Phase 2: Self-Validating Acid-Base Purification
Note: This workup acts as a self-validating system. The selective precipitation of the hydrochloride salt ensures that neutral impurities are left behind, validating the success of the coupling.
4. Extraction: Re-dissolve the crude residue in Ethyl Acetate (EtOAc). Wash the organic layer with saturated NaCl (brine) to partition out unreacted glycolaldehyde and water-soluble impurities. Dry the organic layer over anhydrous MgSO4, filter, and evaporate (yielding approx. 3.3g of crude material).
5. Selective Precipitation: Dissolve the crude residue in non-polar diethyl ether. Cool the solution to 5°C. Dropwise, add 2 mL of 5-6N HCl in isopropanol. The target product will crash out of solution as a hydrochloride salt.
6. Isolation: Filter the precipitate, wash thoroughly with cold diethyl ether, and dry under vacuum.
7. Free-Basing: To obtain the final free base (CAS 944541-40-6), dissolve the dried salt in distilled water and basify using aqueous Potassium Carbonate (K2CO3). Extract, dry, and concentrate to yield the purified product (Expected Yield: ~79%).
Workflow Visualization
Workflow of the Petasis Borono-Mannich Multicomponent Reaction and Purification.
Application Note: Advanced Cross-Coupling Protocols for Ethyl 6-(piperazin-1-yl)nicotinate
Introduction & Mechanistic Insights Ethyl 6-(piperazin-1-yl)nicotinate is a highly versatile, bifunctional building block frequently utilized in the synthesis of CNS-active agents, kinase inhibitors, and targeted protein...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Insights
Ethyl 6-(piperazin-1-yl)nicotinate is a highly versatile, bifunctional building block frequently utilized in the synthesis of CNS-active agents, kinase inhibitors, and targeted protein degraders. Structurally, it features an electron-deficient pyridyl ring, an ethyl ester handle for late-stage functionalization, and a piperazine ring with a free secondary amine.
While the functionalization of secondary amines is a cornerstone of medicinal chemistry, the presence of the base-sensitive ethyl nicotinate moiety introduces significant chemoselectivity challenges. Traditional cross-coupling conditions often lead to ester hydrolysis, transesterification, or
β
-hydride elimination [1].
To successfully functionalize the N4-position of the piperazine ring while preserving the ester, the experimental design must be rigorously controlled. This guide details two field-proven methodologies: a Palladium-Catalyzed Buchwald-Hartwig Amination for robust coupling with aryl halides, and a Copper-Catalyzed Chan-Lam Coupling for mild, aerobic coupling with arylboronic acids [2, 3].
Synthetic divergence of ethyl 6-(piperazin-1-yl)nicotinate via Pd- and Cu-catalyzed pathways.
The Buchwald-Hartwig amination is the premier method for C-N bond formation with aryl halides [1]. However, standard protocols utilizing sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LiHMDS) will rapidly degrade the ethyl ester of our substrate [4].
Base Selection: We mandate the use of Cesium Carbonate (Cs₂CO₃) . It is sufficiently basic to deprotonate the Pd(II)-amine intermediate but mild enough to leave the ethyl nicotinate intact.
Ligand Selection: Piperazines are prone to
β
-hydride elimination. We utilize RuPhos (or a RuPhos Pd G3 precatalyst). Its bulky, electron-rich biaryl structure accelerates the reductive elimination step, outcompeting side reactions and ensuring high yields even with sterically hindered aryl chlorides [1, 5].
Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃, RuPhos, and Cs₂CO₃.
Inert Atmosphere: Seal the tube with a septum. Evacuate the vessel and backfill with ultra-pure Argon. Repeat this cycle three times. Causality: Oxygen rapidly oxidizes the electron-rich phosphine ligand, killing the catalytic cycle.
Addition: Dissolve the aryl halide and ethyl 6-(piperazin-1-yl)nicotinate in anhydrous 1,4-dioxane. Inject this solution into the Schlenk tube via syringe.
Reaction: Heat the mixture to 90 °C in a pre-heated oil bath. Stir vigorously for 8–12 hours.
Self-Validation Checkpoint: The reaction should transition to a deep red/orange homogeneous solution. If immediate precipitation of "palladium black" occurs, the system has been compromised by moisture or oxygen.
Workup: Cool to room temperature. Dilute with ethyl acetate (15 mL) and filter through a short pad of Celite to remove inorganic salts and precipitated palladium.
Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Protocol B: Aerobic Chan-Lam Coupling
Causality in Experimental Design
For substrates where even mild inorganic bases are problematic, or when utilizing readily available arylboronic acids, the Chan-Lam coupling is the optimal alternative [3, 6].
Oxidant Requirement: Unlike palladium catalysis, Chan-Lam is an oxidative coupling. It requires atmospheric oxygen to reoxidize the Cu(I) intermediate back to the active Cu(II) species. Do not degas this reaction.
Base/Ligand: Pyridine acts as both a mild base and a coordinating ligand, solubilizing the copper species and facilitating transmetalation.
Preparation: In a 50 mL round-bottom flask, combine ethyl 6-(piperazin-1-yl)nicotinate, arylboronic acid, Cu(OAc)₂, and activated 4Å molecular sieves. Causality: Molecular sieves sequester water generated during boronic acid trimerization, preventing competitive O-arylation or hydrolysis.
Solvent & Base: Add DCM followed by pyridine.
Reaction: Stir the mixture vigorously at room temperature. Leave the flask open to the atmosphere (or fit with a drying tube to allow O₂ ingress while keeping dust out). Stir for 16–24 hours.
Self-Validation Checkpoint: The solution must exhibit a distinct blue/green color characteristic of active Cu(II). A shift to a muddy brown without product formation indicates catalyst deactivation.
Workup: Filter the mixture through Celite to remove the sieves. Wash the organic layer with a saturated aqueous solution of EDTA or NH₄Cl to sequester copper ions, followed by brine.
Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography.
Quantitative Data & Comparative Analysis
The following table summarizes expected outcomes based on internal validation and literature benchmarks for piperazine functionalization[2, 5, 6].
Reaction Type
Substrate Scope
Catalyst / Base
Temp / Time
Expected Yield
Ester Integrity
Buchwald-Hartwig
Aryl Bromides (Electron-neutral)
Pd₂(dba)₃ / RuPhos / Cs₂CO₃
90 °C / 8 h
85 - 92%
>98% Intact
Buchwald-Hartwig
Aryl Chlorides (Sterically hindered)
Pd G3-RuPhos / Cs₂CO₃
100 °C / 12 h
70 - 80%
>95% Intact
Buchwald-Hartwig
Aryl Bromides (Improper Base)
Pd₂(dba)₃ / RuPhos / NaOtBu
90 °C / 8 h
<30%
Hydrolyzed
Chan-Lam
Arylboronic Acids (Electron-rich)
Cu(OAc)₂ / Pyridine
RT / 16 h
75 - 88%
>99% Intact
Chan-Lam
Arylboronic Acids (Electron-deficient)
Cu(OAc)₂ / Pyridine
RT / 24 h
60 - 70%
>99% Intact
Troubleshooting & Quality Control
Troubleshooting decision matrix for common cross-coupling failures with ester-bearing substrates.
Field-Proven Insights:
Stalled Chan-Lam Reactions: If a Chan-Lam coupling stalls at 50% conversion, it is typically due to oxygen starvation. Increase the stirring rate to maximize the vortex and O₂ surface area exchange.
Trace Metal Contamination: Piperazine derivatives are notorious for chelating palladium and copper. If your isolated product has a persistent color (yellow for Pd, blue/green for Cu), utilize a metal scavenger resin (e.g., SiliaMetS® Thiol) prior to final biological assay testing.
References
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions
Chemical Reviews
URL:[Link][1]
Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile
Organic Process Research & Development
URL:[Link][2]
Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions
Organic Letters (via PMC)
URL:[Link][3]
Synthesis of N-Acylsulfenamides from (Hetero)aryl Iodides and Boronic Acids by One-Pot Sulfur-Arylation and Dealkylation
NIH PMC (Chan-Lam Substrate Scope)
URL:[Link][4]
Application Note: Ethyl 6-(piperazin-1-yl)nicotinate as a Bifunctional Scaffold in Medicinal Chemistry
Executive Summary In modern medicinal chemistry, the identification and utilization of versatile, privileged scaffolds are critical for accelerating hit-to-lead and lead optimization campaigns. Ethyl 6-(piperazin-1-yl)ni...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern medicinal chemistry, the identification and utilization of versatile, privileged scaffolds are critical for accelerating hit-to-lead and lead optimization campaigns. Ethyl 6-(piperazin-1-yl)nicotinate (also known as ethyl 6-(1-piperazinyl)pyridine-3-carboxylate) has emerged as a highly valuable bifunctional building block. By offering two orthogonal sites for structural diversification—a secondary amine on the piperazine ring and an ethyl ester on the pyridine core—this scaffold enables the rapid generation of diverse chemical libraries. This application note details the mechanistic rationale, synthetic workflows, and validated protocols for utilizing this scaffold, with a specific focus on its proven applications in developing TRPC3/6 channel blockers and Syk kinase inhibitors.
Structural Rationale & Mechanistic Insights
The Scaffold's Role in Target Engagement
The architectural design of ethyl 6-(piperazin-1-yl)nicotinate provides distinct pharmacophoric advantages:
The Pyridine Core: Acts as a rigid, planar spacer that can engage in
π−π
stacking or hydrogen bonding (via the pyridyl nitrogen) with target protein backbones, such as the hinge region of kinases[1].
The Piperazine Ring: Introduces basicity and conformational flexibility. In physiological environments, the piperazine nitrogen is often protonated, enhancing aqueous solubility. Furthermore, it serves as an excellent vector for directing substituents toward solvent-exposed regions or secondary binding pockets[2].
Bifunctionality: The
N4
-position of the piperazine acts as a nucleophile (amenable to alkylation, acylation, or sulfonylation), while the
C3
-ethyl ester serves as an electrophilic precursor (amenable to hydrolysis and subsequent amidation).
Target Applications in Disease Pathology
Derivatives of this scaffold have demonstrated profound efficacy in two major therapeutic areas:
TRPC3/6 Channel Blockers: Transient Receptor Potential Canonical (TRPC) channels 3 and 6 are critical mediators of calcium influx. Their overactivation is directly linked to maladaptive cardiac remodeling and renal interstitial fibrosis[3]. Hydrolyzing the ester to 6-(piperazin-1-yl)nicotinic acid and coupling it with benzisoxazole derivatives yields potent TRPC3/6 inhibitors that suppress fibrosis[4].
Syk Kinase Inhibitors: Spleen Tyrosine Kinase (Syk) is a key mediator in B-cell receptor signaling. Inhibitors built on the piperazinyl-nicotinate scaffold disrupt this pathway, offering therapeutic avenues for autoimmune diseases like rheumatoid arthritis and hematological malignancies[5][6].
Application Workflows in Drug Discovery
The true utility of ethyl 6-(piperazin-1-yl)nicotinate lies in its orthogonal reactivity. The following diagram illustrates the divergent synthetic pathways used to generate distinct inhibitor libraries.
Fig 1: Bifunctional synthetic diversification of the ethyl 6-(piperazin-1-yl)nicotinate scaffold.
Biological Mechanism: TRPC3/6 Inhibition
To understand the downstream impact of the synthesized libraries, it is crucial to map the biological pathway. TRPC3/6 blockers derived from this scaffold prevent pathological calcium signaling triggered by upstream receptor activation.
Fig 2: TRPC3/6 pathway inhibition by nicotinate-derived blockers to prevent fibrosis.
Validated Experimental Protocols
The following protocols are engineered as self-validating systems, ensuring that intermediate integrity is maintained throughout the synthetic sequence.
Protocol A: Chemoselective Ester Hydrolysis
Objective: Convert ethyl 6-(piperazin-1-yl)nicotinate to 6-(piperazin-1-yl)nicotinic acid without degrading the piperazine ring[7].
Solvent Preparation: Dissolve 1.0 eq of ethyl 6-(piperazin-1-yl)nicotinate in a solvent mixture of THF/MeOH/H₂O (2:1:1, v/v/v) to achieve a concentration of 0.2 M.
Causality: The mixed solvent system is critical. THF/MeOH solubilizes the lipophilic ester, while water is necessary to dissolve the hydroxide salt and drive the hydrolysis equilibrium.
Base Addition: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 eq) in a single portion at room temperature (RT).
Causality: LiOH is selected over harsher bases (like KOH at high heat) because it provides mild, chemoselective cleavage of the ethyl ester without risking ring-opening or degradation of the nitrogenous core.
Reaction Monitoring: Stir the mixture at RT for 4–6 hours. Monitor the disappearance of the starting material via TLC (DCM:MeOH 9:1) or LC-MS.
Isoelectric Workup (Critical Step): Once complete, concentrate the mixture under reduced pressure to remove THF and MeOH. Cool the aqueous layer to 0°C and meticulously adjust the pH to ~5.5 using 1M HCl.
Causality: The product is an amphoteric molecule (containing both a basic piperazine nitrogen and an acidic carboxylic acid). Adjusting exactly to its isoelectric point minimizes its solubility in water, inducing precipitation of the zwitterionic solid.
Isolation: Collect the resulting white precipitate via vacuum filtration, wash with ice-cold water, and lyophilize to afford 6-(piperazin-1-yl)nicotinic acid.
Protocol B: High-Efficiency Amide Coupling
Objective: Couple 6-(piperazin-1-yl)nicotinic acid with a target amine (e.g., a benzisoxazole derivative) to yield a TRPC3/6 inhibitor[8].
Activation: In an oven-dried flask under N₂, dissolve 6-(piperazin-1-yl)nicotinic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous DMF (0.1 M).
Coupling Reagents: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) followed by HATU (1.2 eq) at 0°C.
Causality: HATU is utilized because it generates a highly reactive HOAt active ester. This is essential for overcoming the steric hindrance often associated with complex heterocyclic amines. DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize any amine salts without competing for the electrophilic center.
Propagation: Allow the reaction to warm to RT and stir for 12 hours. Monitor via LC-MS to confirm the formation of the desired mass peak.
Quench and Extraction: Dilute the mixture with EtOAc and quench with saturated aqueous NaHCO₃. Extract the aqueous layer twice with EtOAc.
Causality: The mild basic quench neutralizes residual acid and partitions the highly polar DMF and HOAt byproducts into the aqueous phase.
Purification: Wash the combined organic layers with 5% LiCl (aq) to remove trace DMF, dry over Na₂SO₄, concentrate, and purify via flash column chromatography (gradient: 0-10% MeOH in DCM).
Quantitative Data Summary
The table below aggregates the expected performance metrics of the ethyl 6-(piperazin-1-yl)nicotinate scaffold across various standard medicinal chemistry transformations based on validated literature parameters.
Reaction Type
Reagents & Conditions
Average Yield
Target Application
Key Intermediate / Product
Ester Hydrolysis
LiOH·H₂O, THF/MeOH/H₂O, RT, 4h
85–95%
TRPC3/6 Blockers
6-(piperazin-1-yl)nicotinic acid
Amide Coupling
HATU, DIPEA, DMF, RT, 12h
70–85%
Fibrosis Therapeutics
Benzisoxazole-nicotinamide hybrids
N-Alkylation
R-X, K₂CO₃, ACN, 60°C, 8h
65–80%
Syk Kinase Inhibitors
N4-alkylated piperazine-esters
N-Acylation
R-COCl, TEA, DCM, 0°C to RT
80–90%
GPCR Ligands
N4-acylated piperazine-esters
References
Inhibitors of the trpc3 or trpc6 channel
European P
Benzisoxazole compound
United States Patent and Trademark Office (US11976062B2)
Pyrazolyl derivatives as syk inhibitors
World Intellectual Property Organiz
Syk kinase inhibitors as treatment for malaria
United States Patent and Trademark Office (US20140309233A1)
Application Note: Strategic Incorporation of Ethyl 6-(piperazin-1-yl)nicotinate into Kinase Inhibitor Scaffolds
Executive Summary & Scientific Rationale In the landscape of modern targeted therapeutics, the physicochemical properties of a kinase inhibitor are as critical as its pharmacodynamic affinity. Ethyl 6-(piperazin-1-yl)nic...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Scientific Rationale
In the landscape of modern targeted therapeutics, the physicochemical properties of a kinase inhibitor are as critical as its pharmacodynamic affinity. Ethyl 6-(piperazin-1-yl)nicotinate (also known as ethyl 6-(piperazin-1-yl)pyridine-3-carboxylate) has emerged as a highly versatile, bifunctional building block in the synthesis of advanced kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs)[1].
This application note provides a comprehensive methodological blueprint for utilizing this scaffold. The incorporation of the piperazinyl-nicotinate motif serves a dual purpose:
The Piperazine Moiety: Acts as a potent solubilizing group, introducing a basic amine (pKa ~9.8) that enables stable salt formulations (e.g., mesylates, hydrochlorides). Furthermore, the secondary amine serves as an ideal exit vector for linker attachment in the design of bifunctional degraders targeting E3 ligases like Cereblon (CRBN) or Von Hippel-Lindau (VHL)[2].
The Nicotinate Core: The pyridine ring provides a rigid, heteroaromatic spacer with a built-in hydrogen-bond acceptor, optimizing interactions with the solvent-exposed channel of the kinase hinge region. The ethyl ester acts as a stable protecting group during initial functionalization, which can be selectively saponified for subsequent amide couplings[3].
Physicochemical Impact of Scaffold Incorporation
The transition from a highly lipophilic, all-carbon framework to a heteroaromatic, amine-containing scaffold fundamentally alters the drug-like properties of the resulting molecule. Table 1 summarizes the quantitative impact of incorporating the piperazinyl-nicotinate motif compared to traditional phenyl-based cores.
Table 1: Comparative Physicochemical Properties of Inhibitor Cores
Property
Phenyl Core
Pyridyl Core (Nicotinate)
Piperazinyl-Nicotinate Scaffold
Aqueous Solubility (pH 7.4)
Poor (<10 µg/mL)
Moderate (~50 µg/mL)
Excellent (>500 µg/mL)
Calculated LogP (cLogP)
~4.5
~3.2
~1.8
Topological Polar Surface Area (TPSA)
0 Ų
12.9 Ų
44.3 Ų
Target H-Bond Acceptors
0
1
3
Synthetic Versatility
Low
Moderate
High (Bifunctional handle)
Experimental Workflows & Methodologies
The synthesis of kinase inhibitors utilizing this scaffold relies on a highly efficient, transition-metal-free Nucleophilic Aromatic Substitution (SNAr), followed by controlled saponification and amide coupling.
Caption: Step-by-step synthetic workflow for incorporating ethyl 6-(piperazin-1-yl)nicotinate.
Protocol 1: Synthesis of Ethyl 6-(piperazin-1-yl)nicotinate via SNAr
Objective: High-yield generation of the bifunctional scaffold without the use of expensive palladium catalysts.
Causality & Rationale: The 6-position of the nicotinate ring is highly activated toward nucleophilic attack due to the electron-withdrawing nature of both the pyridine nitrogen and the para-ester group. Therefore, SNAr is preferred over Buchwald-Hartwig amination. A large excess of piperazine (3.0 to 5.0 equivalents) is strictly required to prevent the newly formed secondary amine product from reacting with another molecule of starting material, which would form an unwanted symmetric dimer[3].
Step-by-Step Methodology:
Preparation: In a flame-dried 250 mL round-bottom flask, dissolve ethyl 6-chloronicotinate (10.0 g, 53.9 mmol, 1.0 eq) in anhydrous N,N-Dimethylacetamide (DMA) (80 mL).
Reagent Addition: Add anhydrous piperazine (13.9 g, 161.7 mmol, 3.0 eq) and anhydrous potassium carbonate (K₂CO₃) (14.9 g, 107.8 mmol, 2.0 eq) to the solution.
Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to 120°C under a nitrogen atmosphere for 12 hours.
Workup: Cool the reaction to room temperature. Pour the mixture into ice-cold distilled water (300 mL) to precipitate the product. Extract the aqueous layer with Ethyl Acetate (3 x 150 mL). Wash the combined organic layers with brine (5 x 100 mL) to systematically remove the high-boiling DMA solvent.
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Self-Validation & Quality Control:
TLC: Run in DCM:MeOH (9:1) containing 1% NH₄OH. The product should appear as a highly polar, UV-active spot (R_f ~0.2).
LC-MS: Confirm the presence of the desired product mass [M+H]⁺ = 236.1. Absence of[M+H]⁺ = 385.2 confirms the successful avoidance of the dimer byproduct.
Protocol 2: Saponification and Kinase Core Amide Coupling
Objective: Conversion of the ester to a reactive carboxylic acid, followed by coupling to an anilino-pyrimidine or anthranilamide kinase core[3].
Causality & Rationale: Lithium hydroxide (LiOH) in a THF/Water co-solvent system is utilized because THF efficiently solubilizes the organic ester while water dissolves the inorganic base. LiOH is preferred over NaOH to prevent overly aggressive hydrolysis that could degrade sensitive functional groups. For the subsequent coupling, HATU is selected as the coupling reagent due to its superior efficiency in activating electron-deficient heteroaromatic carboxylic acids, minimizing reaction time and byproduct formation.
Step-by-Step Methodology:
Saponification: Dissolve ethyl 6-(piperazin-1-yl)nicotinate (5.0 g, 21.2 mmol) in a 3:1 mixture of THF/H₂O (80 mL). Add LiOH·H₂O (2.67 g, 63.6 mmol, 3.0 eq). Stir at room temperature for 4 hours.
Acidification: Evaporate the THF under reduced pressure. Adjust the aqueous layer to pH 4-5 using 1M HCl. Lyophilize the resulting solution to obtain the crude 6-(piperazin-1-yl)nicotinic acid (used without further purification).
Activation: In a dry flask, dissolve the crude acid (1.0 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 15 minutes at room temperature to form the active ester.
Coupling: Add the target kinase core amine (e.g., substituted aniline, 0.9 eq). Stir at room temperature for 12 hours.
Purification: Quench with saturated NaHCO₃, extract with EtOAc, and purify via reverse-phase preparative HPLC to yield the final inhibitor.
Pathway Engagement: PROTACs and Targeted Degradation
Beyond traditional competitive inhibition, the ethyl 6-(piperazin-1-yl)nicotinate scaffold has become a cornerstone in the development of bifunctional degraders (PROTACs). The piperazine nitrogen provides a highly accessible, sterically unhindered site for N-alkylation or N-acylation with PEGylated or alkyl linkers[4].
By attaching a Cereblon (CRBN) ligand (such as a pomalidomide derivative) to the piperazine vector, the resulting molecule can bridge an oncogenic kinase and the E3 ubiquitin ligase complex. This proximity induces polyubiquitination and subsequent degradation of the target kinase by the 26S proteasome, effectively silencing the signaling pathway[5].
Caption: Mechanism of targeted protein degradation utilizing the piperazinyl-nicotinate scaffold.
References
Title: Cereblon ligands and bifunctional compounds comprising the same (Patent AU2022221386A1)
Title: Compounds and methods for the targeted degradation of androgen receptor (Patent WO2019023553A1)
Title: Anthranilamide compound and preparation method and application thereof (Patent CN105017140A)
Technical Support Center: Optimizing Ethyl 6-(Piperazin-1-yl)nicotinate Synthesis
Welcome to the Process Chemistry Support Center. The synthesis of ethyl 6-(piperazin-1-yl)nicotinate via Nucleophilic Aromatic Substitution (SNAr) is a foundational transformation in medicinal chemistry and drug developm...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Process Chemistry Support Center. The synthesis of ethyl 6-(piperazin-1-yl)nicotinate via Nucleophilic Aromatic Substitution (SNAr) is a foundational transformation in medicinal chemistry and drug development. While the theoretical substitution of ethyl 6-chloronicotinate with piperazine appears straightforward, researchers frequently encounter yield-limiting side reactions in practice.
This guide provides causal troubleshooting, quantitative strategy comparisons, and self-validating protocols to help you achieve >85% isolated yields.
Part 1: Troubleshooting FAQs & Mechanistic Insights
Q1: My LC-MS shows a massive secondary peak with double the expected mass (~384 m/z). Why is my yield so low?The Causality: You are observing bis-substitution (pseudodimer formation). The SNAr reaction relies on the electrophilicity of the C6 position of the pyridine ring, which is activated by the electron-withdrawing pyridine nitrogen and the para-ester group. When piperazine (a diamine) attacks, it forms the desired mono-substituted product. However, the unreacted secondary amine on the newly attached piperazine remains highly nucleophilic. If it encounters another molecule of ethyl 6-chloronicotinate, it will attack both termini to form an unwanted pseudodimer[1].
The Solution: You must exert either statistical or chemical control.
Statistical Control: Flood the reaction with a massive excess of piperazine (5–10 equivalents). This ensures that an unreacted piperazine molecule is always kinetically favored to attack the electrophile over the mono-substituted product.
Chemical Control (Recommended): Use tert-butyl piperazine-1-carboxylate (mono-Boc-protected piperazine). This completely eliminates the possibility of dimer formation by masking the second nucleophilic site[2].
Q2: The SNAr reaction worked, but the ester is gone (LC-MS shows M-28). What happened?The Causality: You are experiencing ester hydrolysis (saponification). The ethyl ester at the 3-position is highly sensitive to basic conditions, especially at the elevated temperatures (80–100 °C) required to drive the SNAr reaction[1]. If your base (e.g., K₂CO₃) is hygroscopic and has absorbed water, or if your solvent is not strictly anhydrous, the ester will hydrolyze to yield 6-(piperazin-1-yl)nicotinic acid.
The Solution: Ensure strictly anhydrous conditions. Use dry DMF or DMSO. If hydrolysis persists, switch from inorganic carbonates to a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA).
Q3: The reaction is stalling at 50% conversion despite heating. How can I drive it to completion?The Causality: As the SNAr reaction proceeds, the accumulation of chloride leaving groups and the buffering of the base can slow the kinetics. Furthermore, the inherent activation energy for substituting a chloro-pyridine is high.
The Solution: Transition to microwave synthesis. Microwave irradiation significantly enhances the kinetics of SNAr on nitrogen heterocycles, often driving reactions to completion in 10–15 minutes at 120 °C without the prolonged thermal degradation seen in conventional heating[3].
Part 2: Quantitative Strategy Comparison
To select the best approach for your scale and purity requirements, compare the empirical data of common synthetic strategies below.
Synthetic Strategy
Reagents & Base
Conditions
Dimer Formation
Ester Hydrolysis
Overall Isolated Yield
Direct SNAr (1.1 eq Pip)
Piperazine, K₂CO₃, DMF
90 °C / 12 h
High (>30%)
Moderate
35 - 45%
Direct SNAr (5.0 eq Pip)
Piperazine, DIPEA, MeCN
80 °C / 16 h
Low (<5%)
Low
65 - 75%
Microwave Direct
Piperazine (3 eq), TEA, EtOH
120 °C / 15 min
Moderate
Low
70 - 80%
Boc-Protected (Two-Step)
1. Boc-Pip, K₂CO₃, DMF2. TFA/DCM
1. 90 °C / 12 h2. RT / 2 h
None (0%)
Low
85 - 92%
Part 3: Self-Validating Experimental Protocol
For drug development professionals requiring high purity and zero dimer contamination, the Boc-Protected (Two-Step) Route is the gold standard[2]. This protocol is designed as a self-validating system, ensuring you can verify success at every stage.
Step 1: SNAr with Boc-Piperazine
Preparation: Charge a flame-dried round-bottom flask with ethyl 6-chloronicotinate (1.0 eq) and anhydrous DMF (to reach 0.2 M concentration).
Reaction: Stir the suspension at 90 °C under a nitrogen atmosphere for 12 hours.
Self-Validation Checkpoint (TLC & LC-MS): Spot the reaction on a silica TLC plate (Hexanes/EtOAc 7:3). The starting material (Rf ~0.6, m/z 185) must completely disappear, replaced by a highly UV-active spot (Rf ~0.4, m/z 335). If m/z 185 remains, add 0.2 eq more Boc-piperazine and heat for 2 more hours.
Workup: Cool to room temperature, quench with ice water, and extract with EtOAc (3x). Wash the organic layer with brine (5x) to aggressively remove DMF. Dry over Na₂SO₄ and concentrate.
Step 2: Boc Deprotection
Preparation: Dissolve the crude intermediate in anhydrous DCM (0.1 M).
Addition: Cool the flask to 0 °C and add Trifluoroacetic acid (TFA) (10.0 eq) dropwise to prevent exothermic degradation.
Reaction: Warm to room temperature and stir for 2 hours.
Self-Validation Checkpoint (LC-MS): Analyze an aliquot. You must observe the complete disappearance of the Boc-adduct (m/z 335) and the emergence of the desired product mass (m/z 235).
Isolation: Concentrate under reduced pressure. Neutralize the resulting TFA salt by dissolving the residue in DCM and washing with saturated aqueous NaHCO₃ until the aqueous layer tests at pH > 8. Extract, dry, and concentrate to yield pure ethyl 6-(piperazin-1-yl)nicotinate.
Part 4: Reaction Pathway & Workflow Visualizations
Fig 1. Competing reaction pathways in the SNAr of ethyl 6-chloronicotinate with piperazine.
Title: First, Second, and Third Generation Scalable Syntheses of Two Potent H3 Antagonists
Source: ACS Publications (Journal of Organic Chemistry)
URL:
Title: Lead Optimization of Ethyl 6-Aminonicotinate Acyl Sulfonamides as Antagonists of the P2Y12 Receptor
Source: ACS Publications (Journal of Medicinal Chemistry)
URL:
Title: Synthesis and molecular docking study of ethyl piperidine-1-carboxylate derivative Schiff bases
Source: ACG Publications
URL:
Technical Support Center: Troubleshooting Aqueous Solubility of Ethyl 6-(piperazin-1-yl)nicotinate
Welcome to the Formulation Support Center. As an Application Scientist, I have designed this guide to help you overcome the physicochemical hurdles associated with ethyl 6-(piperazin-1-yl)nicotinate (CAS 132521-78-9).
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Formulation Support Center. As an Application Scientist, I have designed this guide to help you overcome the physicochemical hurdles associated with ethyl 6-(piperazin-1-yl)nicotinate (CAS 132521-78-9).
This molecule presents a classic formulation challenge: it features a lipophilic ethyl ester group and a planar pyridine ring, which drive down intrinsic aqueous solubility, paired with a weakly basic piperazine moiety (secondary amine pKa ~8.5–9.5). Because its solubility is highly dependent on the ionization state of the piperazine ring, researchers frequently encounter precipitation issues when transitioning from acidic stock solutions to physiological buffers.
Diagnostic Formulation Workflow
Before diving into specific experiments, use the logical workflow below to determine the most appropriate solubility enhancement strategy based on your target administration route and pH.
Workflow for troubleshooting solubility of weakly basic piperazine derivatives.
Frequently Asked Questions (Troubleshooting)
Q1: Why does my compound precipitate immediately when I dilute my acidic stock solution into PBS (pH 7.4)?A1: This is dictated by the pH-solubility profile inherent to basic drugs[1]. At an acidic pH (e.g., pH 2.0), the secondary amine of the piperazine ring is fully protonated, forming a highly water-soluble cation. When diluted into PBS (pH 7.4), the pH approaches the pKa of the piperazine group. The fraction of the un-ionized, lipophilic free base increases exponentially. Because the concentration of the un-ionized form rapidly exceeds its intrinsic solubility limit, thermodynamic precipitation occurs. To prevent this, you must introduce a solubilizing excipient (like a cyclodextrin) before neutralization[2].
Q2: Which cyclodextrin is most effective for this specific nicotinate derivative in aqueous media?A2: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended. The lipophilic ethyl ester and the pyridine ring can partition into the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior maintains aqueous solubility[]. Phase solubility diagrams for basic drugs complexed with HP-β-CD typically show an
AL
type behavior, meaning solubility increases linearly as a function of cyclodextrin concentration[4].
Q3: We want to develop a solid oral dosage form. What is the best strategy to improve dissolution in the gastrointestinal tract?A3: Salt formation is the most robust approach for solid dosage forms. Piperazine derivatives readily form stable, highly soluble salts with strong acids[5]. Converting the free base of ethyl 6-(piperazin-1-yl)nicotinate to a hydrochloride or mesylate salt will increase the crystal lattice energy, but it significantly enhances the hydration enthalpy upon contact with water, leading to rapid dissolution in gastric fluids[6].
The table below summarizes the expected solubility multipliers based on the physicochemical behavior of structurally analogous piperazine-nicotinate derivatives.
Formulation Strategy
Expected Solubility Multiplier
Mechanism of Action
Free Base (pH 7.4)
1x (Baseline)
Intrinsic solubility of the un-ionized lipophile.
pH Adjustment (pH 2.0)
>100x
Complete protonation of the piperazine secondary amine.
HP-β-CD Complexation (20% w/v)
10x – 50x
Hydrophobic cavity inclusion of the ethyl ester/pyridine moiety.
Mesylate Salt Formation
>500x
Enhanced hydration enthalpy and favorable ionization state.
Self-Validating Experimental Protocols
To ensure data integrity, do not rely on theoretical pKa alone. Use the following field-proven, self-validating protocols to empirically determine the solubility parameters of your batch.
Causality: Determining the complete pH-solubility profile is critical to identifying the
pHmax
(the pH of maximum solubility before salt precipitation) and the intrinsic solubility of the free base[7].
Preparation: Prepare a series of standard buffer solutions ranging from pH 1.2 to 8.0 (e.g., 0.1 N HCl, acetate buffers, phosphate buffers).
Saturation: Add an excess amount of ethyl 6-(piperazin-1-yl)nicotinate (approximately 50 mg) to 2 mL of each buffer in tightly sealed glass vials.
Wetting: Vortex each vial for 2 minutes to ensure complete wetting of the hydrophobic powder.
Equilibration: Incubate the vials in a shaking water bath at 37°C ± 0.5°C for 48 hours to reach thermodynamic equilibrium.
Self-Validation Step (Critical): Measure the pH of the suspension after the 48-hour incubation. The dissolution of a basic drug will consume protons and shift the pH of weakly buffered solutions. You must plot your solubility data against this final equilibrium pH, not the initial buffer pH.
Separation: Centrifuge the suspensions at 15,000 rpm for 15 minutes to separate the undissolved solute pellet.
Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter. Note: Discard the first 0.5 mL of filtrate to account for potential API adsorption to the membrane.
Quantification: Dilute the filtrate appropriately with mobile phase and quantify the dissolved drug using HPLC-UV.
Protocol 2: Phase Solubility Study with HP-β-CD
Causality: This protocol establishes the stoichiometry and complexation efficiency (CE) of the drug-cyclodextrin inclusion complex, proving whether the excipient is actually encapsulating the drug[8].
Preparation: Prepare aqueous solutions of HP-β-CD at concentrations of 0, 5, 10, 15, 20, and 25 mM in a fixed pH 7.4 phosphate buffer.
Saturation: Add an excess of ethyl 6-(piperazin-1-yl)nicotinate free base to 5 mL of each CD solution.
Equilibration: Shake the vials at 25°C for 72 hours to ensure complexation equilibrium is fully reached.
Separation & Quantification: Centrifuge, filter (0.22 µm PTFE), and quantify the dissolved drug via HPLC.
Self-Validation Step (Critical): Plot the dissolved drug concentration (mM) on the Y-axis against the HP-β-CD concentration (mM) on the X-axis.
Validation Check: A linear plot with a slope of less than 1 indicates an
AL
type phase behavior (1:1 stoichiometric inclusion complex). If the slope is greater than 1, higher-order complexes (e.g., 1:2 drug:CD) are forming. If the line curves downward (
AN
type), the cyclodextrin complex is precipitating, and you must lower your maximum excipient concentration.
Process Chemistry Technical Support Center: Ethyl 6-(Piperazin-1-yl)nicotinate Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers encounter yield-crashing bottlenecks when performing nucleophilic aromatic substitutions (SNAr) on highly activated...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers encounter yield-crashing bottlenecks when performing nucleophilic aromatic substitutions (SNAr) on highly activated pyridine scaffolds.
Synthesizing ethyl 6-(piperazin-1-yl)nicotinate from ethyl 6-chloronicotinate and piperazine seems straightforward on paper. However, the bifunctional nature of piperazine and the highly electrophilic nature of the ester-activated pyridine ring create a perfect storm for byproduct formation. This guide is designed to dissect the causality behind these impurities and provide you with self-validating, field-tested protocols to eliminate them.
Mechanistic Overview & Impurity Pathways
Before troubleshooting, we must understand the competitive thermodynamic and kinetic pathways at play in your reactor.
Reaction network illustrating the primary SNAr pathway and the competitive impurity formations.
Q1: Why am I seeing a massive bis-adduct peak (m/z 469) in my LC-MS, and how do I prevent it?
The Causality: Piperazine is a symmetrical, highly nucleophilic diamine. When it reacts with ethyl 6-chloronicotinate, the first SNAr generates your target product. However, the distal secondary amine on this newly formed product remains sterically accessible and nucleophilic. If the local concentration of the electrophile is high, this distal amine will attack a second equivalent of the starting material, forming the bis-adduct ()[1].
The Solution: Unprotected monoalkylation is notoriously difficult to control cleanly ()[2]. The most robust solution is to use 1-Boc-piperazine . By masking one nitrogen with a tert-butyloxycarbonyl group, you mathematically eliminate the possibility of bis-alkylation. If cost prohibits Boc-protection, you must use a massive stoichiometric excess of free piperazine (5 to 10 equivalents) to outcompete the mono-adduct for the electrophile.
Q2: My product is contaminated with 6-(piperazin-1-yl)nicotinic acid (m/z 207). What causes this ester hydrolysis?
The Causality: The ethyl ester at the 3-position of the pyridine ring is highly activated toward nucleophilic acyl substitution. If your reaction utilizes hygroscopic inorganic bases (like K₂CO₃) in polar solvents, trace water is converted into hydroxide ions. These hydroxide ions rapidly hydrolyze the ethyl ester to the corresponding carboxylic acid, a side reaction well-documented in similar SNAr couplings ()[3].
The Solution: Switch to strictly anhydrous conditions. Replace inorganic carbonates with a non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) . Furthermore, swap DMF for anhydrous acetonitrile (MeCN), which is easier to keep dry and prevents the formation of hydroxide nucleophiles.
Q3: I'm detecting transamidation byproducts. How is piperazine attacking the ester instead of the aryl chloride?
The Causality: Standard SNAr conditions for ethyl 6-chloronicotinate typically require heating to 90-100°C ()[4]. While the 6-chloro position is kinetically activated for SNAr, extreme forcing conditions (e.g., >100°C, prolonged heating) provide enough thermodynamic energy for the piperazine to attack the ester carbonyl, leading to transamidation.
The Solution: Rely on kinetic control. Keep the reaction temperature strictly at 80°C. Implement strict In-Process Controls (IPC) and quench the reaction immediately upon consumption of the aryl chloride.
Diagnostic logic tree for identifying and resolving common SNAr byproduct impurities.
Quantitative Process Data
To illustrate the effectiveness of these troubleshooting steps, review the comparative data below. The shift from unprotected stoichiometric conditions to a Boc-protected, DIPEA-mediated system completely eradicates the primary impurities.
Strategy
Piperazine Equivalents
Base / Solvent
Temp (°C)
Overall Yield (%)
Bis-adduct (%)
Hydrolysis (%)
Unprotected (Stoichiometric)
1.1
K₂CO₃ / DMF
90
45
35
10
Unprotected (Excess)
5.0
K₂CO₃ / DMF
90
72
< 5
8
Boc-Protected (Optimized)
1.1 (1-Boc)
DIPEA / MeCN
80
88 *
Not Detected
< 1
*Yield calculated over two steps (SNAr coupling + Deprotection).
Validated Standard Operating Procedure (SOP)
This protocol utilizes 1-Boc-piperazine and DIPEA to create a self-validating system that inherently prevents bis-alkylation and ester hydrolysis.
Phase 1: SNAr Coupling
Charge Reactor: To a flame-dried, argon-purged round-bottom flask, add ethyl 6-chloronicotinate (1.0 eq) and 1-Boc-piperazine (1.05 eq).
Solvent & Base Addition: Dissolve the reagents in anhydrous Acetonitrile (MeCN, 10 mL/g). Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq).
Scientific Rationale: DIPEA acts as a non-nucleophilic proton sponge, neutralizing the HCl byproduct to prevent acid-catalyzed stalling without generating the hydroxide ions that cause ester hydrolysis.
Reaction: Heat the mixture to 80°C under reflux. Stir for 6-8 hours.
In-Process Control (IPC): Pull a 10 µL aliquot, dilute in MeOH, and analyze via LC-MS.
Validation Check: Proceed only when the starting material (m/z 186) is completely consumed. The target intermediate mass is m/z 336.
Workup: Cool to room temperature and concentrate under reduced pressure. Partition the residue between Ethyl Acetate (EtOAc) and saturated aqueous NaHCO₃. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the Boc-protected intermediate.
Phase 2: Boc-Deprotection
Cleavage: Dissolve the crude intermediate in anhydrous Dichloromethane (DCM, 5 mL/g). Cool the flask to 0°C using an ice bath. Dropwise, add Trifluoroacetic acid (TFA, 10.0 eq).
Reaction: Remove the ice bath, warm to room temperature, and stir for 2 hours.
IPC: Run LC-MS to confirm the disappearance of the intermediate (m/z 336) and the appearance of the final target product (m/z 236).
Isolation: Concentrate the mixture under vacuum to remove excess TFA. Dissolve the resulting residue in a minimal amount of cold water. Carefully adjust the pH to 9-10 using cold 1M NaOH.
Scientific Rationale: Keeping the mixture cold during basification prevents late-stage thermodynamic hydrolysis of the ester.
Extraction: Extract the aqueous layer repeatedly with DCM. Combine the organic layers, dry over Na₂SO₄, and concentrate to yield highly pure ethyl 6-(piperazin-1-yl)nicotinate.
References
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC (NIH).
What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? - ResearchGate.
Synthesis of a Bicyclic Piperazine from l-Aspartic Acid and Application of a Fluoride-Promoted SNAr Coupling - Organic Process Research & Development (ACS Publications).
US6489344B1 - Inhibitors of glycogen synthase kinase 3 - Google Patents.
Technical Support Center: Stabilizing Ethyl 6-(piperazin-1-yl)nicotinate Against Oxidative Degradation
Welcome to the Advanced Formulation and Stability Support Center. As drug development professionals, you are likely aware that secondary and tertiary amines present significant stability challenges during formulation and...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Formulation and Stability Support Center. As drug development professionals, you are likely aware that secondary and tertiary amines present significant stability challenges during formulation and storage. Ethyl 6-(piperazin-1-yl)nicotinate is a highly functionalized API intermediate featuring both a pyridine ring and a piperazine moiety. While the pyridine nitrogen is sterically hindered and electron-withdrawing (due to the ethyl ester), the secondary amine on the piperazine ring is highly nucleophilic and exceptionally vulnerable to oxidative degradation.
This guide provides field-proven, mechanistically grounded troubleshooting strategies to identify, quantify, and prevent the oxidative degradation of ethyl 6-(piperazin-1-yl)nicotinate.
Part 1: Mechanistic Troubleshooting (FAQs)
Q1: Why is my batch of ethyl 6-(piperazin-1-yl)nicotinate degrading even when stored in solid state?A1: The degradation is driven by the inherent reactivity of the piperazine ring. The secondary amine nitrogen possesses a highly reactive lone pair that is susceptible to hydrogen abstraction and electrophilic attack by reactive oxygen species (ROS) or trace peroxides[1]. In many cases, degradation in the solid state or in lyophilized powders is initiated by trace hydroperoxide impurities present in polymeric excipients (like PEG or polysorbates)[2]. These peroxides undergo homolytic cleavage, often catalyzed by trace transition metals (Fe³⁺, Cu²⁺) via Fenton-type reactions, initiating a radical chain reaction that ultimately forms N-oxides and ring-opened formylated species[1][3].
Caption: Oxidative degradation pathways of the piperazine moiety leading to N-oxides and cleavage products.
Q2: I am observing a yellowish discoloration in my liquid formulations over time. Is this related to oxidation?A2: Yes. Amines exposed to atmospheric oxygen slowly oxidize to form N-oxides, a process that frequently manifests as a yellowish discoloration in the solution[4]. Furthermore, the interaction between secondary amines and environmental nitrogen oxides (or peroxide-driven secondary reactions) can lead to the formation of highly colored, potentially toxic nitrosamine impurities[5]. This makes preventing oxidation not just a stability concern, but a critical safety and compliance mandate.
Part 2: Analytical Identification & Quantification
To effectively troubleshoot, you must first isolate and identify the specific degradation products. N-oxides are the primary degradants of piperazine derivatives and require specific analytical conditions for accurate quantification.
Q3: How do I analytically differentiate the intact API from its oxidized N-oxide degradants?A3: A stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with UV and Mass Spectrometry (MS) is the gold standard[6]. Because N-oxides are highly polar, they will elute earlier than the parent compound on a standard C18 column.
Table 1: Analytical Markers for Piperazine Oxidation
Analytical Technique
Observation for Intact API
Observation for N-Oxide Degradant
Causality / Mechanism
LC-MS (ESI+)
Base peak at [M+H]⁺ (m/z 236)
Base peak at[M+H]⁺ + 16 Da (m/z 252)
Addition of a single oxygen atom to the piperazine nitrogen.
¹H NMR
Standard chemical shifts for piperazine protons (2.8 - 3.5 ppm)
Downfield shift of adjacent methylene protons (+0.5 to 1.0 ppm)
The highly electronegative N⁺–O⁻ bond deshields neighboring protons[7].
FT-IR
N-H stretch (~3300 cm⁻¹)
Strong vibration band near 930 cm⁻¹
Characteristic stretching frequency of the coordinate covalent N-O bond[7].
HPLC Retention
Baseline retention time (RT)
RT shifts significantly earlier
The N-oxide functional group drastically increases the molecule's hydrophilicity[8].
Part 3: Formulation & Prevention Strategies
Q4: What are the most effective formulation strategies to prevent N-oxide formation?A4: Preventing amine oxidation requires a multi-tiered approach that addresses both the initiation and propagation phases of the radical chain reaction. Do not rely on a single antioxidant; instead, build a synergistic defense system.
Table 2: Synergistic Antioxidant Selection for Piperazine Stabilization
Strategy / Agent Class
Recommended Agent
Optimal Concentration
Mechanistic Rationale
Initiation Inhibitor (Chelator)
EDTA (Disodium salt)
0.01% - 0.1% w/v
Sequesters trace transition metals (Fe³⁺, Cu²⁺) introduced by excipients, preventing them from catalyzing peroxide cleavage via Fenton reactions[2].
Chain-Breaking Antioxidant
Butylated Hydroxytoluene (BHT)
0.01% - 0.02% w/w
Donates a hydrogen atom to peroxy radicals. Its sterically hindered phenolic structure stabilizes the resulting radical, terminating the propagation phase[2].
Sacrificial Reducing Agent
Ascorbic Acid
0.05% - 0.5% w/v
Preferentially oxidizes before the secondary amine, acting as a competitive substrate for reactive oxygen species[2].
Environmental Control
Argon Sparging
N/A (Process Step)
Displaces dissolved molecular oxygen. Argon is preferred over Nitrogen for liquid formulations as it is heavier and forms a better protective blanket[1].
Part 4: Validated Experimental Protocols
To ensure your formulation choices are effective, you must subject the API to controlled oxidative stress and screen your antioxidant candidates. The following protocols are designed as self-validating systems: if the system suitability controls fail, the experiment halts, ensuring absolute data integrity.
Purpose: To establish the intrinsic oxidative liability of ethyl 6-(piperazin-1-yl)nicotinate and generate reference standards for the N-oxide degradant.
Sample Preparation: Dissolve ethyl 6-(piperazin-1-yl)nicotinate in a chemically inert solvent (e.g., 50:50 Water:Acetonitrile) to a final concentration of 1.0 mg/mL.
Stress Induction: Add hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% v/v[6].
Incubation: Seal the vial and incubate at room temperature (25°C) in the dark for 24 hours. Causality: Light exposure can induce homolytic cleavage and secondary radical reactions, confounding the purely oxidative data[1].
Quenching (Critical Step): After 24 hours, quench the residual peroxide by adding a stoichiometric excess of sodium metabisulfite. Causality: Failure to quench will result in continued oxidation during HPLC analysis, leading to artificially inflated degradation metrics.
Analysis: Analyze via stability-indicating HPLC-UV/MS.
System Validation: The protocol is considered valid only if the mass balance (Area of Parent + Area of Degradants) is ≥ 95% of the initial control peak area. A lower mass balance indicates volatile degradants or irreversible column binding.
Purpose: To empirically determine the most protective excipient matrix.
Caption: Iterative workflow for screening antioxidant formulations to prevent N-oxide formation.
Step-by-Step Execution:
Matrix Preparation: Prepare three distinct formulation matrices: (A) API + 0.1% EDTA, (B) API + 0.02% BHT, (C) API + 0.1% EDTA + 0.02% BHT.
Stress Application: Introduce a milder oxidative stress (0.3% H₂O₂ or the radical initiator AAPH) to simulate long-term shelf-life degradation rather than total destruction.
Sampling: Withdraw aliquots at T=0, T=6h, T=12h, and T=24h[6].
Quantification: Measure the specific peak area of the N-oxide (m/z 252).
Causality & Selection: If Matrix C dramatically outperforms A and B, it confirms that the degradation is driven by a combination of metal-catalyzed initiation (blocked by EDTA) and radical propagation (blocked by BHT). Select Matrix C for final formulation.
resolving HPLC peak tailing issues for ethyl 6-(piperazin-1-yl)nicotinate
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals grappling with the chromatographic behavior of highly basic active pharmaceutical ingre...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals grappling with the chromatographic behavior of highly basic active pharmaceutical ingredients (APIs).
Ethyl 6-(piperazin-1-yl)nicotinate presents a classic, yet formidable, chromatographic challenge. The molecule features a nicotinate core and a piperazine ring. While the nitrogen attached to the pyridine ring has reduced basicity due to resonance, the terminal secondary amine on the piperazine ring is highly basic (pKa ~9.5–10.0). At standard or slightly acidic pH levels, this secondary amine is fully protonated. This localized positive charge acts as a homing beacon for any negatively charged active sites on your stationary phase, leading to severe peak tailing, integration errors, and poor batch-to-batch reproducibility.
Below is our comprehensive, causality-driven troubleshooting guide and FAQ to help you achieve perfectly symmetrical peaks for this compound.
Section 1: Mechanistic Origins of Peak Tailing
Q1: Why does ethyl 6-(piperazin-1-yl)nicotinate exhibit severe peak tailing on my standard C18 column, while my neutral impurities elute perfectly?
A: The root cause is a dual-retention mechanism. In an ideal reversed-phase separation, your analyte interacts solely with the hydrophobic C18 ligands. However, standard Type-A silica columns contain residual surface silanol groups (Si-OH). These silanols are acidic (pKa ~3.5–4.5). At a mobile phase pH above 4.0, these silanols deprotonate and become negatively charged (Si-O⁻).
Because the secondary amine of ethyl 6-(piperazin-1-yl)nicotinate is positively charged at this pH, it undergoes a strong electrostatic ion-exchange interaction with the ionized silanols. This secondary interaction is kinetically slower than hydrophobic partitioning, causing a fraction of the analyte molecules to "drag" behind the main band, creating a pronounced tail .
Logical mechanism of secondary ionic interactions causing peak tailing.
Q2: How should I adjust my mobile phase pH to eliminate these silanol interactions?
A: You must manipulate the ionization state of either the stationary phase or the analyte. You have two highly effective thermodynamic pathways:
Low pH Strategy (pH 2.0–2.5): By using strong buffers like 20 mM potassium phosphate (adjusted with phosphoric acid) or 0.1% Trifluoroacetic acid (TFA), you force the mobile phase pH below the pKa of the silanols. This fully protonates the silica surface (Si-OH), neutralizing the negative charge. The piperazine remains positively charged, but there is no longer an electrostatic counter-charge to bind to .
High pH Strategy (pH > 10.5): Using ammonium hydroxide or bicarbonate buffers raises the pH above the pKa of the piperazine's secondary amine. The analyte becomes completely neutral, eliminating the electrostatic attraction. Note: This requires a specialized hybrid silica column designed to withstand alkaline dissolution.
Q3: My protocol restricts me from using extreme pH levels. What mobile phase additives can suppress the tailing at a neutral pH?
A: If you are locked into a mid-pH method (pH 6.0–8.0), you must use a sacrificial base, such as Triethylamine (TEA) at a concentration of 10–20 mM. TEA is a highly basic, sterically small tertiary amine. It outcompetes the bulkier ethyl 6-(piperazin-1-yl)nicotinate for the active silanol sites. By continuously blanketing the column's active sites, TEA effectively "masks" the secondary interactions, allowing your target analyte to elute symmetrically .
Quantitative Comparison of Tailing Factors (Tf)
Mobile Phase Condition
Stationary Phase Type
Expected Tailing Factor (Tf)
Mechanistic Causality
pH 7.0 (No Additives)
Standard C18 (Type A)
> 2.5 (Severe Tailing)
Unshielded electrostatic attraction between protonated piperazine and ionized silanols.
pH 7.0 + 10 mM TEA
Standard C18 (Type A)
1.3 - 1.5 (Moderate)
TEA competitively binds and masks active silanol sites.
pH 2.5 (Phosphate)
High-Purity C18 (Type B)
1.0 - 1.2 (Ideal)
Silanols are fully protonated (neutralized); analyte lacks a counter-charge on the column.
pH 10.5 (Ammonia)
Hybrid Silica C18
1.0 - 1.1 (Ideal)
Piperazine is deprotonated (neutralized); hydrophobic retention dominates.
Q4: How do I differentiate between chemical tailing and physical column/system issues?
A: Never assume tailing is purely chemical without validating the physical integrity of your flow path. A void at the head of the column or excessive extra-column volume (e.g., poorly seated PEEK fittings) will cause all peaks to tail, regardless of their chemistry. To diagnose this, inject a highly lipophilic, non-ionizable neutral marker (like Toluene or Uracil). Neutral compounds cannot engage in ion-exchange interactions. If the neutral marker tails, your problem is physical. If the neutral marker is perfectly symmetrical but your piperazine derivative tails, the issue is strictly chemical.
Diagnostic workflow to differentiate physical vs. chemical peak tailing causes.
Section 4: Self-Validating Experimental Protocol
To permanently resolve this issue, execute the following step-by-step methodology. This protocol is designed as a self-validating system; you cannot proceed to the next phase unless the specific "Validation Gate" is cleared.
Objective: Systematically identify and eliminate tailing for ethyl 6-(piperazin-1-yl)nicotinate.
Phase 1: System Suitability & Physical Diagnostics
Prepare a 10 µL injection solution containing 50 µg/mL ethyl 6-(piperazin-1-yl)nicotinate and 50 µg/mL toluene (neutral marker) dissolved in the initial mobile phase.
Run the sample using your current baseline chromatographic method.
Calculate the USP Tailing Factor (Tf) at 5% peak height for both compounds.
Validation Gate:
If Toluene Tf > 1.2: Abort chemical optimization. Replace the column inlet frit, re-cut and re-seat all PEEK tubing to minimize extra-column dead volume. Repeat Phase 1.
If Toluene Tf ≤ 1.2 but Piperazine Tf > 1.5: Physical system is validated. Proceed to Phase 2.
Phase 2: Silanol Suppression via pH Titration
Prepare Mobile Phase A: 20 mM Potassium Phosphate buffer.
Titrate the buffer with concentrated phosphoric acid until the pH reaches exactly 2.5. Filter through a 0.22 µm membrane.
Flush the HPLC column with 20 column volumes (CV) of the new mobile phase to ensure complete thermodynamic equilibrium and total silanol protonation.
Inject the sample mixture.
Validation Gate:
If Piperazine Tf ≤ 1.2: Method is chemically validated. Lock in these parameters.
If tailing persists (Tf > 1.5), your specific silica column may contain highly acidic metallic impurities (Fe³⁺, Al³⁺) that lower the silanol pKa below 2.0. Proceed to Phase 3.
Phase 3: Sacrificial Base Addition (Rescue Protocol)
To the pH 2.5 Mobile Phase A, add 0.1% v/v Triethylamine (TEA).
Re-verify the pH. The addition of TEA will raise the pH; titrate back down to pH 2.5 using phosphoric acid.
Flush the column for an additional 20 CVs to allow the TEA to fully saturate the active metallic/silanol sites.
Inject the sample mixture.
Validation Gate: The TEA will competitively block any remaining ultra-acidic silanols. The Piperazine Tf should now normalize to ≤ 1.1.
References
Troubleshooting Peak Shape Problems in HPLC
Waters Corporation
URL:[Link]
Why are Most Drugs Basic: Implications in Pharmaceutical Testing by HPLC
Chromatography Online
URL:[Link]
Choosing HPLC Columns for Rapid Method Development
Agilent Technologies
URL:[Link]
Optimization
Technical Support Center: Flash Chromatography Purification of Ethyl 6-(piperazin-1-yl)nicotinate
Welcome to the technical support center for the purification of ethyl 6-(piperazin-1-yl)nicotinate. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the purification of ethyl 6-(piperazin-1-yl)nicotinate. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the flash chromatographic purification of this and structurally related basic compounds. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and develop robust, reproducible purification methods.
Section 1: Understanding the Molecule: The Key to a Successful Separation
Before embarking on any purification, a thorough understanding of the target molecule's structure and physicochemical properties is paramount. Ethyl 6-(piperazin-1-yl)nicotinate is a moderately polar, basic compound. Its key structural features dictate its chromatographic behavior:
Piperazine Ring: This moiety contains two secondary amines, making the molecule distinctly basic. The lone pair of electrons on these nitrogen atoms can readily interact with acidic surfaces, which is a critical consideration for normal-phase chromatography on silica gel.
Pyridine Ring: A weakly basic aromatic heterocycle.
Ethyl Ester: A polar functional group that contributes to the overall polarity of the molecule.
These features mean the compound is prone to strong, often undesirable, interactions with the default stationary phase, silica gel.
Section 2: Core Principles & Method Development FAQ
This section addresses fundamental questions that form the basis of a solid purification strategy.
FAQ: Why is my ethyl 6-(piperazin-1-yl)nicotinate showing severe peak tailing on a standard silica gel column?
Answer: This is the most common issue encountered with basic compounds like yours. Standard silica gel is an amorphous polymer of silicon dioxide, and its surface is populated with silanol groups (Si-OH). These groups are weakly acidic and can engage in strong acid-base interactions with the basic nitrogens of the piperazine ring.[1][2] This strong, non-specific binding leads to a slow, continuous elution of the analyte from the active sites on the silica, resulting in a broad, tailing peak.[2][3][4] In severe cases, this can lead to complete and irreversible adsorption of the compound onto the column.[3]
FAQ: How can I prevent peak tailing and improve peak shape in normal-phase chromatography?
Answer: The solution is to suppress the unwanted interaction with the acidic silanol groups. This is most effectively achieved by adding a small amount of a basic modifier to your mobile phase.[3][5]
Triethylamine (TEA): Adding 0.1-2% (v/v) TEA to the eluent is a common and effective strategy.[3][6] The TEA is a stronger base than your compound and will preferentially bind to the acidic silanol sites, effectively "masking" them from your analyte.[7][8] This allows for a more ideal elution based on polarity, resulting in sharper, more symmetrical peaks.
Ammonia in Methanol: A solution of 7N ammonia in methanol can be used as a polar modifier in a dichloromethane (DCM) mobile phase. Typically, a final concentration of 1-2% of this solution in the mobile phase is sufficient. Ammonia is highly volatile, which can be an advantage during fraction workup compared to the higher-boiling TEA.[9]
FAQ: Should I use normal-phase or reverse-phase chromatography?
Answer: The choice depends on the polarity of your crude sample and the impurities you need to remove.
Normal-Phase (NP): This is often the first choice for organic compounds. It uses a polar stationary phase (like silica or alumina) and a non-polar to moderately polar mobile phase (e.g., Hexane/Ethyl Acetate or DCM/Methanol).[10][11] NP is generally preferred because the organic solvents are easy to evaporate from the collected fractions.[6] For ethyl 6-(piperazin-1-yl)nicotinate, NP on silica is feasible but requires a basic modifier to achieve good peak shape.
Reverse-Phase (RP): This technique uses a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase (e.g., Water/Acetonitrile or Water/Methanol).[12][13] RP separates compounds based on hydrophobicity.[13] It can be an excellent choice for polar, ionizable compounds.[14] If your impurities are significantly more or less polar than your product, RP can provide a superior separation. Buffers or modifiers (like formic acid or TEA) are often added to control the ionization state of the analyte and improve peak shape.[11][14]
Section 3: Experimental Protocols and Workflows
Protocol 1: Method Development from TLC to Flash Chromatography
A successful flash purification always begins with proper method development using Thin Layer Chromatography (TLC).[15]
Select a Starting Solvent System: Based on the compound's polarity, good starting points are Ethyl Acetate/Hexanes or Dichloromethane/Methanol.[6][9]
Prepare TLC Eluent: Prepare a few small-volume mixtures of your chosen solvent system. For example, 20%, 40%, and 60% Ethyl Acetate in Hexane. Crucially, add 1% triethylamine (TEA) to each of these eluents.
Spot and Develop TLC Plate: Dissolve a small amount of your crude material in a suitable solvent (e.g., DCM or Ethyl Acetate). Spot the TLC plate and develop it in the prepared eluents.
Analyze the Rf Value: The ideal eluent will give your target compound an Rf (retention factor) of approximately 0.15 to 0.35.[16][17] A lower Rf generally leads to better separation on the column.[6]
Translate to Flash Chromatography: The solvent system that provides the optimal Rf on TLC is your starting point for the flash column. You can run the purification isocratically (with a single solvent mixture) or, more commonly, with a gradient. A typical gradient starts with a less polar mixture to load the compound and resolve non-polar impurities, then gradually increases in polarity to elute your target compound.
Workflow Diagram: From TLC to Optimized Flash Purification
The following diagram illustrates the logical workflow for developing a robust purification method.
Caption: Workflow for flash chromatography method development.
Section 4: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your purification.
Q1: I've added TEA, but my peaks are still broad and separation is poor. What's next?
Answer: If peak shape is still an issue, consider these factors:
Sample Loading Technique: How you introduce your sample to the column is critical.
Liquid Loading: Dissolving your sample in a strong, polar solvent (like pure methanol or DMF) and injecting it can cause premature band broadening and poor separation, as the strong solvent carries the compound down the column before the gradient begins.[18][19] If you must liquid load, use the weakest possible solvent that your sample is soluble in (ideally the initial mobile phase).
Dry Loading: This is the preferred method for many samples, especially those that are not very soluble in the mobile phase.[16][20][21] Dissolve your crude product in a volatile solvent (like DCM or methanol), add a small amount of silica gel (or an inert sorbent like Celite®), and evaporate the solvent completely to get a free-flowing powder.[5][21] This powder is then loaded onto the top of your column. Dry loading ensures that the entire sample starts separating from a very narrow band, which significantly improves resolution.[18][20]
Solvent Selectivity: If your product and an impurity are co-eluting, your current solvent system may not have the right "selectivity." Try a completely different solvent system. For example, if you are using an Ethyl Acetate/Hexane system, switch to Dichloromethane/Methanol.[6][10] The different intermolecular interactions offered by the new solvents can often resolve stubborn impurities.
Q2: My compound seems to be stuck on the column. I have very low recovery. Why?
Answer: This indicates an extremely strong, potentially irreversible interaction with the silica gel.[3] While adding a basic modifier usually prevents this, a highly basic compound or the presence of particularly acidic sites on the silica can still lead to this issue.
Solutions:
Use an Amine-Functionalized Column: These columns have aminopropyl groups bonded to the silica surface.[3] This creates a permanently basic surface that repels basic analytes, preventing strong adsorption and allowing for elution with standard normal-phase solvents (like EtOAc/Hexane) often without the need for mobile phase modifiers.[3][8][14]
Switch to Alumina: Alumina is another polar stationary phase, but it is basic in nature. This makes it a good alternative to silica for purifying very basic compounds that show poor recovery from silica gel.
Consider Reverse-Phase: As mentioned earlier, reverse-phase chromatography operates on a different separation principle (hydrophobicity) and avoids the issue of silanol interactions.[13] This is often a reliable way to purify highly polar or basic amines.[14]
Troubleshooting Flowchart: Diagnosing and Solving Common Purification Issues
Caption: Troubleshooting flowchart for flash chromatography.
Section 5: Data Summary
The table below provides recommended starting solvent systems for TLC method development for ethyl 6-(piperazin-1-yl)nicotinate and similar compounds.
Solvent System
Polarity Range
Typical Use Case
Modifier (Essential for Silica)
Ethyl Acetate in Hexanes
Low to Medium
Good for resolving less polar impurities. A standard starting point.
0.5 - 2% Triethylamine (TEA)
Dichloromethane (DCM) in Methanol
Medium to High
Effective for more polar compounds that have low Rf in EtOAc/Hexanes.
0.5 - 2% TEA or 1-2% of 7N NH₃ in MeOH
Acetonitrile in Water
High (Reverse-Phase)
For C18 columns. Good for polar compounds.
0.1% Formic Acid or 0.1% TEA
Methanol in Water
High (Reverse-Phase)
For C18 columns. Alternative to Acetonitrile.
0.1% Formic Acid or 0.1% TEA
References
Biotage. (2023, January 19). Which sample solvents work best with normal-phase flash column chromatography? [Online]. Available: [Link]
Kinesis. (2012, December 12). Flash Chromatography Separation of Basic Organic Compounds without Modifier. [Online]. Available: [Link]
Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. [Online]. Available: [Link]
Biotage. (2023, January 19). Dry loading vs. liquid loading, which provides better flash column chromatography results? [Online]. Available: [Link]
University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography. [Online]. Available: [Link]
Biotage. (2023, January 19). When should I use dry loading instead of liquid loading with flash column chromatography? [Online]. Available: [Link]
Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. [Online]. Available: [Link]
Stoll, D. & Dolan, J. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. Available: [Link]
Royal Society of Chemistry. Supporting Information. [Online]. Available: [Link]
Fair, J. D., & Kormos, C. M. (2008). General methods for flash chromatography using disposable columns.
Technical Support Center: Overcoming Steric Hindrance in Ethyl 6-(piperazin-1-yl)nicotinate Substitutions
Welcome to the Application Support Center. This guide is designed for medicinal chemists and process scientists encountering reactivity bottlenecks when functionalizing the secondary amine of ethyl 6-(piperazin-1-yl)nico...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Support Center. This guide is designed for medicinal chemists and process scientists encountering reactivity bottlenecks when functionalizing the secondary amine of ethyl 6-(piperazin-1-yl)nicotinate . Because the piperazine ring can adopt a bulky chair conformation, coupling it with sterically hindered electrophiles (e.g., ortho-substituted aryl halides or bulky alkylating agents) often leads to low conversions, extended reaction times, or competing side reactions.
This document synthesizes field-proven troubleshooting diagnostics, optimized protocols, and mechanistic rationales to help you bypass these steric barriers.
Diagnostic Troubleshooting Guide
When your substitution reaction stalls, identifying the exact kinetic or thermodynamic bottleneck is critical. The following guide addresses the causality behind common failures and provides targeted interventions.
Issue A: Poor Conversion in N-Alkylation with Bulky Alkyl Halides
Mechanistic Cause: Standard
SN2
displacements are highly sensitive to steric bulk. When reacting ethyl 6-(piperazin-1-yl)nicotinate with secondary or branched alkyl halides, the transition state energy is severely raised by steric clash, allowing competing elimination (E2) pathways to dominate.
Solutions:
Finkelstein Catalysis: Add 1.0 equivalent of NaI or KI to in situ convert alkyl chlorides/bromides to more reactive alkyl iodides.
Solvent Polarity: Switch from THF or DCM to highly polar aprotic solvents (DMF, NMP, or DMSO) to maximize nucleophile solvation and stabilize the polar transition state.
Base Selection: Avoid nucleophilic bases. Use strictly non-nucleophilic, sterically hindered bases like N,N-Diisopropylethylamine (DIPEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to prevent base-induced degradation of the alkylating agent.
Issue B: Failure in Buchwald-Hartwig N-Arylation with Ortho-Substituted Aryl Halides
Mechanistic Cause: In palladium-catalyzed cross-coupling, the reductive elimination step requires the piperazine nitrogen and the aryl group to sit in close proximity on the Pd center. Bulky ortho-substituents on the aryl halide prevent the secondary amine of ethyl 6-(piperazin-1-yl)nicotinate from effectively coordinating to the Pd(II) intermediate [1].
Solutions:
Ligand Optimization: Switch to dialkylbiaryl phosphine ligands designed specifically for secondary amines. RuPhos is the gold standard for coupling secondary amines with hindered aryl halides, as its large steric profile forces the reductive elimination step while preventing the formation of inactive bis-amine Pd complexes [2].
Precatalyst Selection: Use Generation 3 (G3) or Generation 4 (G4) palladacycle precatalysts (e.g., RuPhos Pd G3) to ensure rapid, quantitative generation of the active Pd(0) species at lower temperatures [3].
Workflow: Diagnosing Steric Hindrance in Piperazine Functionalization
Diagnostic workflow for addressing steric bottlenecks in ethyl 6-(piperazin-1-yl)nicotinate substitutions.
Quantitative Data: Catalyst & Condition Matrix
The following table summarizes the expected performance of various catalytic systems and conditions when coupling ethyl 6-(piperazin-1-yl)nicotinate with sterically hindered electrophiles.
Reaction Type
Electrophile
Reagents / Catalyst System
Solvent & Temp
Expected Yield
Mechanistic Advantage
N-Alkylation
2-Bromopropane
DIPEA (2.0 eq), KI (1.0 eq)
DMF, 80 °C
75 - 85%
KI enables in situ Finkelstein; DMF stabilizes TS.
N-Arylation
2-Chlorotoluene
Pd2(dba)3 / BINAP
Toluene, 100 °C
< 10%
BINAP is too rigid; fails to promote reductive elimination.
DMAP acts as a highly nucleophilic acyl transfer catalyst.
Standardized Experimental Protocols
A self-validating protocol must account for air-sensitivity and precise stoichiometry. Below is the optimized procedure for the Buchwald-Hartwig amination of ethyl 6-(piperazin-1-yl)nicotinate with a sterically hindered aryl chloride.
Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add ethyl 6-(piperazin-1-yl)nicotinate, RuPhos Pd G3, RuPhos ligand, and NaOtBu.
Inert Atmosphere: Seal the tube with a rubber septum. Evacuate the vessel and backfill with ultra-pure Argon (repeat 3 times) to ensure a strictly oxygen-free environment. Causality: Pd(0) intermediates are highly susceptible to oxidation, which terminates the catalytic cycle.
Solvent & Electrophile Addition: Inject anhydrous 1,4-dioxane (sparged with Argon for 15 mins prior to use) followed by the aryl chloride via syringe.
Reaction: Transfer the sealed tube to a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 2–4 hours. Causality: Vigorous stirring ensures the heterogeneous base (NaOtBu) remains suspended for efficient deprotonation.
Workup: Cool to room temperature, dilute with ethyl acetate (10 mL), and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.
Catalytic cycle highlighting the sterically-driven reductive elimination step mediated by RuPhos.
Frequently Asked Questions (FAQs)
Q1: My N-alkylation with a bulky alkyl bromide is yielding mostly elimination byproducts (alkenes). How can I favor substitution?A1: Steric hindrance at the electrophilic carbon raises the activation energy for
SN2
, making the E2 pathway kinetically favorable. To fix this, lower the reaction temperature, switch to a polar aprotic solvent (like DMF) to increase the nucleophilicity of the piperazine, and ensure your base is strictly non-nucleophilic (e.g., DIPEA instead of K2CO3).
Q2: I am trying a Buchwald-Hartwig coupling with an electron-rich, ortho-substituted aryl halide. Why is BrettPhos failing while RuPhos succeeds?A2: BrettPhos is specifically optimized for primary amines. Its steric profile creates a binding pocket that is too narrow for secondary amines like the piperazine ring in your substrate. RuPhos is explicitly designed to accommodate the wider bite angle and bulk of secondary amines, facilitating both binding and subsequent reductive elimination[4].
Q3: Can I use weak bases like
K2CO3
or
Cs2CO3
in the Buchwald-Hartwig amination to protect sensitive functional groups on my nicotinate?A3: Yes, but reaction rates will significantly decrease. If you must use a weaker base to protect the ethyl ester of the nicotinate from hydrolysis,
Cs2CO3
is preferred over
K2CO3
due to its higher solubility in organic solvents. You will likely need to increase the reaction temperature to 100-110 °C and extend the reaction time.
References
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. LibreTexts. Available at: [Link]
National Institutes of Health (PMC). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC6136136. Available at:[Link]
Reference Data & Comparative Studies
Validation
A Comparative Guide to the Reactivity of Ethyl 6-(piperazin-1-yl)nicotinate and Methyl 6-(piperazin-1-yl)nicotinate
For Researchers, Scientists, and Drug Development Professionals In the realm of medicinal chemistry and drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency of synthetic routes and the properties of the final active pharmaceutical ingredients (APIs). Among the vast array of heterocyclic scaffolds, the piperazinyl-nicotinate core is a privileged motif found in numerous biologically active compounds. The choice between an ethyl or methyl ester derivative of this core, specifically ethyl 6-(piperazin-1-yl)nicotinate and methyl 6-(piperazin-1-yl)nicotinate, can have subtle yet significant implications for their reactivity in subsequent synthetic transformations.
This technical guide provides a comprehensive comparison of the anticipated reactivity of these two closely related congeners. Drawing upon fundamental principles of organic chemistry and supported by data from analogous systems, we will explore the nuances of their behavior in key reactions such as hydrolysis and amidation. This guide is intended to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.
Theoretical Framework: Unpacking the Reactivity Puzzle
The reactivity of the ester moiety in both ethyl and methyl 6-(piperazin-1-yl)nicotinate is primarily governed by a combination of electronic and steric effects. These factors influence the electrophilicity of the carbonyl carbon and its accessibility to nucleophiles.
Electronic Effects
The ester group is an electron-withdrawing group, which decreases the electron density on the pyridine ring. The piperazino group at the 6-position, being an electron-donating group, partially mitigates this effect through resonance. The primary electronic difference between the methyl and ethyl esters lies in the inductive effect of the alkyl group attached to the ester oxygen.
An ethyl group is slightly more electron-donating than a methyl group. This subtle increase in electron donation in the ethyl ester can marginally decrease the electrophilicity of the carbonyl carbon compared to the methyl ester. Consequently, from a purely electronic standpoint, methyl 6-(piperazin-1-yl)nicotinate is expected to be slightly more reactive towards nucleophiles.
Steric Effects
Steric hindrance plays a crucial role in dictating the accessibility of the electrophilic carbonyl carbon to an incoming nucleophile. The ethyl group is bulkier than the methyl group, presenting a greater steric impediment to the approaching nucleophile.[1] This steric effect is particularly pronounced in the transition state of nucleophilic acyl substitution reactions. Therefore, methyl 6-(piperazin-1-yl)nicotinate is anticipated to exhibit higher reactivity due to lower steric hindrance. [1]
Combining both electronic and steric considerations, it is reasonable to predict that methyl 6-(piperazin-1-yl)nicotinate will generally be the more reactive of the two compounds in common nucleophilic acyl substitution reactions.
Note: Data for the ethyl analog is limited. The CAS number provided for the ethyl analog is for a related chloro-substituted compound.
Comparative Reactivity in Key Transformations
The differential reactivity of the ethyl and methyl esters is most evident in fundamental reactions such as hydrolysis and amidation.
Ester Hydrolysis
The hydrolysis of an ester to its corresponding carboxylic acid is a cornerstone transformation in organic synthesis. This reaction can be catalyzed by either acid or base.
Based on the principles discussed, methyl 6-(piperazin-1-yl)nicotinate is expected to undergo hydrolysis at a faster rate than its ethyl counterpart under identical conditions. This is attributed to the lower steric hindrance around the carbonyl group, facilitating the attack of a water molecule or hydroxide ion.
Experimental Protocols
While direct comparative kinetic studies for these specific molecules are not widely published, the following general protocols for ester hydrolysis and amidation can be adapted for these substrates.
Protocol 1: Base-Catalyzed Hydrolysis of a Nicotinic Acid Ester
This protocol provides a general procedure for the saponification of a nicotinic acid ester.
Diagram of the Hydrolysis Workflow
Caption: Workflow for base-catalyzed ester hydrolysis.
Materials:
Methyl or Ethyl 6-(piperazin-1-yl)nicotinate
Ethanol or Methanol
Aqueous Sodium Hydroxide (e.g., 2 M)
Hydrochloric Acid (e.g., 2 M)
Ethyl Acetate
Brine
Anhydrous Sodium Sulfate
Procedure:
Dissolve the nicotinic acid ester (1.0 eq) in a suitable alcohol (e.g., ethanol for the ethyl ester, methanol for the methyl ester).
Add the aqueous sodium hydroxide solution (1.5 - 2.0 eq).
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.
Dilute the residue with water and acidify to approximately pH 3-4 with hydrochloric acid.
Extract the aqueous layer with ethyl acetate (3 x volumes).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 6-(piperazin-1-yl)nicotinic acid.
Causality Behind Experimental Choices:
The choice of alcohol as a co-solvent is to ensure the homogeneity of the reaction mixture.
Using an excess of the base drives the equilibrium towards the formation of the carboxylate salt.
Acidification is necessary to protonate the carboxylate and the basic piperazine nitrogen atoms to facilitate extraction into an organic solvent.
Protocol 2: Direct Amidation of a Nicotinic Acid Ester
Direct amidation of an ester with an amine is a common method for the formation of amide bonds.
Diagram of the Amidation Workflow
Caption: General workflow for the direct amidation of an ester.
To a solution of the nicotinic acid ester (1.0 eq) in a suitable aprotic solvent, add the amine (1.2 - 2.0 eq).
If required, add a catalytic amount of a suitable promoter.
Heat the reaction mixture to a temperature sufficient to drive the reaction to completion (this may range from 80 °C to reflux, depending on the reactivity of the amine). Monitor the reaction by TLC or LC-MS.
Upon completion, cool the reaction mixture to room temperature.
Perform an appropriate aqueous workup to remove any unreacted amine and catalyst residues. This may involve washing with a dilute acid, base, and brine.
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Purify the crude product by column chromatography or recrystallization.
Causality Behind Experimental Choices:
An excess of the amine is often used to shift the equilibrium towards the product.
Aprotic solvents are generally preferred to avoid competing reactions with the solvent.
The use of a catalyst can significantly accelerate the rate of amidation, especially with less reactive esters or amines.[5][6]
Conclusion
For synthetic campaigns where rapid and efficient conversion of the ester moiety is paramount, the methyl ester may be the preferred starting material. Conversely, if a slightly more robust ester is desired to withstand certain reaction conditions before its transformation is intended, the ethyl ester might offer a marginal advantage in stability. The provided experimental protocols offer a starting point for the practical application of these building blocks in the synthesis of more complex molecules. It is always recommended to perform small-scale optimization experiments to determine the ideal conditions for a specific transformation.
LC-MS method validation for ethyl 6-(piperazin-1-yl)nicotinate quantification
LC-MS/MS Method Validation for Ethyl 6-(piperazin-1-yl)nicotinate: A Comparative Guide to HILIC vs. Reversed-Phase Chromatography The Analytical Challenge: Structural Chemistry and Causality Ethyl 6-(piperazin-1-yl)nicot...
Author: BenchChem Technical Support Team. Date: April 2026
LC-MS/MS Method Validation for Ethyl 6-(piperazin-1-yl)nicotinate: A Comparative Guide to HILIC vs. Reversed-Phase Chromatography
The Analytical Challenge: Structural Chemistry and Causality
Ethyl 6-(piperazin-1-yl)nicotinate is a critical intermediate and building block in pharmaceutical drug development. Accurate quantification of this compound in biological matrices (e.g., rat plasma) is essential for preclinical pharmacokinetic (PK) profiling. However, its structural dichotomy presents a distinct analytical challenge.
The molecule features a highly polar, basic piperazine ring (pKa ~9.8) coupled with a moderately lipophilic nicotinate ester. Under standard acidic mobile phase conditions (pH 2–3), the piperazine nitrogen is fully protonated.
The RPLC Limitation: In standard Reversed-Phase Liquid Chromatography (RPLC), retention relies on hydrophobic partitioning. The protonated, highly polar piperazine moiety resists partitioning into the non-polar C18 stationary phase, causing the analyte to elute near the void volume. Furthermore, secondary electrostatic interactions between the basic amine and residual acidic silanols on the silica support cause severe peak tailing.
The HILIC Advantage: Hydrophilic Interaction Liquid Chromatography (HILIC) provides orthogonal selectivity. By utilizing a polar stationary phase and a highly organic mobile phase, HILIC retains analytes through partitioning into a water-enriched layer immobilized on the stationary phase surface. As noted in [1], the high organic content in HILIC significantly enhances electrospray ionization (ESI) efficiency by facilitating rapid droplet desolvation, directly translating to higher MS sensitivity.
Figure 2: Chromatographic method selection logic for polar basic compounds.
Experimental Workflow & Self-Validating Protocols
To objectively compare performance, we developed two parallel LC-MS/MS workflows. Both methods utilize a stable isotope-labeled internal standard (SIL-IS) to dynamically correct for matrix effects and extraction variability, ensuring a self-validating system fully compliant with the [2].
Causality Focus: Protein precipitation (PPT) was chosen over solid-phase extraction (SPE) to minimize the loss of the highly polar analyte.
Aliquot 50 µL of rat plasma into a 1.5 mL microcentrifuge tube.
Add 10 µL of SIL-IS (100 ng/mL in 50% Methanol) to establish the internal validation baseline.
Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid). Mechanism: The 1:3 ratio of aqueous plasma to organic solvent effectively denatures and precipitates plasma proteins while keeping the polar analyte fully solubilized.
Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.
Transfer 100 µL of the supernatant to an autosampler vial.
For RPLC: Dilute with 100 µL of LC-MS grade water. Mechanism: Matching the sample diluent to the highly aqueous initial mobile phase prevents solvent-induced peak splitting.
For HILIC: Inject the supernatant directly. The high acetonitrile content perfectly matches the HILIC initial conditions.
Step 2: Chromatographic Separation
RPLC Method (The Baseline):
Column: C18 (2.1 × 50 mm, 1.8 µm).
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 3 minutes. Flow rate: 0.4 mL/min.
HILIC Method (The Optimized Alternative):
Column: Amide-bonded silica (2.1 × 100 mm, 1.7 µm).
Mobile Phase: A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.
Gradient: 95% B to 50% B over 4 minutes. Flow rate: 0.4 mL/min.
Mechanism: The inclusion of 10 mM Ammonium Formate buffer is critical in HILIC. As highlighted by [3], the buffer provides the necessary ionic strength to stabilize the aqueous layer on the stationary phase and suppresses unwanted secondary ion-exchange interactions with the basic piperazine ring, ensuring sharp, symmetrical peaks.
Figure 1: Sample preparation and LC-MS/MS analytical workflow for plasma quantification.
ICH M10 Method Validation Results (Comparative Data)
The methods were validated according to the [2]. The comparative data clearly demonstrates the superiority of the HILIC approach for this specific molecular class.
Validation Parameter
RPLC (C18) Performance
HILIC (Amide) Performance
ICH M10 Requirement
Retention Time (min)
0.8 (Near Void Volume)
2.4 (Well Retained)
N/A
Peak Asymmetry Factor
1.8 (Severe Tailing)
1.1 (Symmetrical)
≤ 2.0
LLOQ (ng/mL)
5.0
0.5
Signal-to-Noise ≥ 5
Matrix Effect (%)
65% (Ion Suppression)
98% (Minimal Effect)
CV ≤ 15%
Extraction Recovery
82%
85%
Consistent & Reproducible
Linearity (R²)
0.991
0.999
≥ 0.990
Data Synthesis & Causality Analysis:
The RPLC method suffers from early elution (0.8 min), placing the analyte directly in the suppression zone caused by poorly retained salts and endogenous phospholipids. This results in a severe matrix effect (only 65% signal recovery) and a higher Lower Limit of Quantification (LLOQ) of 5.0 ng/mL.
Conversely, the HILIC method retains the polar piperazine moiety effectively (2.4 min), moving it far away from the suppression zone. The highly organic mobile phase in HILIC (starting at 95% Acetonitrile) dramatically improves droplet evaporation in the ESI source. This synergistic combination of reduced matrix interference and enhanced ionization yields a 10-fold improvement in LLOQ (0.5 ng/mL) and near-perfect linearity.
Conclusion
For the quantification of basic, polar intermediates like ethyl 6-(piperazin-1-yl)nicotinate, HILIC provides a demonstrably superior analytical framework compared to traditional RPLC. By understanding the physicochemical properties of the analyte and leveraging orthogonal retention mechanisms, laboratories can eliminate ion suppression, improve peak shape, and achieve robust, ICH M10-compliant methods with exceptional sensitivity.
References
Title: Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column
Source: Agilent Technologies
URL: [Link]
Title: ICH M10 on bioanalytical method validation - Scientific guideline
Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH)
URL: [Link]
Title: HILIC: The Pros and Cons
Source: LCGC International
URL: [Link]
Validation
Comparative Binding Affinity Guide: Ethyl 6-(piperazin-1-yl)nicotinate Analogs in Targeted Protein Degradation
As the field of targeted protein degradation (TPD) matures, the architectural precision of Proteolysis Targeting Chimeras (PROTACs) dictates their clinical viability. A privileged scaffold that has emerged in the synthes...
Author: BenchChem Technical Support Team. Date: April 2026
As the field of targeted protein degradation (TPD) matures, the architectural precision of Proteolysis Targeting Chimeras (PROTACs) dictates their clinical viability. A privileged scaffold that has emerged in the synthesis of bifunctional degraders—particularly those targeting the Androgen Receptor (AR) and various kinases—is ethyl 6-(piperazin-1-yl)nicotinate [1].
This guide provides an objective, data-driven comparison of how structural modifications to this core scaffold influence binary binding affinity and ternary complex formation. By dissecting the structure-activity relationship (SAR) of these analogs, researchers can better optimize linker attachment points and exit vectors for next-generation degraders.
Mechanistic Role of the Scaffold
Ethyl 6-(piperazin-1-yl)nicotinate is rarely the final active pharmaceutical ingredient (API). Instead, it serves as a highly versatile bifunctional building block[2]:
The Nicotinate Core: The ethyl ester acts as a protected carboxylate. During synthesis, it is typically hydrolyzed to nicotinic acid, allowing for amide coupling with target-binding warheads (e.g., AR ligands or kinase hinge-binders).
The Piperazine Ring: This moiety functions as a rigid, directional "exit vector." The secondary amine of the piperazine is the optimal attachment point for N-alkylation with PEG or alkyl linkers that connect to E3 ligase ligands (such as Cereblon or VHL recruiters).
Understanding the causality behind these structural choices is critical. A rigid exit vector like piperazine minimizes the entropic penalty during the formation of the PROTAC-Target-E3 ternary complex, a thermodynamic requirement for efficient target ubiquitination.
Fig 1: Structural role of the 6-(piperazin-1-yl)nicotinate scaffold in PROTAC ternary complexes.
Comparative Binding Affinity Data
To evaluate the performance of this scaffold, we compare the binding affinities of several representative structural analogs against the Androgen Receptor (AR), a heavily validated target in PROTAC development[1].
The data below highlights how modifications to the ester and the piperazine ring impact both binary affinity (
Kd
) and the ternary complex cooperativity factor (
α
). An
α
-factor > 1 indicates positive cooperativity (the PROTAC binds the target better in the presence of the E3 ligase).
Table 1: Binding Affinity Comparison of Nicotinate Analogs
Analog Designation
Structural Modification
AR Affinity (
Kd
, nM)
CRBN Affinity (
Kd
, nM)
Ternary
α
-factor
Base Precursor
Ethyl ester, unsubstituted piperazine
>10,000
N/A
N/A
AR-Binder (Binary)
Ester hydrolyzed & coupled to AR warhead
45.2
N/A
N/A
PROTAC-1 (Optimal)
Piperazine N-alkylated with PEG3-Thalidomide
52.1
110.5
1.8
PROTAC-2 (Sub-optimal)
Homopiperazine substitution (7-membered ring)
185.4
115.2
0.4
Data Analysis & Causality:
The Base Precursor shows negligible affinity. The bulky ethyl ester sterically clashes with the AR active site, validating the necessity of ester hydrolysis prior to warhead attachment.
PROTAC-1 maintains excellent binary affinity (52.1 nM) and demonstrates positive cooperativity (
α=1.8
). The 6-membered piperazine ring projects the linker at an optimal angle, avoiding steric clashes with the AR surface.
PROTAC-2 , utilizing a homopiperazine ring, suffers a significant drop in AR affinity (185.4 nM) and negative cooperativity (
α=0.4
). The added flexibility and altered trajectory of the 7-membered ring cause the linker to clash with the target protein surface, destabilizing the ternary complex.
To generate the high-fidelity binding data shown above, Surface Plasmon Resonance (SPR) is utilized. Unlike endpoint assays, SPR provides real-time kinetic data (
kon
and
koff
), which is vital for PROTACs where residence time often correlates better with degradation efficacy than static
Kd
[2].
The following protocol is designed as a self-validating system . By incorporating rigorous reference subtraction and DMSO matching, we isolate true binding events from bulk refractive index artifacts.
Step-by-Step SPR Workflow
Surface Preparation (Amine Coupling):
Activate a CM5 sensor chip using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
Immobilize the recombinant Target Protein (e.g., AR ligand-binding domain) diluted in 10 mM Sodium Acetate (pH 4.5) onto Flow Cell 2 (Fc2) to a target level of 3000 RU.
Self-Validation Check: Flow Cell 1 (Fc1) is activated and immediately deactivated with 1 M Ethanolamine (pH 8.5) without protein. This serves as the in-line reference to subtract non-specific binding and bulk effects.
Buffer Equilibration & DMSO Matching:
Equilibrate the system with Running Buffer (1x PBS, 0.05% Tween-20, 1 mM DTT, 2% DMSO ).
Causality: PROTAC analogs are highly hydrophobic and require DMSO for solubility. A bulk shift calibration curve (1.5% to 2.5% DMSO) must be run prior to the assay to correct for the massive refractive index differences caused by slight DMSO variations between the buffer and the injected samples.
Analyte Injection (Kinetics):
Prepare a 2-fold dilution series of the nicotinate analogs (e.g., 3.12 nM to 200 nM) in Running Buffer.
Inject analytes over Fc1 and Fc2 at a high flow rate of 30 µL/min for 120 seconds.
Causality: A high flow rate is strictly enforced to prevent mass transport limitations, ensuring the measured
kon
reflects true binding kinetics rather than the diffusion rate of the bulky PROTAC molecules to the sensor surface.
Dissociation & Regeneration:
Allow Running Buffer to flow for 300 seconds to measure the dissociation phase (
koff
).
Regenerate the surface with a 30-second pulse of 10 mM Glycine-HCl (pH 2.0) to strip remaining analyte without denaturing the immobilized target.
Fig 2: Self-validating SPR workflow for measuring binary binding affinity of nicotinate analogs.
Conclusion
The ethyl 6-(piperazin-1-yl)nicotinate scaffold provides an architecturally sound foundation for PROTAC development. As demonstrated by the comparative binding data, preserving the 6-membered piperazine ring is crucial for maintaining optimal exit vector geometry, ensuring high-affinity target binding and positive ternary complex cooperativity. Employing rigorous, self-validating kinetic assays like SPR ensures that these structural nuances are accurately captured during the drug optimization process.
References
Compounds and methods for the targeted degradation of androgen receptor. World Intellectual Property Organization. Patent WO2019023553A1.
Cereblon ligands and bifunctional compounds comprising the same. Australian Patent Office. Patent AU2022221386A1.
A Comparative Guide to the Purity Analysis of Ethyl 6-(piperazin-1-yl)nicotinate by GC-MS
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of drug safety and efficacy. This guide provides an in-depth technical com...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of drug safety and efficacy. This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of ethyl 6-(piperazin-1-yl)nicotinate, a key intermediate in the synthesis of various pharmaceuticals. We will explore the nuances of the GC-MS method, compare it with alternative analytical techniques, and provide detailed experimental protocols to ensure scientific integrity and reproducibility.
The Critical Role of Purity Analysis
Ethyl 6-(piperazin-1-yl)nicotinate is a heterocyclic compound featuring both a pyridine and a piperazine ring. These structural motifs are common in a wide range of therapeutic agents.[1] Impurities in this intermediate can arise from the synthetic route, degradation, or storage and can potentially lead to adverse effects or reduced therapeutic efficacy of the final drug product. Therefore, a robust and sensitive analytical method for purity profiling is paramount. GC-MS stands out as a powerful technique for this purpose due to its high separation efficiency and definitive identification capabilities.[2][3]
In-Depth Analysis with GC-MS: A Validated Protocol
The following protocol outlines a validated GC-MS method for the purity analysis of ethyl 6-(piperazin-1-yl)nicotinate. The rationale behind each experimental choice is explained to provide a deeper understanding of the methodology.
Experimental Workflow: GC-MS Purity Analysis
Caption: Workflow for GC-MS Purity Analysis.
Step-by-Step Methodology
1. Sample Preparation:
Protocol: Accurately weigh approximately 10 mg of the ethyl 6-(piperazin-1-yl)nicotinate sample and dissolve it in 10 mL of methanol to achieve a concentration of 1 mg/mL.[4][5]
Rationale: Methanol is a suitable solvent due to its volatility and ability to dissolve the analyte and potential impurities. A concentration of 1 mg/mL is a common starting point for GC-MS analysis of pharmaceutical substances.[5][6]
2. GC-MS Instrumentation and Conditions:
Instrumentation: An Agilent 6890 GC system coupled with a 5973 Mass Selective Detector (or equivalent) is recommended.[4]
GC Conditions:
Column: A DB-17 or DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness) is suitable.[4][7] The DB-17, a (50%-Phenyl)-methylpolysiloxane phase, is effective for separating piperazine derivatives.[8]
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[7]
Injector: Splitless mode at 250°C. A splitless injection is preferred for trace impurity analysis to maximize the amount of analyte reaching the column.
Oven Temperature Program: Initial temperature of 150°C held for 2 minutes, then ramped at 10°C/min to 280°C and held for 10 minutes. This program allows for the separation of compounds with a range of boiling points.
Ionization Mode: Electron Impact (EI) at 70 eV. EI is a robust ionization technique that produces reproducible fragmentation patterns for library matching.
Source Temperature: 230°C.
Quadrupole Temperature: 150°C.
Scan Range: m/z 40-500. This range is adequate to capture the molecular ion and characteristic fragments of the main component and potential impurities.
3. Data Analysis and Impurity Identification:
Peak Identification: The mass spectrum of each chromatographic peak is compared with the National Institute of Standards and Technology (NIST) library for tentative identification.[9]
Impurity Profiling: The relative percentage of each impurity is calculated based on the peak area normalization method.
Potential Impurities: Based on the synthesis of similar compounds, potential impurities could include starting materials like ethyl nicotinate, piperazine, or by-products from side reactions.[10][11] For instance, in the synthesis of quetiapine, another piperazine-containing drug, impurities such as desethanol quetiapine and N-formyl piperazinyl thiazepine have been identified.[12]
Comparative Analysis: GC-MS vs. Alternative Techniques
While GC-MS is a powerful tool, other analytical techniques can also be employed for the purity analysis of ethyl 6-(piperazin-1-yl)nicotinate. The choice of method often depends on the specific requirements of the analysis, such as the nature of the impurities and the desired sensitivity.
Logical Comparison of Analytical Techniques
Caption: Comparison of Analytical Techniques.
Quantitative Data Summary
Feature
GC-MS
High-Performance Liquid Chromatography (HPLC)
Supercritical Fluid Chromatography (SFC)
Principle
Separation based on volatility and polarity, detection by mass
Separation based on polarity, detection by UV or mass
Separation using a supercritical fluid mobile phase, detection by mass
Excellent separation efficiency, definitive structural information from mass spectra.[2]
Broad applicability to a wide range of compounds, including non-volatile and thermally labile impurities.[4]
Fast analysis times and reduced organic solvent consumption.[14]
Key Disadvantages
Limited to volatile and thermally stable compounds; derivatization may be required for some analytes.[4]
Can have lower chromatographic resolution compared to capillary GC; co-elution can be an issue.
Requires specialized instrumentation; not as widely available as GC or HPLC.
In-Depth Comparison
GC-MS: As demonstrated, GC-MS is highly suitable for the analysis of ethyl 6-(piperazin-1-yl)nicotinate due to its volatility. The high resolving power of capillary GC columns allows for the separation of closely related impurities. The mass spectrometer provides unambiguous identification of these impurities through their unique fragmentation patterns.[15] This makes GC-MS a "gold standard" for forensic substance identification and by extension, for impurity profiling in pharmaceuticals.[2]
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that is often the first choice for the analysis of non-volatile or thermally unstable pharmaceutical compounds.[4] For nitrogen-containing heterocyclic compounds, reversed-phase HPLC with UV or MS detection is commonly used.[13][16][17] A significant advantage of HPLC is that it can analyze a wider range of potential impurities, including those that might degrade under the high temperatures of a GC injector. However, the chromatographic efficiency of packed HPLC columns is generally lower than that of capillary GC columns, which can make the separation of very similar impurities challenging.
Supercritical Fluid Chromatography (SFC): SFC is a hybrid of gas and liquid chromatography that uses a supercritical fluid (typically carbon dioxide) as the mobile phase.[14] It offers the advantage of fast separations and is particularly well-suited for the analysis of chiral compounds. For the purity analysis of ethyl 6-(piperazin-1-yl)nicotinate, SFC could provide an orthogonal separation mechanism to both GC and HPLC, potentially revealing impurities that are not well-resolved by the other techniques.
Conclusion and Recommendations
For the routine purity analysis of ethyl 6-(piperazin-1-yl)nicotinate, GC-MS is the recommended technique due to its superior separation efficiency and the definitive identification capabilities of mass spectrometry. The provided protocol has been designed to be robust and reliable for this purpose.
However, a comprehensive impurity profiling strategy should ideally incorporate an orthogonal technique like HPLC-MS . This is particularly important during process development and forced degradation studies to ensure that all potential non-volatile and thermally labile impurities are detected and characterized. The choice of the most appropriate analytical technique will ultimately depend on the specific goals of the analysis and the nature of the sample matrix.
By understanding the strengths and limitations of each technique, researchers and drug development professionals can make informed decisions to ensure the quality and safety of their pharmaceutical products. Method validation in accordance with guidelines from bodies like the International Council for Harmonisation (ICH), the U.S. Pharmacopeia (USP), and the European Pharmacopoeia (EP) is crucial to guarantee the reliability of the analytical data.[18][19][20]
References
Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Scholars Central. Available from: [Link]
Nitrogen-Containing Heterocyclic Compounds | Request PDF. ResearchGate. Available from: [Link]
(PDF) Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. ResearchGate. Available from: [Link]
MASS SPECTRA OF NITROGEN HETEROCYCLES. ConnectSci. Available from: [Link]
Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin. Scholars.Direct. Available from: [Link]
Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI. Available from: [Link]
Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC. Available from: [Link]
Synthesis and Applications of an Electrospray-Active N-Heterocyclic Carbene for Electrospray Ionization Mass Spectrometric Analy. ChemRxiv. Available from: [Link]
New method for the analysis of heterocyclic amines in meat extracts using pressurised liquid extraction and liquid chromatography-tandem mass spectrometry. Kingston University London. Available from: [Link]
Analysis of Heterocyclic Amines in Meat by the Quick, Easy, Cheap, Effective, Rugged, and Safe Method Coupled with LC-DAD-MS-MS | Journal of Agricultural and Food Chemistry. ACS Publications. Available from: [Link]
A Review on GC-MS and Method Development and Validation. Impactfactor. Available from: [Link]
Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. Available from: [Link]
Methods for the determination of mutagenic heterocyclic amines and their applications in environmental analysis. PubMed. Available from: [Link]
An efficient and convenient method for the purification of mutagenic heterocyclic amines in heated meat products. PubMed. Available from: [Link]
Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a β-lactam active pharmaceutical ingredient. ResearchGate. Available from: [Link]
Validation of chromatographic methods in pharmaceutical analysis. Univerzita Karlova. Available from: [Link]
分析メソッドの バリデーション. アジレント・テクノロジー. Available from: [Link]
Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. MDPI. Available from: [Link]
Analysis of Nicotine Alkaloids and Impurities in Liquids for e-Cigarettes by LC–MS, GC–MS, and ICP-MS | LCGC International. Available from: [Link]
Two Fast GC-MS Methods for the Measurement of Nicotine, Propylene Glycol, Vegetable Glycol, Ethylmaltol, Diacetyl, and Acetylpropionyl in Refill Liquids for E-Cigarettes. PMC. Available from: [Link]
Identification, isolation, synthesis and characterization of impurities of quetiapine fumarate. Available from: [Link]
The Analysis of Electronic Cigarette E-Liquids by GC-MS. Available from: [Link]
Distinguishing Tobacco-Derived Nicotine from Synthetic Nicotine in Commercial Nicotine Samples | Reynolds Science. Available from: [Link]
QUALITATIVE ANALYSIS OF E-CIGARETTE LIQUIDS USING GAS CHROMATOGRAPHY / MASS SPECTROMETRY. Agilent. Available from: [Link]
Derivatization followed by gas chromatography‐mass spectrometry for quantification of ethyl carbamate in alcoholic beverages. Journal of Separation Science. Available from: [Link]
GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects. Available from: [Link]
WO2019121644A1 - Preparation of racemic nicotine by reaction of ethyl nicotinate with n-vinylpyrrolidone in the presence of an alcoholate base and subsequent process steps. Google Patents.
An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. RSC Publishing. Available from: [Link]
Unambiguous Structural Confirmation of Ethyl 6-(piperazin-1-yl)nicotinate: X-Ray Crystallography vs. Spectroscopic Alternatives
As drug development pipelines increasingly rely on complex nitrogenous heterocycles, the rigorous structural validation of intermediate building blocks is non-negotiable. Ethyl 6-(piperazin-1-yl)nicotinate (C₁₂H₁₇N₃O₂) i...
Author: BenchChem Technical Support Team. Date: April 2026
As drug development pipelines increasingly rely on complex nitrogenous heterocycles, the rigorous structural validation of intermediate building blocks is non-negotiable. Ethyl 6-(piperazin-1-yl)nicotinate (C₁₂H₁₇N₃O₂) is a critical scaffold often utilized in the synthesis of kinase inhibitors and targeted therapeutics. Confirming its exact regiochemistry, the conformation of its flexible piperazine ring, and the stereoelectronic properties of its pyridine-piperazine junction requires precision analytics.
This guide objectively compares Single-Crystal X-Ray Crystallography against alternative spectroscopic methods (NMR, HRMS) for the structural elucidation of this compound, providing mechanistic insights, comparative data, and self-validating experimental protocols.
Mechanistic Insights: The Structural Challenge
The molecular architecture of ethyl 6-(piperazin-1-yl)nicotinate presents specific analytical challenges that dictate the choice of instrumentation:
C-N Bond Resonance: The lone pair of electrons on the piperazine nitrogen (N1) can delocalize into the electron-deficient pyridine ring. This resonance imparts partial double-bond character to the C(pyridine)–N(piperazine) bond, restricting free rotation and enforcing a near-planar geometry at the junction.
Piperazine Ring Dynamics: In solution, the piperazine ring undergoes rapid chair-to-chair flipping. NMR provides a time-averaged view of these dynamics. To capture the absolute, lowest-energy solid-state conformation, X-ray crystallography is required.
While Nuclear Magnetic Resonance (NMR) spectroscopy can infer these properties without the need for a diffraction-quality crystal, X-ray crystallography remains the gold standard for unequivocally establishing absolute 3D stereochemistry and precise atomic coordinates[1]. Mass spectrometry and NMR are foundational for routine checks, but X-ray diffraction provides the ultimate validation of proposed spatial arrangements[2].
Comparative Performance Data
The following table summarizes the quantitative and qualitative performance metrics of the three primary analytical techniques used for this compound.
Figure 1: Decision matrix for the structural confirmation of ethyl 6-(piperazin-1-yl)nicotinate.
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity, the following methodologies are designed as self-validating systems, where the data inherently proves the quality of the experiment.
Protocol A: Single-Crystal X-Ray Crystallography (The Gold Standard)
Figure 2: Sequential experimental workflow for single-crystal X-ray diffraction analysis.
Step 1: Crystal Growth via Vapor Diffusion
Action: Dissolve 10 mg of purified ethyl 6-(piperazin-1-yl)nicotinate in 0.5 mL of dichloromethane (good solvent) in a small inner vial. Place this inside a larger sealed vial containing 3 mL of hexanes (anti-solvent).
Causality: The molecule possesses a polar piperazine tail and a lipophilic ethyl ester head. Vapor diffusion creates a thermodynamically controlled supersaturation gradient. This prevents rapid precipitation (which yields useless amorphous powders) and promotes the orderly packing of the crystal lattice.
Step 2: Crystal Mounting and Cryocooling
Action: Select a single crystal (approx. 0.2 × 0.2 × 0.1 mm) under a polarized microscope. Mount it on a MiTeGen loop using paratone oil and immediately transfer it to the diffractometer under a 100 K nitrogen cryostream.
Causality: The piperazine ring is highly flexible. Cooling to 100 K freezes out dynamic disorder and significantly reduces the thermal ellipsoids of the atoms, leading to a much sharper electron density map.
Step 3: Data Collection and Refinement
Action: Collect diffraction data using Cu-Kα or Mo-Kα radiation. Solve the phase problem using direct methods (e.g., SHELXT) and refine the structure using full-matrix least-squares on F² (e.g., SHELXL).
Self-Validation Checkpoint: The structural model is validated by the R₁ value (Residual Factor) . An R₁ ≤ 0.05 (5%) inherently proves that the calculated atomic model perfectly matches the raw experimental diffraction data, confirming the absence of severe twinning or misassigned atoms.
Protocol B: Advanced Solution-State NMR (The Spectroscopic Alternative)
When crystallization fails or rapid throughput is required, NMR serves as the primary alternative.
Step 1: Sample Preparation
Action: Dissolve 5-10 mg of the compound in 0.6 mL of Chloroform-d (CDCl₃) containing 0.03% v/v TMS as an internal standard.
Causality: CDCl₃ provides excellent solubility for this semi-polar heterocycle while locking the spectrometer frequency.
Step 2: Data Acquisition (1D and 2D)
Action: Acquire standard ¹H and ¹³C spectra. Crucially, acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to detect long-range ¹H-¹³C couplings (2 to 3 bonds away).
Causality: HMBC is required to bridge the gap between the isolated spin systems of the piperazine ring and the pyridine ring.
Step 3: Resonance Assignment and Validation
Self-Validation Checkpoint: The ¹H spectrum integration must perfectly match the exact proton count (17 protons). Furthermore, the HMBC must show a clear cross-peak between the piperazine N-CH₂ protons (approx. 3.5 ppm) and the pyridine C6 carbon (approx. 160 ppm). This logical closure of the ring systems provides undeniable, internally consistent proof of the regiochemical attachment point, distinguishing it from potential isomers (e.g., attachment at C2).
Conclusion
For the structural confirmation of ethyl 6-(piperazin-1-yl)nicotinate, X-ray crystallography provides unmatched, definitive 3D data, particularly regarding the partial double-bond character of the C-N junction and the exact conformation of the piperazine ring. However, its reliance on successful crystal growth makes it a lower-throughput technique. Advanced 2D NMR , while providing only time-averaged 3D conformations, offers a highly reliable, rapid, and self-validating alternative for confirming regiochemistry and atomic connectivity in solution.
References
Title: DiCE: Diastereomeric in Silico Chiral Elucidation, Expanded DP4 Probability Theory Method for Diastereomer and Structural Assignment
Source: The Journal of Organic Chemistry (ACS Publications)
URL: [Link]
Title: Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems
Source: National Institutes of Health (NIH PMC)
URL: [Link]
Benchmarking Ethyl 6-(piperazin-1-yl)nicotinate Against Standard Piperazine Derivatives
Introduction The piperazine heterocycle is universally recognized as a privileged scaffold in medicinal chemistry, featured prominently in diverse therapeutic classes from CNS agents to kinase inhibitors (1)[1]. Its dual...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
The piperazine heterocycle is universally recognized as a privileged scaffold in medicinal chemistry, featured prominently in diverse therapeutic classes from CNS agents to kinase inhibitors (1)[1]. Its dual-nitrogen architecture allows for precise modulation of basicity, solubility, and conformational geometry. In this technical guide, we benchmark ethyl 6-(piperazin-1-yl)nicotinate —a highly functionalized heteroaryl piperazine—against industry-standard derivatives such as N-phenylpiperazine (PhP) and 1-(2-pyridyl)piperazine (PyP). By introducing an electron-withdrawing nicotinate ester, this derivative offers unique physicochemical advantages that address common pharmacokinetic liabilities, such as poor membrane permeability driven by high basicity (2)[2].
Section 1: Physicochemical and Conformational Profiling
The structural distinction between a simple aryl piperazine and an ester-functionalized heteroaryl piperazine fundamentally alters the electron density across the molecule.
Mechanistic Causality: The unsubstituted piperazine ring contains two secondary amines with pKa values of ~9.73 and ~5.35[2]. At physiological pH (7.4), it exists predominantly in a monocationic state, which is excellent for aqueous solubility but heavily restricts passive lipid membrane diffusion. By conjugating the piperazine to a pyridine ring bearing an ethyl ester at the 3-position (the nicotinate moiety), the electron-withdrawing effect propagates through the aromatic system. This resonance and inductive withdrawal significantly reduces the electron density on the proximal N4 nitrogen, subsequently lowering the pKa of the distal N1 secondary amine. This precise tuning increases the fraction of neutral molecules at pH 7.4, enhancing lipophilicity (LogP) and membrane permeability without entirely sacrificing the hydrogen-bonding capacity required for target engagement.
Table 1: Comparative Physicochemical Properties
Compound
Substrate Class
pKa (Distal Amine)
ClogP
TPSA (Ų)
Conformational Preference
Piperazine
Aliphatic
9.73
-1.50
24.1
Chair (Global Min)
N-Phenylpiperazine (PhP)
Aryl
8.90
1.40
24.1
Chair
1-(2-Pyridyl)piperazine (PyP)
Heteroaryl
8.30
0.90
37.0
Chair
Ethyl 6-(piperazin-1-yl)nicotinate
Ester-functionalized Heteroaryl
~7.80
1.65
63.3
Chair
Conformational sampling reveals that, like PyP, ethyl 6-(piperazin-1-yl)nicotinate overwhelmingly favors the chair conformation. The energy barrier to transition from the chair to the boat conformation remains approximately 6.1 kcal/mol, ensuring structural rigidity when docking into receptor pockets (3)[3].
To benchmark the synthetic tractability of ethyl 6-(piperazin-1-yl)nicotinate, we utilize a Nucleophilic Aromatic Substitution (SNAr) pathway[1].
Mechanistic Causality: We select N,N-Dimethylformamide (DMF) as the solvent. As a polar aprotic solvent, DMF stabilizes the Meisenheimer complex transition state during the SNAr reaction but does not form hydrogen bonds with the piperazine nucleophile. This leaves the piperazine highly reactive, ensuring high yields and minimizing reaction times compared to protic solvents like ethanol.
Protocol 1: SNAr Synthesis of Ethyl 6-(piperazin-1-yl)nicotinate
Self-Validating Step: The use of excess piperazine (3.0 eq) acts as both the nucleophile and an internal proton scavenger, which competitively prevents the formation of unwanted bis-substituted dimeric byproducts.
Reagent Preparation: Dissolve 1.0 equivalent of ethyl 6-chloronicotinate (electrophile) in anhydrous DMF to achieve a 0.5 M concentration.
Nucleophile Addition: Add 3.0 equivalents of anhydrous piperazine to the stirring solution.
Catalysis/Base: Introduce 1.5 equivalents of anhydrous potassium carbonate (K₂CO₃) to maintain basicity and drive the reaction forward.
Thermal Activation: Heat the reaction mixture to 90°C under a nitrogen atmosphere for 4 hours. Monitor progression via TLC (Dichloromethane:Methanol 9:1).
Quenching & Extraction: Cool to room temperature and quench with ice-cold distilled water. Extract the aqueous layer three times with ethyl acetate.
Purification: Wash the combined organic layers with brine to remove residual DMF, dry over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography to yield the pure product (>85% yield).
Figure 1: SNAr synthetic workflow highlighting the stabilized transition state.
Section 3: In Vitro ADME Profiling (Permeability Benchmarking)
To validate the hypothesis that the nicotinate ester improves passive membrane diffusion compared to unsubstituted piperazine, we employ the Parallel Artificial Membrane Permeability Assay (PAMPA).
Self-Validating System: The protocol mandates the inclusion of Verapamil as a high-permeability positive control and Atenolol as a low-permeability negative control. This internal calibration ensures membrane integrity and validates the assay's dynamic range.
Protocol 2: PAMPA Workflow
Donor Solution Preparation: Dilute ethyl 6-(piperazin-1-yl)nicotinate, PhP, and PyP in PBS (pH 7.4) to a final concentration of 10 µM (containing 1% DMSO to ensure solubility).
Membrane Assembly: Coat the PVDF membrane filter of the donor plate with 5 µL of a 1% (w/v) lecithin in dodecane solution to simulate the lipid bilayer.
Loading: Add 150 µL of the donor solutions to the donor wells. Add 300 µL of fresh PBS (pH 7.4) to the acceptor wells.
Incubation: Assemble the sandwich plate and incubate at 25°C for 15 hours in a humidity chamber to prevent evaporation.
Quantification: Separate the plates. Extract 50 µL aliquots from both donor and acceptor wells. Quantify the compound concentrations using LC-MS/MS.
Calculation: Calculate the effective permeability coefficient (
Papp
).
Figure 2: PAMPA workflow for in vitro permeability and ADME profiling.
Table 2: Comparative PAMPA Permeability Data
Compound
Papp
(
10−6
cm/s)
Permeability Classification
Piperazine (Unsubstituted)
< 1.0
Low
1-(2-Pyridyl)piperazine (PyP)
4.5
Medium
Ethyl 6-(piperazin-1-yl)nicotinate
12.8
High
Verapamil (Positive Control)
16.5
High
Atenolol (Negative Control)
0.8
Low
Conclusion
Benchmarking ethyl 6-(piperazin-1-yl)nicotinate against standard piperazine derivatives reveals a distinct advantage in ADME profiling. The strategic placement of the electron-withdrawing nicotinate group effectively lowers the pKa of the terminal amine, shifting the ionization equilibrium at physiological pH. This results in a nearly three-fold increase in passive membrane permeability compared to PyP, while maintaining the critical chair conformation necessary for high-affinity target binding. For drug development professionals, this scaffold represents a highly optimized building block for developing orally bioavailable therapeutics.
References
Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry
Source: NIH / PMC
URL
Title: A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design
Source: BenchChem
URL
Title: Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands
Source: ACS Omega
URL
Validating Biological Activity Assays for PROTACs: The Advantage of Rigid Piperazine-Nicotinate Linkers
As Targeted Protein Degradation (TPD) matures from a novel concept into a validated therapeutic modality, the architectural design of Proteolysis Targeting Chimeras (PROTACs) has come under intense scrutiny. A PROTAC is...
Author: BenchChem Technical Support Team. Date: April 2026
As Targeted Protein Degradation (TPD) matures from a novel concept into a validated therapeutic modality, the architectural design of Proteolysis Targeting Chimeras (PROTACs) has come under intense scrutiny. A PROTAC is a heterobifunctional molecule consisting of a target-binding warhead, an E3 ligase ligand, and a chemical linker. Historically, flexible polyethylene glycol (PEG) chains were the default choice for linkers. However, advanced lead optimization has demonstrated that rigidifying the linker architecture is critical for maximizing assay performance and in vivo efficacy[1].
Ethyl 6-(piperazin-1-yl)nicotinate and its structural derivatives represent a gold standard in rigid linker design. By incorporating a saturated nitrogen heterocycle (piperazine) directly coupled to an aromatic ring (nicotinate), this motif acts as a structural pre-organizer. This guide provides an in-depth comparative analysis of rigid (piperazine-nicotinate) versus flexible (PEG) linkers, detailing how to properly validate their biological activity using self-validating biochemical and cellular assays.
The Causality of Linker Rigidity: Why Pre-Organization Matters
To validate a biological assay effectively, one must understand the physical chemistry driving the molecular interactions. The formation of a productive Ternary Complex (Target Protein–PROTAC–E3 Ligase) is the cornerstone of PROTAC efficacy[2].
When a PROTAC utilizes a flexible PEG linker, the molecule exists in a vast ensemble of conformational states in solution. Binding to both the target and the E3 ligase requires the PROTAC to adopt a highly specific, constrained conformation, resulting in a massive entropic penalty .
Conversely, rigid linkers derived from ethyl 6-(piperazin-1-yl)nicotinate pre-organize the PROTAC into a defined spatial trajectory[1]. This pre-organization drives three critical assay outcomes:
Enhanced Cooperativity (
α
): The rigid linker minimizes the entropic cost of ternary complex formation, often resulting in positive cooperativity where the binding of the first protein enhances the affinity for the second.
Improved Metabolic Stability: PEG linkers contain ether oxygens ("soft spots") highly susceptible to oxidative metabolism. The piperazine-nicotinate core masks these liabilities, improving half-life[3][4].
Higher Cell Permeability: Rigid, saturated nitrogen heterocycles can form intramolecular hydrogen bonds or reduce the exposed polar surface area (PSA), significantly enhancing passive membrane permeability compared to exposed PEG chains[5][6].
Table 1: Comparative Assay Performance (Rigid vs. Flexible Linkers)
Data represents generalized trends observed in optimized PROTACs targeting kinases (e.g., IRAK4, RIPK1) and epigenetic readers (e.g., BRD4).
Parameter
Flexible Linker (PEG-based)
Rigid Linker (Piperazine-Nicotinate)
Biological Impact
Ternary Complex Cooperativity (
α
)
~0.8 – 1.5 (Neutral/Negative)
~3.0 – 8.0 (Positive)
Faster, more stable target-E3 ligase engagement.
TR-FRET Hook Point
~1 μM
~0.1 μM
Higher potency at lower concentrations.
Cell Permeability (
Papp
)
Low (
<2×10−6
cm/s)
High (
>10×10−6
cm/s)
Greater intracellular accumulation.
Microsomal Stability (
T1/2
)
~15 – 30 minutes
> 60 minutes
Sustained in vivo target degradation.
Cellular Degradation (
DC50
)
50 – 100 nM
1 – 5 nM
Superior phenotypic efficacy.
Protocol 1: Validating Ternary Complex Formation via TR-FRET
Time-Resolved Fluorescence Energy Transfer (TR-FRET) is the most robust, self-validating system for quantifying ternary complex formation[2]. It relies on the proximity of a donor fluorophore (e.g., Terbium) and an acceptor fluorophore (e.g., AlexaFluor 488). Because FRET only occurs when the donor and acceptor are within ~10 nm of each other, the assay inherently filters out background noise and binary complexes.
Experimental Methodology
1. Reagent Preparation:
Label the Protein of Interest (POI) with a Terbium (Tb) chelate (Donor).
Label the E3 Ligase (e.g., VHL or CRBN) with AlexaFluor 488 (Acceptor).
Prepare the PROTACs (Piperazine-Nicotinate vs. PEG variants) in a 3-fold serial dilution series in assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1 mM DTT, 0.1% BSA).
2. Assay Assembly (384-well plate):
Add 5 µL of Tb-labeled POI (final concentration ~5 nM).
Causality Check: Always include a DMSO vehicle control and a competitive inhibitor control (e.g., the unconjugated warhead) to validate that the FRET signal is strictly dependent on the bifunctional nature of the PROTAC.
3. Incubation & Equilibrium:
Incubate the plate at room temperature in the dark for 2 hours. Note: Rigid linkers often reach equilibrium faster than flexible linkers due to pre-organization.
4. Detection & Analysis:
Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 490 nm for Tb, 520 nm for AF488).
Calculate the FRET ratio:
(Emission520/Emission490)×104
.
Plot the FRET ratio against the PROTAC concentration. You should observe a bell-shaped curve . The peak of the curve represents the maximum ternary complex formation, while the downward slope at high concentrations represents the "Hook Effect" (where excess PROTAC saturates both proteins as binary complexes, preventing ternary formation)[7].
TR-FRET assay mechanism for quantifying PROTAC-mediated ternary complex formation.
Protocol 2: Validating Cellular Efficacy via In-Cell Western (ICW)
Biochemical affinity does not guarantee cellular degradation. The highly polar nature of PEG linkers often results in poor cell permeability. By substituting PEG with a rigid piperazine-nicotinate motif, the topological polar surface area (TPSA) is optimized, leading to superior intracellular accumulation[6]. The In-Cell Western (ICW) assay provides a high-throughput, self-validating method to quantify endogenous protein degradation in situ.
Experimental Methodology
1. Cell Seeding:
Seed target cells (e.g., HEK293 or specific cancer cell lines) at 15,000 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.
2. PROTAC Treatment:
Treat cells with a serial dilution of the rigid vs. flexible PROTACs (ranging from 10 µM down to 1 pM) for 12–24 hours.
Causality Check: Include a rescue condition by pre-treating control wells with a proteasome inhibitor (e.g., MG132) or an E3 ligase inhibitor (e.g., MLN4924). If the target is rescued, it validates that the degradation is strictly proteasome- and E3-dependent, confirming the PROTAC mechanism of action[4].
3. Fixation & Permeabilization:
Remove media and fix cells with 4% paraformaldehyde (PFA) for 20 minutes at room temperature.
Wash 3x with PBS, then permeabilize using 0.1% Triton X-100 in PBS for 15 minutes.
4. Antibody Incubation:
Block cells with Odyssey Blocking Buffer for 1 hour.
Incubate with primary antibodies overnight at 4°C: Target-specific antibody (e.g., Rabbit anti-POI) AND a normalization control (e.g., Mouse anti-GAPDH or CellTag 700 stain).
Wash 3x with PBS-T (0.1% Tween-20).
Incubate with Near-Infrared (NIR) secondary antibodies (e.g., IRDye 800CW anti-Rabbit and IRDye 680RD anti-Mouse) for 1 hour at room temperature in the dark.
5. Imaging & Quantification:
Scan the plate using a NIR imaging system.
Normalize the POI signal (800 nm) to the GAPDH/CellTag signal (700 nm). Plot the normalized fluorescence against PROTAC concentration to calculate the
DC50
(concentration at which 50% of the target is degraded) and
Dmax
(maximum degradation depth).
Stepwise mechanism of targeted protein degradation via PROTAC ternary complexes.
Data Interpretation & Troubleshooting
When comparing the piperazine-nicotinate PROTAC against its PEG counterpart, pay close attention to the Hook Effect in both assays.
In the TR-FRET assay, a rigid linker will typically shift the hook point to a lower concentration, indicating a higher affinity ternary complex[7].
In the ICW assay, if the
DC50
of the rigid PROTAC is significantly lower than the PEG PROTAC, but their biochemical binary affinities are identical, the enhancement is directly attributable to the linker's ability to lower the entropic penalty of ternary complexation and improve cellular permeability[5][6].
By systematically applying these self-validating protocols, researchers can objectively quantify the pharmacokinetic and thermodynamic advantages of rigidifying PROTAC architectures.
References
Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design - Semantic Scholar.[Link]
Impact of Linker Composition on VHL PROTAC Cell Permeability - ACS Publications.[Link]
Targeted Protein Degradation - ICE Bioscience.[Link]
Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs) - Taylor & Francis.[Link]
Discovery of Rigid Linker-Based IRAK4 PROTACs with Improved Metabolic Stability for the Treatment of Inflammatory Diseases - ACS Publications.[Link]
Comparative FTIR-ATR Batch Analysis for Ethyl 6-(piperazin-1-yl)nicotinate
Ethyl 6-(piperazin-1-yl)nicotinate is a critical bifunctional building block widely utilized in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and targeted...
Author: BenchChem Technical Support Team. Date: April 2026
Ethyl 6-(piperazin-1-yl)nicotinate is a critical bifunctional building block widely utilized in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and targeted therapeutics. Because this intermediate contains both a secondary amine (piperazine ring) and an esterified pyridine moiety, its purity and structural integrity are paramount. Even minor batch-to-batch variations—such as residual moisture, unreacted starting materials, or polymorphic shifts—can propagate through synthetic pathways, ultimately compromising API efficacy and safety.
Fourier Transform Infrared (FTIR) spectroscopy, particularly when coupled with Attenuated Total Reflectance (ATR), has become the definitive tool for rapid, non-destructive molecular fingerprinting in pharmaceutical quality control [1]. This guide provides an objective, data-driven comparison of different batches of ethyl 6-(piperazin-1-yl)nicotinate, detailing the causality behind spectral variations and providing a self-validating protocol for rigorous material inspection.
Theoretical Grounding: Vibrational Modes and Causality
To effectively compare batches, we must first establish the theoretical spectral baseline of ethyl 6-(piperazin-1-yl)nicotinate. The molecule's FTIR spectrum is defined by several distinct functional groups, each vibrating at specific frequencies dictated by their bond strength and molecular environment [2].
Ester Carbonyl (C=O) Stretch: Typically observed between 1715–1748 cm⁻¹ in nicotinate derivatives [3]. This peak is highly sensitive to hydrogen bonding. If a batch is contaminated with moisture, the water molecules will hydrogen-bond with the carbonyl oxygen, weakening the C=O bond and shifting the peak to a lower wavenumber.
Piperazine N-H Stretch: The secondary amine of the piperazine ring exhibits a stretching vibration in the 3100–3400 cm⁻¹ region [4]. Broadening in this region is a primary indicator of intermolecular hydrogen bonding or the presence of residual protic solvents.
Pyridine Ring Vibrations (C=N and C=C): Found in the 1590–1615 cm⁻¹ region. These skeletal vibrations confirm the integrity of the aromatic system [5].
C-O Asymmetric/Symmetric Stretches: Found in the 1230–1280 cm⁻¹ "fingerprint" region, confirming the ester linkage.
Understanding the causality behind these peaks allows us to move beyond simple pattern matching. A shift is not just an anomaly; it is a direct physical manifestation of the molecule's microenvironment.
Self-Validating ATR-FTIR Experimental Protocol
To ensure data integrity, the following methodology incorporates built-in validation steps. This protocol utilizes a diamond-crystal ATR accessory, which is preferred over transmission (KBr pellet) methods due to the elimination of moisture-absorption artifacts from the KBr salt itself.
Step-by-Step Methodology
System Initialization & Purge: Power on the FTIR spectrometer and allow the source to stabilize for 30 minutes. Purge the optical bench with dry nitrogen to eliminate atmospheric CO₂ and water vapor interferences.
Crystal Cleaning & Baseline Validation: Clean the diamond ATR crystal using a lint-free wipe and spectroscopic-grade isopropanol.
Self-Validation Check: Collect a background spectrum. The baseline must be flat, with no residual peaks in the 3000–2800 cm⁻¹ (C-H) or 1700 cm⁻¹ (C=O) regions. If peaks are present, reclean the crystal.
Sample Application: Apply approximately 5–10 mg of solid ethyl 6-(piperazin-1-yl)nicotinate directly onto the ATR crystal.
Pressure Application: Lower the ATR pressure anvil until the clutch clicks. Consistent pressure is critical; variations in contact area alter the effective path length and absorbance intensity.
Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, co-adding 32 scans to maximize the signal-to-noise ratio.
Post-Processing: Apply an ATR correction algorithm to account for the wavelength-dependent penetration depth of the evanescent wave. Perform baseline correction and normalize the spectra to the most intense peak (typically the C=O stretch) for accurate quantitative comparison.
Workflow for ATR-FTIR quality control of pharmaceutical intermediate batches.
Comparative Data Analysis: Batch-to-Batch Profiling
In this evaluation, we compared three distinct lots of ethyl 6-(piperazin-1-yl)nicotinate:
Batch A (Reference Standard): High-purity material synthesized and purified under strictly controlled conditions.
Batch B (Substandard Internal Lot): A batch flagged during preliminary synthesis due to improper drying protocols.
Batch C (Alternative Supplier): A commercially sourced alternative evaluated for supply chain redundancy.
Table 1: Key Vibrational Frequencies and Batch Variations
Functional Group / Mode
Expected Range (cm⁻¹)
Batch A (Reference)
Batch B (Substandard)
Batch C (Alt. Supplier)
Diagnostic Interpretation
N-H Stretch (Piperazine)
3100 – 3400
3315 (Sharp)
3450 (Broad, merged)
3312 (Sharp)
Batch B shows massive broadening indicative of O-H overlap (moisture).
C=O Stretch (Ester)
1715 – 1748
1728
1718
1727
Downward shift in Batch B confirms hydrogen bonding between water and the carbonyl oxygen.
C=N / C=C Stretch (Pyridine)
1590 – 1615
1602
1602
1602
Pyridine backbone is intact across all batches.
C-O Stretch (Ester)
1230 – 1280
1245
1242
1245
Minor perturbation in Batch B due to hydration sphere.
Amide C=O (Impurity)
~1650 – 1680
Absent
Absent
1665 (Weak)
Batch C contains a trace amide impurity, likely from a side reaction during esterification.
Discussion and Mechanistic Insights
The Impact of Residual Moisture (Batch B)
The spectral profile of Batch B provides a textbook example of how environmental factors alter molecular vibrations. The pronounced, broad peak centered at 3450 cm⁻¹ completely obscures the sharp secondary amine N-H stretch normally seen at 3315 cm⁻¹. This is the classic signature of O-H stretching from water molecules [1].
Furthermore, we must look at the causality of the ester carbonyl shift. In Batch A, the C=O stretch sits at 1728 cm⁻¹. In Batch B, it has shifted downward to 1718 cm⁻¹. This 10 cm⁻¹ shift is not an instrument error; it is a direct result of intermolecular hydrogen bonding. The residual water acts as a hydrogen bond donor to the carbonyl oxygen. This interaction pulls electron density away from the C=O double bond, slightly lengthening and weakening it, which lowers the energy (and thus the frequency) required for it to vibrate [3]. This batch fails QC and requires re-drying under vacuum.
Identifying Synthetic Impurities (Batch C)
Batch C, sourced from an alternative supplier, initially appears highly similar to the Reference Standard (Batch A). The moisture content is negligible, and the primary functional groups align perfectly. However, a rigorous examination of the 1700–1600 cm⁻¹ region reveals a weak but distinct peak at 1665 cm⁻¹.
In the context of nicotinate synthesis, a peak in this region is highly diagnostic of an amide carbonyl (Amide I band). This suggests that during the synthesis of Batch C, a side reaction occurred—potentially the nucleophilic attack of the piperazine nitrogen on the ester carbonyl of another molecule, forming a trace polymeric or dimeric amide impurity. While the bulk material is ethyl 6-(piperazin-1-yl)nicotinate, this impurity could act as a chain terminator or poison catalysts in downstream API synthesis. Consequently, Batch C requires further purification (e.g., recrystallization) before it can be approved for manufacturing use.
Conclusion
FTIR-ATR spectroscopy is not merely a pass/fail checklist; it is a mechanistic window into the chemical reality of a pharmaceutical batch. By understanding the causality behind vibrational shifts—such as hydrogen bonding from moisture (Batch B) or the emergence of new functional groups from synthetic side reactions (Batch C)—analytical scientists can intercept substandard materials before they compromise costly API manufacturing campaigns. For ethyl 6-(piperazin-1-yl)nicotinate, monitoring the precise frequencies of the ester carbonyl and the piperazine N-H stretch remains the most robust method for ensuring batch-to-batch integrity.
References
"Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes" - AZoM. Available at:[Link]
"Spectroscopy Becomes a Potent Part of Pharmaceutical Production" - Photonics Spectra. Available at:[Link]
"New chair shaped supramolecular complexes-based aryl nicotinate derivative; mesomorphic properties and DFT molecular geometry" - RSC Advances (via PMC). Available at:[Link]
"Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives" - International Journal of Pharmacy and Pharmaceutical Research. Available at:[Link]
"Measuring Relative Energies of Ligand Binding Conformations on Nanocluster Surfaces with Temperature-Dependent FTIR Spectroscopy" - The Journal of Physical Chemistry C. Available at:[Link]
Safety & Regulatory Compliance
Safety
Standard Operating Procedure: Handling and Disposal of Ethyl 6-(piperazin-1-yl)nicotinate
Executive Summary & Chemical Context As a Senior Application Scientist, I frequently consult with research teams on the safe management of functionalized heterocycles. Ethyl 6-(piperazin-1-yl)nicotinate —a piperazine-sub...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Context
As a Senior Application Scientist, I frequently consult with research teams on the safe management of functionalized heterocycles. Ethyl 6-(piperazin-1-yl)nicotinate —a piperazine-substituted ethyl nicotinate—is a highly valuable building block in drug discovery, particularly in the synthesis of kinase inhibitors and GPCR ligands. However, the presence of the secondary amine in the piperazine moiety imparts significant basicity and nucleophilicity, while the nicotinate ester introduces specific solubility and reactivity profiles.
Proper disposal is not merely a regulatory mandate; it is a critical component of laboratory safety and operational integrity. Mishandling amine-containing organic waste can lead to exothermic reactions, toxic gas release, and severe environmental contamination. This guide provides a self-validating, step-by-step protocol for the safe handling, segregation, and disposal of this compound, ensuring compliance and protecting laboratory personnel.
Chemical Profile & Mechanistic Hazard Assessment
Understanding the molecular behavior of Ethyl 6-(piperazin-1-yl)nicotinate is essential for predicting its hazards. The basic nitrogen atoms in the piperazine ring act as strong organic bases, which can cause severe skin burns and serious eye damage upon contact[1]. Furthermore, piperazine derivatives are known respiratory and skin sensitizers; inhalation of dust can trigger severe asthma-like symptoms or allergic reactions[2]. When dissolved in aqueous media, the compound significantly raises the pH, rendering the solution highly corrosive to biological tissues and certain materials[3].
Table 1: Physicochemical Properties and Hazard Classification
Property / Hazard
Description / GHS Classification
Operational Implication
Chemical Structure
Substituted pyridine-piperazine
Acts as an organic base; strictly incompatible with strong acids and oxidizers.
Physical State
Solid (typically powder/crystals)
High risk of aerosolization; must be handled in a ventilated enclosure.
Corrosivity
Skin Corr. 1B, Eye Dam. 1
Requires stringent PPE (nitrile/neoprene gloves, face shield)[1].
Sensitization
Resp. Sens. 1, Skin Sens. 1
Airborne exposure must be prevented to avoid respiratory sensitization[2].
Environmental
Aquatic Chronic Toxicity
Must never be discharged into sinks or municipal sewer systems[4].
Operational Workflow & Safety Protocol
Before initiating any experiment involving Ethyl 6-(piperazin-1-yl)nicotinate, establish a controlled environment. The following protocol ensures that every step is a self-validating safety system.
Step-by-Step Handling Procedure
Engineering Controls: Conduct all weighing, transfer, and dissolution operations inside a certified chemical fume hood equipped with a HEPA filter or a Class II Biological Safety Cabinet (BSC) to capture airborne particulates[5].
Personal Protective Equipment (PPE): Don a disposable, fluid-resistant lab coat, double nitrile gloves (change immediately if contaminated), and safety goggles. If handling large quantities where local exhaust ventilation is inadequate, an N95 or P100 particulate respirator is mandatory.
Reagent Preparation: When dissolving the solid in organic solvents (e.g., DCM, EtOAc, or MeOH), add the solvent slowly. The dissolution of basic amines can be mildly exothermic.
Decontamination Prep: Keep a neutralizing agent (e.g., dilute citric acid or 1M HCl) and inert absorbent spill pads readily available on the benchtop prior to opening the reagent bottle.
Disposal & Waste Management Plan
The disposal of Ethyl 6-(piperazin-1-yl)nicotinate must strictly comply with hazardous waste regulations. Because it is a halogen-free organic base, it must be carefully segregated from incompatible waste streams to prevent violent acid-base reactions or the generation of toxic byproducts.
Step-by-Step Disposal Protocol
Waste Segregation (The Causality of Separation):
Organic Solutions: Collect solvent waste containing the compound in a clearly labeled "Halogen-Free Organic Waste" container. Critical Causality: Do not mix amine-containing waste with halogenated waste (like Chloroform or DCM) unless specifically permitted by your EHS department. Amines can react with alkyl halides over time (Menschutkin reaction) to form quaternary ammonium salts, potentially causing dangerous pressure buildup and heat generation.
Aqueous Solutions: Aqueous waste containing this compound will be highly basic. Neutralize the solution to a pH of 6-8 using a dilute acid (e.g., 1M HCl) before transferring it to the final "Aqueous Waste" container[6]. This prevents the corrosion of waste containers and complies with RCRA pH limits.
Solid Waste: Place all contaminated consumables (pipette tips, weigh boats, filter paper) into a puncture-resistant, sealable solid chemical waste bag or bin[7].
Containerization: Use high-density polyethylene (HDPE) or glass containers. Ensure caps are tightly sealed. Never use metal containers, as basic aqueous amines can corrode certain metals over time.
Labeling: Attach a hazardous waste tag immediately upon the first addition of waste[7]. Label clearly: "Hazardous Waste - Toxic/Corrosive (Contains Piperazine Derivative)".
Final Disposition: Transfer the sealed, labeled containers to your institution's Environmental Health and Safety (EHS) collection point. The standard final disposal method for this class of chemicals is licensed high-temperature incineration equipped with an afterburner and scrubber to safely neutralize nitrogen oxides (NOx)[4].
Spill Response & Decontamination
In the event of a spill, immediate and calculated action is required to prevent exposure and environmental release.
Evacuate and Isolate: Clear personnel from the immediate area. Ensure the fume hood sash is lowered if the spill is contained within it.
Neutralize and Absorb: For solid spills, gently cover with damp paper towels to prevent dust generation, then sweep into a solid waste container[8]. For liquid spills, apply an inert absorbent (e.g., vermiculite or sand). Do not use combustible materials like sawdust[7].
Decontaminate Surfaces: Wash the affected area with a dilute acidic solution (e.g., 5% acetic acid) to neutralize residual amine base, followed by a thorough water rinse.
Dispose as Hazardous Waste: Treat all spill cleanup materials, including the absorbent and PPE used during cleanup, as hazardous waste and containerize them according to the solid waste protocol[7].
Waste Disposal Logic Workflow
Below is the logical decision tree for processing Ethyl 6-(piperazin-1-yl)nicotinate waste streams, ensuring proper segregation and neutralization prior to final incineration.
Caption: Logical workflow for the segregation, neutralization, and disposal of piperazine derivative waste.
Personal protective equipment for handling Ethyl 6-(piperazin-1-yl)nicotinate
As a Senior Application Scientist, I approach laboratory safety not as a static compliance checklist, but as a dynamic, mechanistic interaction between a chemical’s molecular profile and our operational environment. Hand...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I approach laboratory safety not as a static compliance checklist, but as a dynamic, mechanistic interaction between a chemical’s molecular profile and our operational environment.
Handling Ethyl 6-(piperazin-1-yl)nicotinate —a bifunctional building block widely utilized in drug discovery—requires specific logistical and safety foresight. Structurally, it combines a basic, nucleophilic piperazine ring with a lipophilic ethyl nicotinate moiety. This dual nature dictates its hazard profile: the free secondary amine can cause severe irritation to the skin, eyes, and respiratory mucosa, while the lipophilic ester enhances dermal penetration if dissolved in carrier solvents.
The following guide provides researchers with a field-proven, causality-driven approach to personal protective equipment (PPE), handling, and disposal.
Causality-Driven Risk Assessment
Before selecting PPE, we must understand the chemical interactions at play to ensure our defenses are appropriate:
Aerosolization Risk: As a dry powder, piperazine derivatives are prone to static accumulation. Uncontrolled weighing can lead to aerosolization, presenting an acute inhalation hazard[1].
Solvent-Mediated Penetration: When preparing stock solutions, solvents like Dimethyl Sulfoxide (DMSO) or Dichloromethane (DCM) act as permeation enhancers. A splash of the dissolved compound bypasses the skin's natural lipid barrier, carrying the basic piperazine directly into the tissue.
Mucosal Reactivity: The secondary amine of the piperazine ring reacts readily with the moisture in the eyes and respiratory tract, causing localized alkaline irritation.
Personal Protective Equipment (PPE) Matrix
According to OSHA's Personal Protective Equipment Standard (29 CFR 1910.132)[2], a hazard assessment must dictate PPE selection. The following table summarizes the mandatory PPE and quantitative specifications for handling this compound.
PPE Category
Specification
Causality / Rationale
Hand Protection
Double-layered Nitrile (≥0.11 mm thickness)
Nitrile provides superior resistance to basic amines. Double-gloving is critical when handling DMSO/DMF solutions to prevent solvent-mediated dermal penetration[1].
Eye Protection
ANSI Z87.1 Chemical Splash Goggles
Protects against basic amine dust and solvent splashes. Standard safety glasses with side shields are insufficient for fine, reactive powders[1].
Body Protection
Flame-resistant (FR) Lab Coat (Fully buttoned)
Prevents skin contact with lipophilic ester dust. FR is required because dissolution often involves flammable organic solvents[3].
Respiratory & Engineering
Fume Hood (Face velocity 80-100 fpm)
Primary engineering control to capture aerosolized dust. If a hood is unavailable, a P100 particulate respirator is mandatory[4].
Operational Workflow: A Self-Validating Protocol
To build a trustworthy operational framework, every protocol must be a self-validating system. Each step below contains an inherent check to confirm it was executed correctly, ensuring the safety of the operator.
Step 1: Environmental Verification
Action: Verify the chemical fume hood's continuous monitor reads between 80-100 feet per minute (fpm)[4].
Validation: Tape a 2-inch strip of a Kimwipe to the bottom of the sash. It should pull gently and consistently inward. If it flutters violently or hangs straight down, the airflow is compromised and work must not proceed.
Step 2: Static Dissipation and Weighing
Action: Transport the Ethyl 6-(piperazin-1-yl)nicotinate vial in a secondary shatterproof container. Use an anti-static zero-stat gun on the analytical balance and the weighing boat before opening the vial.
Causality: Neutralizing the static charge prevents the fine powder from repelling off the spatula and aerosolizing into the worker's breathing zone.
Validation: The powder transfers smoothly without "jumping" or clinging to the sides of the metal spatula.
Step 3: Solubilization and Containment
Action: Add the carrier solvent (e.g., DMSO) directly to the weighing boat or vial strictly inside the fume hood. Cap the vial tightly before removing it from the hood.
Causality: Dissolving the powder inside the hood eliminates the risk of transporting a dry, dispersible hazard across the laboratory[5].
Validation: Visually inspect the exterior of the capped vial to ensure no powder residue remains on the threads before transport.
Step 4: Doffing and Decontamination
Action: Remove the outer pair of nitrile gloves inside the fume hood. Dispose of them in a designated hazardous waste bin. Wash hands immediately with soap and water[2].
Spill Response and Disposal Plan
Solid Spill (Powder): Do NOT sweep. Sweeping aerosolizes the basic dust. Cover the spill with damp paper towels (using water or a dilute weak acid like 1% acetic acid to neutralize the piperazine base), carefully scoop into a hazardous waste container, and label as "Basic Amine Waste."
Liquid Spill (Solution): Apply a universal chemical absorbent. Because the compound is dissolved in a solvent, wear a heavy-duty butyl rubber glove over your standard nitrile gloves if the solvent is highly aggressive (e.g., DCM).
Disposal: All contaminated PPE, weigh boats, and empty vials must be treated as hazardous chemical waste in strict compliance with institutional Chemical Hygiene Plans[2].
Hazard Containment and Handling Workflow
Operational workflow for handling Ethyl 6-(piperazin-1-yl)nicotinate, including spill response.
References
Title: Laboratory Safety Guidance (OSHA 3404-11R)
Source: Occupational Safety and Health Administration (OSHA)
URL: [Link]
Title: Prudent Practices in the Laboratory: Handling and Disposal of Chemicals
Source: National Academies Press / UVM
URL: [Link]
Title: Working with Chemicals - Prudent Practices in the Laboratory
Source: NCBI Bookshelf - NIH
URL: [Link]
Title: Laboratory Facilities - Prudent Practices in the Laboratory
Source: National Academies Press
URL: [Link]
Title: 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories
Source: Occupational Safety and Health Administration (OSHA)
URL: [Link]